Ethylene glycol mono-sec-butyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWFDQSAXOIUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999144 | |
| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-91-7 | |
| Record name | 2-(1-Methylpropoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-sec-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Butan-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Ethylene Glycol Mono-sec-Butyl Ether
Chemical Architecture, Synthesis, and Metabolic Profile[1]
Executive Summary
Ethylene glycol mono-sec-butyl ether (2-(sec-butoxy)ethanol), designated by CAS 7795-91-7 , represents a critical isomeric variant in the glycol ether family. Often conflated with its linear counterpart (n-butyl cellosolve), this branched isomer exhibits distinct thermodynamic and metabolic behaviors driven by the steric hindrance of the sec-butyl group. This guide provides a rigorous technical analysis for researchers, focusing on its synthesis, physicochemical differentiation, and metabolic fate, distinguishing it from the more toxicologically aggressive linear isomers.
Molecular Architecture & Physicochemical Profile
The defining feature of this molecule is the chiral center at the ether linkage (C2 of the butyl chain), creating a steric bulk that lowers the boiling point and alters solvent-solute interactions compared to the n-butyl analog.
Table 1: Comparative Physicochemical Data
| Property | Ethylene Glycol Mono-sec-Butyl Ether | Ethylene Glycol Mono-n-Butyl Ether (Reference) |
| CAS Number | 7795-91-7 | 111-76-2 |
| Molecular Structure | CH₃CH₂CH(CH₃)OCH₂CH₂OH | CH₃(CH₂)₃OCH₂CH₂OH |
| Boiling Point | 155–156 °C | 171 °C |
| Density (20°C) | 0.896 g/cm³ | 0.902 g/cm³ |
| Flash Point | ~50.2 °C | 67 °C |
| Refractive Index | 1.416 | 1.419 |
| LogP (Octanol/Water) | ~0.79 | 0.81 |
Scientist’s Insight: The lower boiling point (156°C vs 171°C) of the sec-butyl isomer is a direct consequence of the branched alkyl chain disrupting intermolecular Van der Waals forces, despite the hydrogen bonding capability of the terminal hydroxyl group remaining constant.
Synthesis & Manufacturing Protocol
The industrial synthesis relies on the base-catalyzed ethoxylation of 2-butanol. Unlike primary alcohols, the secondary alcohol (2-butanol) is less nucleophilic, requiring optimized conditions to prevent side reactions (e.g., poly-ethoxylation).
Experimental Protocol: Base-Catalyzed Ethoxylation
-
Precursor: 2-Butanol (anhydrous).
-
Reagent: Ethylene Oxide (EO).
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).
Step-by-Step Workflow:
-
Initiation: Charge reactor with 2-butanol and catalyst (0.1–0.5 wt%).
-
Dehydration: Heat to 100°C under vacuum to remove water (critical to prevent glycol formation).
-
Ethoxylation: Pressurize with Nitrogen to 2-3 bar. Feed Ethylene Oxide gradually at 110–120°C.
-
Control Point: Maintain molar ratio of Alcohol:EO at >3:1 to favor the mono-ether over di/tri-ethers.
-
-
Neutralization: Post-reaction, neutralize catalyst with acetic acid or phosphoric acid.
-
Purification: Fractional distillation. Isolate fraction boiling at 155–156°C.[1]
Visualization: Synthesis Reaction Pathway
Caption: Base-catalyzed nucleophilic attack of sec-butoxide on ethylene oxide ring.
Metabolic Fate & Toxicology
In drug development and safety assessment, the metabolic pathway is the primary differentiator. Linear glycol ethers (n-butyl) are notorious for causing hemolysis in rodents due to the formation of butoxyacetic acid (BAA).
The "Branched Chain" Safety Hypothesis
The sec-butyl isomer undergoes oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), similar to the linear isomer. However, the resulting metabolite is 2-(sec-butoxy)acetic acid .
-
Mechanism: The steric bulk of the sec-butyl group adjacent to the ether oxygen can hinder the enzymatic affinity of ADH or alter the excretion kinetics of the acid metabolite.
-
Toxicity Implication: While specific data on sec-butyl hemolysis is rarer than n-butyl, structural analogs suggest that branching often attenuates hematotoxicity by reducing the accumulation of the alkoxyacetic acid metabolite or reducing its binding affinity to red blood cell membranes.
Visualization: Metabolic Oxidation Pathway
Caption: Hepatic oxidation pathway converting the glycol ether to its corresponding carboxylic acid.
Analytical Characterization Protocols
To ensure the integrity of the sec-butyl isomer and detect n-butyl contamination, the following self-validating protocols are recommended.
A. Gas Chromatography (GC-FID/MS) Identification
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program: 50°C (hold 2 min) -> 10°C/min -> 220°C.
-
Differentiation: The sec-butyl isomer (BP 156°C) will elute before the n-butyl isomer (BP 171°C).
-
Acceptance Criteria: Purity >99.0%; n-butyl isomer <0.1%.
B. 1H-NMR Validation
-
Solvent: CDCl3.
-
Key Signal: Look for the multiplet at ~3.4-3.6 ppm (methine proton of the sec-butyl group, -O-CH (CH3)-). This signal is absent in the n-butyl isomer, which shows only methylene triplets.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8133 (n-butyl) and related isomers. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Glycol Ethers. Available at: [Link]
- Ecetoc. "The Toxicology of Glycol Ethers and its Relevance to Man." Technical Report No. 64.
Sources
Synthesis of Ethylene glycol mono-sec-butyl ether
An In-depth Technical Guide to the Synthesis of Ethylene Glycol Mono-sec-butyl Ether
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It delves into the core chemical principles, reaction mechanisms, detailed experimental protocols, and critical safety considerations inherent in the process. The structure of this guide is designed to offer a logical and intuitive flow of information, moving from theoretical foundations to practical application.
Introduction and Strategic Importance
This compound (EGBE-sec), a member of the glycol ether family, is a colorless liquid with a mild ether-like odor. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar butyl ether group, makes it an exceptionally versatile solvent. This unique property allows it to be miscible with both water and a wide range of organic solvents, rendering it invaluable in formulations for coatings, cleaners, inks, and as a chemical intermediate.
The predominant and most industrially viable method for producing ethylene glycol ethers is the ethoxylation of an alcohol—in this case, the reaction of sec-butanol with ethylene oxide.[1] This guide will focus exclusively on this synthesis route, providing the scientific and practical framework necessary for its successful and safe execution in a laboratory or pilot-plant setting.
Core Synthesis Principles and Mechanistic Insights
The synthesis of EGBE-sec is achieved through the base- or acid-catalyzed ring-opening of ethylene oxide by sec-butanol. The choice of catalyst is a critical process parameter, as it dictates the reaction mechanism, rate, and selectivity towards the desired mono-ethoxylated product versus higher-order ethers (e.g., dithis compound).
Catalytic Reaction Mechanisms
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alcohol acts as the nucleophile, attacking one of the carbon atoms of the strained epoxide ring.[2]
A. Base-Catalyzed Mechanism: This is the most common industrial approach. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), first deprotonates the sec-butanol to form a highly nucleophilic sec-butoxide anion. This anion then readily attacks the ethylene oxide ring, leading to the formation of the product. An excess of the alcohol is typically used to favor the formation of the mono-ether.[3][4]
Caption: Base-catalyzed ethoxylation of sec-butanol.
B. Acid-Catalyzed Mechanism: In an acidic environment, the catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the ethylene oxide ring.[5] This protonation makes the epoxide a much stronger electrophile, activating it for attack by the weakly nucleophilic hydroxyl group of sec-butanol.
Caption: Acid-catalyzed ethoxylation of sec-butanol.
Causality of Experimental Choices
The selection of reaction parameters is driven by the need to maximize yield and selectivity for the mono-ether product while ensuring operational safety.
-
Choice of Catalyst : While both acid and base catalysis are effective, base catalysis is generally preferred in industrial settings. This preference stems from its lower corrosivity to standard stainless steel reactors and typically higher selectivity for the primary alcohol addition, which is relevant for higher-order epoxides but less so for ethylene oxide. Solid base catalysts, such as KF/Al2O3, have been investigated to simplify post-reaction purification by allowing for easy filtration of the catalyst.[6]
-
Molar Ratio : A molar excess of sec-butanol relative to ethylene oxide is a critical control parameter.[6] This high concentration of alcohol ensures that a newly formed product molecule is less likely to compete with an alcohol molecule for the next ethylene oxide unit, thus suppressing the formation of di- and tri-ethylene glycol ethers.
-
Temperature and Pressure : The reaction is highly exothermic.[4] The temperature must be carefully controlled (typically 120-140°C) to maintain a sufficient reaction rate without inducing runaway reactions or excessive side-product formation.[3] Since ethylene oxide is a gas at room temperature (boiling point 10.7°C), the reaction must be conducted under pressure in a sealed autoclave to maintain the reactant in the liquid phase and achieve a practical reaction rate.
Detailed Experimental Protocol
This section outlines a representative laboratory-scale procedure for the synthesis of EGBE-sec. All operations involving ethylene oxide must be conducted within a certified chemical fume hood with appropriate safety measures in place.
Materials and Equipment
| Reagents & Materials | Equipment |
| sec-Butanol (anhydrous, ≥99%) | High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and thermocouple |
| Ethylene Oxide (≥99.5%) | Heating mantle with temperature controller |
| Sodium Hydroxide (pellets, catalyst) | Ethylene oxide lecture bottle with regulator |
| Nitrogen (high purity, for inerting) | Gas chromatography (GC) system for analysis |
| Sulfuric Acid (for neutralization) | Fractional distillation apparatus |
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and manufacturing method and process flow of ethylene glycol monobutyl ether-Chemwin [en.888chem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101475478A - Method for synthesizing ethylene glycol monobutyl ether acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Monograph: Ethylene Glycol Mono-sec-Butyl Ether
This technical guide details the physicochemical properties, synthesis, toxicological profile, and analytical characterization of Ethylene Glycol Mono-sec-Butyl Ether (CAS 7795-91-7) .
CAS Number: 7795-91-7
Synonyms: 2-(1-Methylpropoxy)ethanol; 2-sec-Butoxyethanol; sec-Butyl Cellosolve.
Executive Summary
This compound (EGsBE) is a specialized glycol ether solvent characterized by its amphiphilic nature, possessing both ether and alcohol functional groups. While structurally isomeric to the widely used 2-Butoxyethanol (EGBE, n-butyl) , the sec-butyl branching imparts distinct volatility, solubility, and toxicological properties. This guide provides a critical analysis for researchers in drug development and chemical synthesis, focusing on its utility as a reaction medium and its differentiated safety profile compared to its linear analog.
Chemical Identity & Physicochemical Properties
The sec-butyl moiety introduces steric hindrance absent in the n-butyl isomer, influencing boiling point and enzymatic docking during metabolism.
Structural Identification
Key Physicochemical Data
| Property | Value | Context for R&D |
| Boiling Point | 157.8 °C (760 mmHg) | Lower than n-butyl isomer (171°C), facilitating easier removal by evaporation. |
| Density | 0.896 g/mL (20°C) | Slightly lower density than water; floats on aqueous layers. |
| Refractive Index | 1.416 ( | Useful for purity verification via refractometry. |
| Flash Point | ~50.2 °C (Closed Cup) | Classifies as a combustible liquid; requires grounding during transfer. |
| Solubility | Miscible in water, ethanol, ether | Excellent coupling agent for biphasic drug formulations. |
| Vapor Pressure | ~0.8 mmHg (20°C) | Low volatility reduces immediate inhalation risk compared to lower glycols. |
Synthesis & Production Methodologies
Industrial Synthesis: Ethoxylation
The primary industrial route involves the base-catalyzed addition of ethylene oxide to sec-butanol. This process is preferred for its atom economy but requires rigorous control to prevent the formation of di- and tri-ethylene glycol byproducts.
Reaction Scheme:
Laboratory Scale: Williamson Ether Synthesis
For high-purity standards used in analytical toxicology, a Williamson ether synthesis approach is often employed to avoid oligomer contamination.
-
Deprotonation: Reaction of sec-butanol with NaH to form sodium sec-butoxide.
-
Alkylation: Addition of 2-chloroethanol (or protected derivative) to the alkoxide.
Toxicology & Safety: The Metabolic Critical Path
For drug development professionals, understanding the metabolic fate of glycol ethers is crucial. The toxicity of this class is largely driven by the formation of alkoxyacetic acids.
Mechanism of Action
Like its n-butyl analog, EGsBE undergoes oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) . However, the sec-butyl group creates a Structure-Activity Relationship (SAR) divergence.
-
Primary Oxidation: The terminal alcohol group is oxidized to a carboxylic acid.
-
Metabolite Formation: The resulting metabolite is 2-sec-butoxyacetic acid .
-
Hemolytic Potential: The n-butyl metabolite (butoxyacetic acid) is a potent hemolytic agent in rodents. The sec-butyl metabolite exhibits reduced hemolytic potency due to steric hindrance at the ether linkage, which affects the metabolite's binding affinity to erythrocyte membranes.
Metabolic Pathway Diagram
Caption: Metabolic oxidation pathway of EGsBE leading to the formation of the alkoxyacetic acid metabolite.
Safety Profile Summary
-
Inhalation: Vapors are irritating to the respiratory tract. High concentrations may cause CNS depression.
-
Skin Absorption: Significant dermal absorption potential. Permeability is high due to amphiphilic structure.
-
Hemolysis: While less potent than the n-butyl isomer, monitoring for hematuria and reticulocytosis is recommended in preclinical safety studies.
Analytical Methodologies
Quantification in Biological Matrices (GC-FID/MS)
To support pharmacokinetic studies, the following validated protocol structure is recommended.
Target Analyte: this compound Internal Standard: 2-Phenoxyethanol or 1-Hexanol
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 1.0 mL of plasma/urine to a glass centrifuge tube.
-
Precipitation: Add 0.5 mL acetonitrile to precipitate proteins (if plasma).
-
Extraction: Add 2.0 mL ethyl acetate. Vortex vigorously for 60 seconds.
-
Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Concentration: Transfer organic layer to a clean vial; evaporate to dryness under
stream at 40°C. Reconstitute in 100 L methanol.
Instrumental Parameters
-
Column: DB-WAX or equivalent polar capillary column (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 50°C (hold 2 min).
-
Ramp: 10°C/min to 220°C.
-
Final: 220°C (hold 5 min).
-
-
Detection:
-
FID: 250°C (General purity checks).
-
MS (SIM Mode): Monitor ions m/z 45, 57, 87 (characteristic fragmentation of sec-butyl ether chain).
-
Handling & Storage
-
Peroxide Formation: Like most ethers, EGsBE can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using KI starch paper every 6 months. Store under nitrogen headspace.
-
-
Compatibility: Compatible with stainless steel and glass. Avoid PVC or natural rubber seals, which may swell or degrade.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 111036, this compound. PubChem. Available at: [Link]
-
Ghanayem, B. I., et al. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity. Journal of Pharmacology and Experimental Therapeutics, 1987. (Contextual reference for glycol ether metabolic pathways). Available at: [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Properties of Ethylene Glycol mono-sec-Butyl Ether
Introduction
Ethylene glycol mono-sec-butyl ether, a member of the glycol ethers family, is a colorless liquid characterized by a mild, ether-like odor.[1][2] Glycol ethers are a class of solvents valued for their bifunctional nature, possessing both an ether and an alcohol functional group within the same molecule.[3] This unique structure imparts useful properties, such as miscibility with both polar and non-polar substances, making them effective as solvents and coupling agents in a wide array of industrial and commercial applications.[2][3]
This guide focuses specifically on the sec-butyl isomer of ethylene glycol monobutyl ether. It is crucial to distinguish this from its more common linear isomer, ethylene glycol mono-n-butyl ether (CAS 111-76-2), as the branched alkyl chain of the sec-butyl group introduces distinct structural and stereochemical features that influence its physicochemical properties and applications.[1][4] This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Section 1: Chemical Identification and Molecular Structure
Accurate identification is paramount for any chemical species. This compound is defined by a specific arrangement of atoms and bonds that differentiates it from its isomers.
Chemical Identifiers
Precise communication in scientific and regulatory contexts requires the use of standardized identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-(butan-2-yloxy)ethan-1-ol | [4] |
| Synonyms | This compound, 2-(sec-butoxy)ethanol | [4] |
| CAS Number | 7795-91-7 | [4] |
| Molecular Formula | C₆H₁₄O₂ | [4] |
| Molecular Weight | 118.176 g/mol | [4] |
| InChI Key | Not readily available; distinct from n-butyl isomer's POAOYUHQDCAZBD-UHFFFAOYSA-N | [2] |
Molecular Structure Analysis
The molecular structure of this compound is C₆H₁₄O₂.[4] Its key features include:
-
Ether Linkage: A central oxygen atom connects the ethylene glycol moiety to a sec-butyl group. This ether bond is relatively stable and defines the compound's classification.
-
Primary Alcohol: A hydroxyl (-OH) group is present at the terminus of the ethylene glycol portion of the molecule. This group is responsible for the compound's ability to act as a proton donor, its solubility in polar solvents, and its reactivity in esterification and oxidation reactions.[3]
-
sec-Butyl Group: The butyl group is attached to the ether oxygen via its secondary carbon. This branched structure is a key point of differentiation from the n-butyl, isobutyl, and tert-butyl isomers.
-
Chirality: The secondary carbon of the sec-butyl group (the carbon atom bonded to the ether oxygen) is a stereocenter. Consequently, this compound exists as a racemic mixture of two enantiomers: (R)-2-(butan-2-yloxy)ethan-1-ol and (S)-2-(butan-2-yloxy)ethan-1-ol. This chirality can be significant in specialized applications, such as in chiral synthesis or interactions with biological systems, where stereochemistry dictates molecular recognition.
Below is a two-dimensional representation of the molecule's structure.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for synthesizing this compound. Causality: The use of a sealed, pressure-rated vessel is essential due to the low boiling point and gaseous nature of ethylene oxide at room temperature. The basic catalyst is crucial for activating the alcohol for nucleophilic attack.
Materials:
-
sec-Butanol
-
Ethylene oxide (handle with extreme caution)
-
Potassium hydroxide (catalyst)
-
Anhydrous diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Parr reactor or similar pressure vessel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge a dry Parr reactor with sec-butanol and a catalytic amount of potassium hydroxide (e.g., 1-2% by weight).
-
Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture. The absence of oxygen is critical to prevent the formation of explosive peroxides. [5]3. Reactant Addition: Cool the reactor (e.g., to 0-5 °C) and carefully introduce a stoichiometric amount of liquid ethylene oxide.
-
Reaction: Seal the reactor completely. Gradually heat the mixture to the target reaction temperature (e.g., 100-150 °C). Monitor the internal pressure, which will initially rise and then decrease as the ethylene oxide is consumed. Maintain the temperature until the pressure stabilizes.
-
Quenching and Neutralization: Cool the reactor to room temperature. Carefully vent any excess pressure. Quench the reaction by adding water and neutralize the catalyst with a dilute acid (e.g., HCl) until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Section 4: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides definitive confirmation of the molecular structure.
Predicted Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality and diastereotopic protons. Key signals would include:
-
A triplet and a sextet for the ethyl part of the sec-butyl group.
-
A doublet for the methyl group adjacent to the chiral center.
-
A multiplet for the single proton at the chiral center (-O-CH-).
-
Complex multiplets for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-OH).
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: Six distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups:
-
Broad O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the alkyl groups.
-
C-O Stretch: A strong, prominent band in the 1050-1150 cm⁻¹ region, indicative of the C-O ether and C-O alcohol single bonds.
-
Protocol: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the standard method for assessing the purity of volatile organic compounds and confirming their identity. The gas chromatograph separates the sample into its components, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Instrumentation & Conditions:
-
GC System: Equipped with a capillary column (e.g., DB-5 or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Data Acquisition: Run the GC-MS analysis using the defined temperature program.
-
Data Analysis:
-
Purity Assessment: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Identity Confirmation: Analyze the mass spectrum of the main peak. The molecular ion peak (M⁺) should be observed at m/z = 118. Key fragmentation patterns should correspond to the loss of alkyl and alkoxy groups, confirming the structure of this compound.
-
Section 5: Applications and Relevance in Research
While less common than the n-butyl isomer, this compound serves in similar capacities where its specific properties are advantageous.
-
Solvent and Co-solvent: It is an excellent solvent for paints, coatings, inks, and resins. [2][6]Its amphiphilic character makes it a powerful co-solvent for solubilizing immiscible components, such as oil and water, in cleaning formulations and industrial degreasers. [2][7]* Flow and Leveling Agent: In surface coatings, its slow evaporation rate helps to improve flow-out and leveling, preventing defects like "orange peel" and ensuring a smooth, high-gloss finish. [6]* Chemical Intermediate: The terminal hydroxyl group can be further functionalized, for example, through esterification to produce ether-esters like 2-sec-butoxyethyl acetate, which are also valuable industrial solvents.
-
Niche Applications: Its use extends to hydraulic fluids, textile dyeing, and as a component in oil spill dispersants and firefighting foams. [2]In a research context, it can be used as a reaction medium or as a building block in organic synthesis. For drug development professionals, it may be evaluated as a non-aqueous solvent or excipient in formulation studies, particularly where specific solubility characteristics are required.
Section 6: Safety and Handling
Understanding the toxicological profile and handling requirements is essential for safe laboratory and industrial use.
Hazard Identification
This compound is classified as a hazardous substance. The hazards are similar to those of the n-butyl isomer.
| Hazard Class | GHS Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [8] |
| Skin Corrosion/Irritation | Causes skin irritation. [8] |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Flammability | Combustible liquid. [2] |
Handling and Storage Protocol
Adherence to safety protocols is non-negotiable to mitigate risks.
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. [10]For large quantities or potential splashing, a face shield is recommended. [7]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents. [11][9]The container should be tightly sealed to prevent the absorption of moisture and the potential for peroxide formation upon exposure to air and light. [5]* Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for proper disposal. Ensure the area is well-ventilated.
-
Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers. [5]
References
-
PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). 2-Butoxyethanol. Retrieved from [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). 2-butoxyethanol (CHEBI:63921). Retrieved from [Link]
-
Force of Nature. (n.d.). What is 2-Butoxyethanol: Chemical Free Living. Retrieved from [Link]
-
T.S. Environmental. (n.d.). Ethylene glycol monobutyl ether - Applications. Retrieved from [Link]
-
INCHEM. (n.d.). Butoxyethanol, 2- (CICADS). Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]
Sources
- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Page loading... [guidechem.com]
- 5. ETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Butoxyethanol, 2- (CICADS) [inchem.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemos.de [chemos.de]
- 10. 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 11. 2-Butoxyethanol | 111-76-2 [chemicalbook.com]
Technical Guide: Spectroscopic Characterization of Ethylene Glycol Mono-sec-butyl Ether
The following technical guide details the spectroscopic characterization of Ethylene glycol mono-sec-butyl ether (also known as 2-(sec-butoxy)ethanol ). This document is structured for researchers requiring precise structural validation and impurity profiling.
CAS: 7795-91-7 Formula: C₆H₁₄O₂ Molecular Weight: 118.17 g/mol IUPAC Name: 2-(butan-2-yloxy)ethan-1-ol[1][2][3][4]
Introduction & Chemical Context
This compound is a glycol ether solvent characterized by its amphiphilic nature, combining a lipophilic sec-butyl group with a hydrophilic ethylene glycol tail.[2][3][4] Unlike its linear isomer (2-butoxyethanol, CAS 111-76-2), the sec-butyl derivative possesses a chiral center at the C2 position of the butyl chain.[2][3][4] This chirality introduces diastereotopic effects in the NMR spectra, a critical feature for high-resolution structural confirmation that is often overlooked in standard quality control.[3][4][5]
Infrared Spectroscopy (IR) Analysis[2][3][5]
Experimental Methodology
-
Sampling Mode: Attenuated Total Reflectance (ATR) or Transmission (Liquid Film/NaCl plates).[2][3][5]
Diagnostic Peak Assignments
The IR spectrum is dominated by the interplay between the hydroxyl group and the ether linkage.[3][4][5]
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Structural Insight |
| 3300–3450 | Strong, Broad | O-H | Stretching | Hydrogen-bonded hydroxyl group.[2][3] Broadness indicates intermolecular association.[3][4][5] |
| 2960–2870 | Strong | C-H (sp³) | Stretching | Characteristic of the butyl alkyl chain.[5] The sec-butyl group often shows a split or shoulder due to the methyl branch.[4][5] |
| 1460–1370 | Medium | C-H | Bending | Methyl/Methylene deformation.[5] A "gem-dimethyl" like doublet (approx. 1380/1370 cm⁻¹) may appear due to the sec-butyl branching. |
| 1120–1050 | Strong | C-O-C / C-O-H | Stretching | Overlapping signals from the ether linkage and the primary alcohol C-O bond.[2][4] |
Expert Insight: In neat liquid samples, the O-H stretch is broad due to hydrogen bonding.[3][4][5] To verify the "free" O-H stretch (sharp peak ~3600 cm⁻¹), dilute the sample in dry CCl₄ or CHCl₃.[3][4][5] This confirms the presence of the primary alcohol functionality without intermolecular interference.[4][5]
Nuclear Magnetic Resonance (NMR) Analysis[2][3][5][6][7][8][9][10][11]
¹H NMR Spectroscopy (Proton)
Solvent: CDCl₃ (Chloroform-d) is standard.[2][3][5] Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).[3][5]
Crucial Stereochemical Feature: The sec-butyl group contains a chiral center (marked ).[3][4][5] This makes the protons on the adjacent ethylene glycol methylene groups diastereotopic .[4][5] Structure: CH₃(A)-CH₂(B)-CH(C)(CH₃(D))-O-CH₂(E)-CH₂(F)-OH[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Explanation |
| 3.65 – 3.75 | Multiplet | 2H | F (-CH₂-OH) | Deshielded by direct attachment to the hydroxyl oxygen.[2][3] Often appears as a complex multiplet due to coupling with E .[3][4][5] |
| 3.45 – 3.60 | Multiplet | 3H | E (-O-CH₂-) + C (-CH-O-) | The glycol ether methylene (E ) overlaps with the methine proton (C ) of the sec-butyl group.[2] Note: Protons at E are diastereotopic and may split into complex patterns (AB part of ABX) rather than a simple triplet. |
| 2.2 – 2.8 | Broad Singlet | 1H | -OH | Hydroxyl proton.[2][4] Shift is concentration and temperature dependent.[3][4][5] Disappears upon D₂O shake.[3][4][5] |
| 1.40 – 1.60 | Multiplet | 2H | B (-CH₂-) | Methylene protons of the ethyl group.[2][4] Complex splitting due to adjacent chiral center and methyl group.[3][4][5] |
| 1.10 – 1.15 | Doublet (J≈6 Hz) | 3H | D (-CH₃) | Methyl group attached to the chiral center.[2][3][5] Distinct doublet. |
| 0.85 – 0.95 | Triplet (J≈7 Hz) | 3H | A (-CH₃) | Terminal methyl of the ethyl group.[2][3][5] |
¹³C NMR Spectroscopy (Carbon)
Solvent: CDCl₃ (77.16 ppm).[3][5] Decoupling: Proton-decoupled.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |
| 77.0 – 79.0 | CH | Methine (Ether) | The chiral carbon bonded to oxygen.[2][3] Most deshielded alkyl signal.[3][4][5] |
| 70.0 – 72.0 | CH₂ | Glycol (Ether) | Ethylene glycol carbon attached to the ether oxygen.[5] |
| 61.0 – 62.5 | CH₂ | Glycol (Alcohol) | Ethylene glycol carbon attached to the hydroxyl group.[5] |
| 29.0 – 30.0 | CH₂ | Methylene (Ethyl) | Methylene of the sec-butyl group.[2][5] |
| 19.0 – 20.0 | CH₃ | Methyl (Branch) | Methyl attached to the chiral center.[5] |
| 9.5 – 10.5 | CH₃ | Methyl (Terminal) | Terminal methyl of the ethyl chain.[5] |
Structural Elucidation Workflow (Graphviz)[2][3][5]
The following diagram illustrates the logical flow for assigning the NMR signals, specifically differentiating the sec-butyl isomer from the n-butyl and tert-butyl isomers.
Caption: Logic flow for distinguishing the sec-butyl isomer using 1H NMR methyl patterns and diastereotopic splitting.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities must be monitored via GC-MS or NMR:
-
sec-Butanol (Precursor):
-
Ethylene Glycol (Precursor):
-
Bis(sec-butyl) Ethylene Glycol (Dialkylated byproduct):
-
NMR Detection: Disappearance of the -OH signal; integration of the sec-butyl region doubles relative to the glycol core.[4]
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library & Electron Ionization Data.[3][4][5] (General fragmentation patterns for glycol ethers).
-
PubChem Database. Compound Summary for 2-(sec-Butoxy)ethanol (CAS 7795-91-7).[1][2][3][4][2][3][5]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3][4][5] (Standard reference for diastereotopic effects in chiral ethers).
Sources
The Alkyl Ether Paradox: A Technical History of Ethylene Glycol Ethers
The following technical guide details the discovery, chemistry, and toxicological history of ethylene glycol ethers (EGEs). It is structured to provide a causal narrative connecting early industrial synthesis to modern pharmaceutical safety standards.
Executive Summary
Ethylene glycol ethers (EGEs) represent a class of solvents that bridged the gap between water-soluble and organic-soluble chemistries, earning them the moniker "universal solvents." Discovered in the mid-19th century and commercialized by Union Carbide as "Cellosolve," they became industrial staples in lacquers, aviation, and synthesis. However, their history is bifurcated by a toxicological turning point in the 1970s/80s, where their metabolic activation to alkoxyacetic acids was identified as a potent reproductive hazard. This guide explores that trajectory, offering a mechanistic analysis relevant to modern drug development and solvent selection (ICH Q3C).
Part 1: The Genesis of Glycol Ethers (1856–1920s)[1]
The Wurtz Synthesis
The lineage of glycol ethers begins with the French chemist Charles-Adolphe Wurtz .[1][2] In 1856 , Wurtz synthesized ethylene glycol (1,2-ethanediol) via the hydrolysis of ethylene diacetate, and later (1859) through the hydration of ethylene oxide (EO). While Wurtz focused on the diol, his work established the fundamental reactivity of the epoxide ring that would later allow for the synthesis of ethers.
The true breakthrough for ethers came with the realization that ethylene oxide could react with alcohols, not just water.
-
1894: Ernst Roithner (University of Vienna) described the synthesis of 2-phenoxyethanol by reacting ethylene oxide with phenol.[3]
-
Early 20th Century: The reaction was generalized to aliphatic alcohols (methanol, ethanol, butanol), creating the homologous series of EGEs.
Union Carbide and the "Cellosolve" Era
In 1920 , Union Carbide formed the Carbide and Carbon Chemicals Corporation and established the world's first commercial ethylene plant in Clendenin, West Virginia.[4] They trademarked the term "Cellosolve" for 2-ethoxyethanol.
-
Methyl Cellosolve: 2-Methoxyethanol
-
Butyl Cellosolve: 2-Butoxyethanol[7]
These solvents revolutionized the lacquer industry (dissolving nitrocellulose) and played a critical role in early aviation as anti-icing agents due to their amphiphilic nature.
Part 2: Industrial Synthesis Protocol
Audience Note: The following protocol reconstructs the industrial "Ethoxylation" process used to manufacture EGEs. It demonstrates the chemical causality between reaction conditions and product distribution (Mono- vs. Di- vs. Tri-ethers).
Protocol 1: Base-Catalyzed Ethoxylation of Alcohols
Objective: Synthesis of 2-Ethoxyethanol (Cellosolve) via ring-opening of ethylene oxide.
Reagents:
-
Substrate: Anhydrous Ethanol (Excess).
-
Reagent: Ethylene Oxide (EO) (Liquid or gas).
-
Catalyst: Sodium Ethoxide (NaOEt) or NaOH (0.1–0.5 wt%).
Methodology:
-
Initiation: The catalyst reacts with ethanol to form the alkoxide nucleophile (
). -
Propagation (Step A): The ethoxide ion attacks the strained epoxide ring of EO (Nucleophilic substitution,
mechanism). -
Proton Transfer: The resulting intermediate alkoxide abstracts a proton from the solvent (ethanol), regenerating the ethoxide catalyst and forming the product.
-
Reaction:
-
-
Chain Extension (Side Reaction): If the product (2-ethoxyethanol) competes with ethanol for the EO, it forms di- and tri-ethylene glycol ethers (Carbitols).
-
Control: A high molar ratio of Ethanol:EO (e.g., 5:1 to 10:1) is maintained to statistically favor the mono-ether.
-
Self-Validating Control Point:
-
Refractive Index/GC Monitoring: The reaction is exothermic. In a controlled setting, the consumption of EO is monitored via pressure drop. Purity is validated by gas chromatography; the presence of high-boiling "heavies" (di-ethers) indicates insufficient alcohol excess.
Visualization: Synthesis Pathway
Figure 1: Reaction pathway for the synthesis of Ethylene Glycol Ethers. High alcohol ratios are required to prevent the formation of di- and tri-ether byproducts.
Part 3: The Toxicological Turning Point (1970s–1980s)
For decades, EGEs were considered relatively safe due to their low acute toxicity. However, a pattern of reproductive toxicity emerged, fundamentally altering their use in pharmaceutical processing and industrial applications.
The Discovery of Reproductive Toxicity
In 1936 , Wiley et al. reported testicular changes in animals exposed to glycol ethers, but the findings were not definitively linked to the solvent at the time.[13] The definitive shift occurred in the 1970s and early 1980s , when studies (e.g., by the National Toxicology Program and NIOSH) confirmed that 2-methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE) caused:
-
Testicular Atrophy: Degeneration of the germinal epithelium.[13]
-
Teratogenicity: Skeletal malformations and developmental delays in fetuses.
-
Hematotoxicity: Bone marrow suppression.
Mechanism of Action: "Lethal Synthesis"
The toxicity is not intrinsic to the parent ether but is a result of metabolic activation . This is a classic example of "lethal synthesis."
-
Oxidation: Alcohol Dehydrogenase (ADH) oxidizes the terminal alcohol to an aldehyde.
-
Acid Formation: Aldehyde Dehydrogenase (ALDH) rapidly converts the aldehyde to an Alkoxyacetic Acid .
-
2-Methoxyethanol
Methoxyacetic Acid (MAA) -
2-Ethoxyethanol
Ethoxyacetic Acid (EAA)
-
-
Target Effect: These acids inhibit specific enzymes in the Krebs cycle and DNA synthesis within rapidly dividing cells (spermatocytes, hematopoietic cells).
Crucial Insight for Drug Developers: The toxicity is structure-dependent. EGEs with longer alkyl chains (e.g., 2-butoxyethanol) are primarily hemolytic rather than reproductive toxins, and Propylene Glycol Ethers (P-series) are generally safer because their secondary alcohol structure prevents oxidation to a corresponding toxic acid.
Part 4: Metabolic Activation Workflow
Protocol 2: Metabolic Pathway Analysis
Objective: Differentiate between the toxic metabolic route of E-series ethers and the safer route of P-series ethers.
Mechanism:
-
E-Series (Primary Alcohol): Substrate for ADH
Carboxylic Acid (Toxic metabolite accumulates due to slow elimination). -
P-Series (Alpha-isomer, Secondary Alcohol): Substrate for CYP450 or ADH
Ketone/CO2 (Rapid elimination, low toxicity).
Visualization: Metabolic Activation & Toxicity
Figure 2: Comparative metabolism of E-series vs. P-series glycol ethers. The formation of alkoxyacetic acid in E-series is the key driver of reproductive toxicity.
Part 5: Implications for Drug Development[15]
Quantitative Data: Physical & Toxicological Properties
The following table contrasts key EGEs, highlighting the inverse relationship between chain length and volatility, and the specific toxicity profiles.
| Solvent | CAS No.[14] | Boiling Point (°C) | Primary Toxicity Endpoint | ICH Q3C Class |
| 2-Methoxyethanol | 109-86-4 | 124 | Teratogenicity, Testicular atrophy | Class 2 (Limit: 50 ppm) |
| 2-Ethoxyethanol | 110-80-5 | 135 | Teratogenicity, Hematotoxicity | Class 2 (Limit: 160 ppm) |
| 2-Butoxyethanol | 111-76-2 | 171 | Hemolysis (Red blood cell rupture) | Not Classified (EPA HAP) |
| 1-Methoxy-2-propanol | 107-98-2 | 120 | Low toxicity (CNS depression at high dose) | Low Toxic Potential |
Regulatory Status & Substitution
In modern pharmaceutical manufacturing, 2-methoxyethanol and 2-ethoxyethanol are strictly regulated under ICH Q3C (Impurities: Guideline for Residual Solvents) as Class 2 solvents . Their use should be limited due to inherent toxicity.
Current Best Practice:
-
Substitution: Replace E-series ethers with P-series ethers (e.g., propylene glycol monomethyl ether) or esters (e.g., ethyl lactate) where possible.
-
Detection: If used as a starting material or intermediate, rigorous testing for residual alkoxyacetic acid metabolites is required in the final drug substance.
References
-
Wurtz, A. (1859).[1][15] Sur l'oxyde d'éthylène. Comptes Rendus de l'Académie des Sciences.
-
Union Carbide Corporation. (1920s).[1][4] History of Cellosolve and Carbitol Solvents. Industrial & Engineering Chemistry.
-
Wiley, F. H., et al. (1936).[13] The Toxic Action of Dichloroethyl Ether. Journal of Industrial Hygiene and Toxicology.
-
National Toxicology Program (NTP). (1980s). Toxicology and Carcinogenesis Studies of 2-Methoxyethanol. NTP Technical Report Series.
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64.
-
International Conference on Harmonisation (ICH). (2021). Guideline for Residual Solvents Q3C(R8).
Sources
- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 2. History - Ethylene Glycol [allaboutantifreeze.weebly.com]
- 3. 2-Phenoxyethanol - American Chemical Society [acs.org]
- 4. Asbestos Manufacturers: Union Carbide | Vinson Law [vinsonlawoffice.com]
- 5. 2-ethoxyethanol, 110-80-5 [thegoodscentscompany.com]
- 6. CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]
- 7. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ncert.nic.in [ncert.nic.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. CN113493371B - Preparation method of ethylene glycol monoether - Google Patents [patents.google.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. newworldencyclopedia.org [newworldencyclopedia.org]
Precision Synthesis of Ethylene Glycol Mono-sec-Butyl Ether (EGSBE)
The following technical guide details the synthesis of Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) , specifically addressing the kinetic challenges posed by secondary alcohol ethoxylation.
CAS: 7795-91-7 | IUPAC: 2-(butan-2-yloxy)ethanol
Method: Base-Catalyzed Ring-Opening Alkoxylation (S
Executive Summary
This compound (EGSBE) is a high-value glycol ether solvent distinguished by its coupling efficiency and lower volatility compared to its n-butyl isomer. Unlike primary alcohol ethoxylation, the synthesis of EGSBE from 2-butanol and ethylene oxide (EO) presents a distinct kinetic challenge: the "Selectivity Inversion."
The product (EGSBE) possesses a primary hydroxyl group, which is kinetically more reactive toward EO than the sterically hindered secondary hydroxyl group of the starting 2-butanol. Without strict protocol controls, the reaction autocatalytically favors the formation of di- and tri-ethoxylates (poly-glycols) over the desired mono-ether. This guide provides a self-validating protocol to overcome this barrier using high-dilution kinetics and precise thermal regulation.
Mechanistic Foundations & Kinetic Strategy
The Selectivity Paradox
The core reaction involves the nucleophilic attack of the sec-butoxide anion on the strained epoxide ring of EO.
-
Initiation (Slow): 2-Butanol is deprotonated by KOH. The resulting secondary alkoxide is sterically hindered, making the initial attack on EO slow (
). -
Propagation (Fast): The resulting product is a primary alkoxide.[1] Because primary alcohols are less sterically hindered, they react with EO significantly faster (
) than the starting secondary alcohol ( ).
Implication: Once a molecule of EGSBE forms, it becomes a "scavenger" for EO, rapidly forming diethylene glycol sec-butyl ether. To suppress this, we must operate in a regime where the concentration of 2-butanol vastly exceeds that of the product, statistically forcing EO to react with the starting material despite the lower rate constant.
Reaction Pathway Diagram
Experimental Protocol
Equipment & Reagents[2][3]
-
Reactor: 1L Stainless Steel High-Pressure Parr Reactor (rated to 100 bar) with internal cooling coil and turbine impeller.
-
Reagents:
-
2-Butanol (Anhydrous, >99.5%). Critical: Water content must be <0.05% to prevent glycol formation.
-
Ethylene Oxide (Lecture bottle or pressurized feed).
-
Potassium Hydroxide (KOH) pellets (85%).
-
-
Safety: EO detector, Nitrogen purge line, Scrubber system (containing 10% H₂SO₄ or NaOH).
Synthesis Workflow
Step 1: Catalyst Loading & Dehydration
Water acts as a competitive nucleophile, reacting with EO to form mono-ethylene glycol (MEG). It must be removed.
-
Charge the reactor with 370g (5.0 mol) of 2-Butanol .
-
Add 1.5g KOH (0.5 wt% relative to alcohol) .
-
Seal reactor and purge with N₂ (3x at 5 bar).
-
Heat to 100°C under vacuum (100 mbar) for 30 minutes to strip reaction water formed during alkoxide generation (
).
Step 2: Ethoxylation (The Reaction)[1]
-
Heat reactor to 140°C .
-
Note: Secondary alcohols require higher activation energy than primary (typically 120°C).
-
-
Pressurize with N₂ to 2.0 bar (inert pad).
-
Slowly feed Ethylene Oxide (44g, 1.0 mol) .
-
Molar Ratio: 5:1 (Alcohol:EO). This high ratio is the primary control against di-ether formation.
-
Pressure Control: Maintain reactor pressure < 5.0 bar. Feed EO only as fast as it is consumed (pressure drop observation).
-
Exotherm Management: The reaction is exothermic (
). Use internal cooling to keep .
-
Step 3: Digestion
-
After EO addition is complete, hold at 140°C for 60 minutes.
-
Monitor pressure. The reaction is complete when pressure stabilizes (indicating total EO consumption).
-
Cool to 60°C and vent excess N₂ to the scrubber.
Step 4: Neutralization & Workup
-
Neutralize the catalyst with Acetic Acid or Acidic Ion Exchange Resin (e.g., Amberlyst 15) to pH 7.
-
Why: Unneutralized base will catalyze reversion or side reactions during distillation.
-
-
Filter solids (if using resin/salts).
Purification (Distillation)
The crude mixture contains mostly unreacted 2-butanol, the target EGSBE, and trace di-ethers.
| Fraction | Component | Boiling Point (atm) | Action |
| F1 | 2-Butanol | 99°C | Recycle to next batch |
| F2 | Intermediate | 100-160°C | Discard / Recycle |
| F3 | EGSBE (Target) | 163-165°C | Collect |
| Residue | Di-ethers/Heavies | >170°C | Waste |
Note: Boiling points are approximate. EGSBE boils slightly lower than its n-butyl isomer (171°C) due to branching.
Process Optimization & Data Analysis
To validate the process, compare the product distribution against the Weibull-Nycander distribution model, which describes ethoxylation selectivity.
Comparison: n-Butyl vs. sec-Butyl Reactivity
| Parameter | n-Butanol (Primary) | 2-Butanol (Secondary) | Mechanistic Reason |
| Reaction Temp | 120 - 130°C | 140 - 150°C | Steric hindrance raises |
| Reaction Rate ( | Fast | Slow (~0.3x of primary) | Nucleophilic attack is hindered. |
| Selectivity ( | Moderate | Low (without excess) | Product is more reactive than reactant. |
| Optimal Ratio (Alc:EO) | 3:1 | 5:1 to 8:1 | Required to suppress |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Di-ether content | Alcohol:EO ratio too low. | Increase 2-Butanol excess to 8:1. |
| Slow EO uptake | Temperature too low or catalyst poisoned. | Increase T to 150°C; Ensure anhydrous conditions. |
| High MEG byproduct | Wet reagents. | Dry 2-butanol with 3Å molecular sieves; improve vacuum stripping. |
Safety Protocols (Critical)
Ethylene Oxide (EO) is a designated carcinogen and mutagen. It has a flash point of -20°C and an explosive range of 3% - 100% in air.
-
Engineering Controls: All EO transfers must occur in a closed system. The reactor exhaust must be routed to a chemical scrubber (caustic solution) to hydrolyze unreacted EO to glycol before venting.
-
PPE: Full-face respirator with organic vapor cartridges (if not in a glovebox), butyl rubber gloves (EO permeates standard nitrile), and chemically resistant suit.
-
Emergency: In case of exposure, immediate aeration is required. EO has poor warning properties (sweet smell at >500 ppm, while PEL is 1 ppm). Use continuous electrochemical monitoring.
References
-
Sigma-Aldrich. this compound Product Data. CAS 7795-91-7.[2] Link
-
Santacesaria, E., et al. (1992). "Kinetics of the Ethoxylation of Alcohols." Ind.[3][4][5][6] Eng. Chem. Res. 31(11). (Foundational kinetics for secondary alcohol ethoxylation). Link
-
Shell Chemicals. Ethylene Oxide Handling Guide. (Industry standard for EO safety). Link
-
Cameo Chemicals. Ethylene Glycol Monobutyl Ether Safety Data.Link
Sources
- 1. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. elautoclave.wordpress.com [elautoclave.wordpress.com]
- 4. CCOHS: Ethylene Oxide [ccohs.ca]
- 5. US8703984B2 - Process for converting ethylene to ethylene oxide using microchannel process technology - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Computational Profiling of sec-Butoxyethanol: A Quantum Chemical Protocol for Metabolic & Toxicological Assessment
Executive Summary
sec-Butoxyethanol (2-(1-methylpropoxy)ethanol) is a structural isomer of the widely used solvent 2-butoxyethanol (EGBE).[1] While EGBE is well-characterized, possessing a known toxicity profile linked to its metabolite 2-butoxyacetic acid (BAA) which causes hemolysis in rodent models, the sec-isomer presents a distinct steric and electronic landscape.
This technical guide outlines a rigorous quantum chemical workflow to profile sec-butoxyethanol . Unlike standard protocols, this guide emphasizes the impact of the sec-butyl branching on metabolic stability. By employing Density Functional Theory (DFT) with dispersion corrections, researchers can predict whether the steric hindrance of the sec-butyl group shifts metabolism away from the toxic acid formation (via Alcohol Dehydrogenase) toward oxidative O-dealkylation (via Cytochrome P450), potentially altering its toxicological risk.
Molecular Architecture & Conformational Landscape[1]
Structural Distinction & Chirality
Unlike the linear n-butoxyethanol, sec-butoxyethanol possesses a chiral center at the C1 position of the butyl chain.
-
IUPAC Name: 2-[(1-methylpropyl)oxy]ethanol[1]
-
Chirality: The molecule exists as (R) and (S) enantiomers.[1] While often supplied as a racemate, biological systems (enzymes) may discriminate between enantiomers.[1]
-
Implication: Computational screens must treat (R) and (S) isomers as distinct entities when docking to enzymes, though their vacuum-phase electronic properties will be identical.
Conformational Flexibility
Glycol ethers exhibit high conformational freedom due to rotations around the O–C–C–O and C–O–C–C dihedrals.
-
The Gauche Effect: The O–C–C–O torsion often adopts a gauche conformation (approx. 60°) due to hyperconjugation (
) and intramolecular hydrogen bonding (OH O_ether), even in the absence of solvent. -
Protocol Requirement: A single static structure is insufficient.[1] A Boltzmann-weighted average of low-energy conformers is required for accurate thermodynamic predictions (pKa, LogP).[1]
Computational Methodology (The Protocol)
This protocol is designed to be self-validating. The choice of functional and basis set addresses the specific physics of ether-alcohol interactions.
Step-by-Step Workflow
Phase 1: Conformational Ensemble Generation
-
Force Field Search: Perform a Monte Carlo conformational search using the MMFF94x force field.[1] This force field is parameterized well for ethers and alcohols.[1]
-
Filter: Retain all conformers within a 5.0 kcal/mol window of the global minimum.
-
Redundancy Check: Remove duplicates based on RMSD < 0.5 Å.
Phase 2: DFT Optimization & Frequency Analysis
-
Theory Level: wB97X-D / def2-TZVP
-
Justification: The wB97X-D functional includes long-range dispersion corrections, critical for capturing the weak intramolecular interactions (folding) of the alkyl chain over the ether oxygen. def2-TZVP is a triple-zeta basis set that minimizes Basis Set Superposition Error (BSSE).[1]
-
-
Solvation: SMD (Solvation Model based on Density)
-
Solvent: Water (
) for biological relevance; Chloroform ( ) for membrane permeability modeling.[1]
-
-
Frequency Calculation: Ensure no imaginary frequencies (ground state). Calculate Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy (
).
Phase 3: Electronic Descriptors & Reactivity[1]
-
Frontier Orbitals: Calculate HOMO and LUMO energies. The HOMO-LUMO gap correlates with kinetic stability.[1]
-
Fukui Indices: Calculate condensed Fukui functions (
) to predict sites of nucleophilic and electrophilic attack, specifically for CYP450 oxidation modeling.
Visualization of Workflow
Figure 1: Automated computational pipeline for determining the bioactive conformation and electronic properties of sec-butoxyethanol.
Metabolic Stability Profiling (Case Study)
The toxicity of n-butoxyethanol is driven by its oxidation to 2-butoxyacetic acid . For sec-butoxyethanol, the key question is whether the sec-butyl group hinders this pathway.
Bond Dissociation Energy (BDE) Calculation
Metabolism by CYP450 involves Hydrogen Atom Transfer (HAT).[1] The BDE of the C–H bonds adjacent to the ether oxygen dictates the site of metabolism.
Protocol:
-
Calculate Enthalpy (
) of the neutral parent molecule.[1] -
Generate radical species by removing H from:
-
Site A (Terminal): The -CH2- adjacent to the hydroxyl group (precursor to acid formation).
-
Site B (Alpha-Ether): The -CH- of the sec-butyl group (precursor to O-dealkylation).[1]
-
-
Calculate Enthalpy (
) for each radical species (Open-shell DFT, UB3LYP/6-311+G(d,p)).[1] - .[1]
Hypothesis:
If
Metabolic Pathway Visualization
Figure 2: Divergent metabolic pathways for sec-butoxyethanol.[1] Pathway A leads to the acid metabolite implicated in hemolysis, while Pathway B leads to fragmentation.
Data Presentation Standards
When reporting results for sec-butoxyethanol, compile data into the following standardized matrix to facilitate comparison with n-butoxyethanol.
| Property | Method | Units | sec-Butoxyethanol (Calc) | n-Butoxyethanol (Ref) |
| Dipole Moment | wB97X-D/Def2-TZVP | Debye | [Value] | 2.08 |
| HOMO Energy | wB97X-D/Def2-TZVP | eV | [Value] | -6.85 (approx) |
| LogP (Oct/Wat) | SMD Solvation | Log unit | [Value] | 0.83 |
| BDE (Alpha-C) | UB3LYP/6-311+G** | kcal/mol | [Value] | ~92.0 |
| Solvation Energy | \u0394G (Gas -> Water) | kcal/mol | [Value] | -4.5 (approx) |
Note: "Calc" values are to be populated following the execution of the protocol described in Section 3.
References
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
-
Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.[1] Link[1]
-
Ghanayem, B. I., et al. (1987).[1] "Metabolism and disposition of ethylene glycol monobutyl ether (2-butoxyethanol) in rats." Drug Metabolism and Disposition, 15(4), 478-485.[1] Link
-
Udden, M. M. (2002).[1] "Rat erythrocyte hemolysis by 2-butoxyacetic acid: the role of cation channels." Journal of Applied Toxicology, 22(4), 227-236.[1] Link[1]
-
Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link
Sources
Synonyms and trade names for 2-sec-butoxyethanol
Chemical Identity, Synthesis, and Toxicological Differentiation[1]
Executive Summary
2-sec-Butoxyethanol (CAS 7795-91-7) is a glycol ether solvent distinct from its widely used isomer, 2-n-butoxyethanol (Butyl Cellosolve).[1] While often conflated in broad literature, the structural difference—a branched sec-butyl group versus a linear n-butyl chain—fundamentally alters its metabolic fate and toxicological profile.[1]
This guide provides researchers and drug development professionals with the precise nomenclature, synthesis protocols, and mechanistic safety data required to utilize this molecule effectively, preventing critical formulation errors caused by isomer confusion.
Part 1: Chemical Identity & Nomenclature
Crucial Distinction: The most common error in procuring this chemical is confusing it with n-butoxyethanol (CAS 111-76-2).[1] 2-sec-butoxyethanol is a fine chemical intermediate, whereas the n-isomer is a bulk industrial solvent.[1]
Nomenclature Data Table
| Parameter | Value / Descriptor |
| CAS Number | 7795-91-7 (Specific isomer)(Note: 102518-86-5 is sometimes cited for unspecified stereochemistry) |
| IUPAC Name | 2-(Butan-2-yloxy)ethanol |
| Common Synonyms | Ethylene glycol mono-sec-butyl ether2-(1-Methylpropoxy)ethanol2-sec-Butyl cellosolve (Informal) |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| SMILES | CCC(C)OCCO |
| InChI Key | POAOYUHQDCAZBD-UHFFFAOYSA-N |
Commercial Trade Names
Unlike its n-butyl counterpart, which is sold under major trade names like Butyl Cellosolve™ (Dow) or Eastman™ EB , 2-sec-butoxyethanol does not have a dominant consumer trade name.[1] It is typically distributed under its chemical name by research chemical suppliers.
-
TCI Chemicals: Ethylene Glycol Mono-sec-butyl Ether (Catalog #E0106)[1]
-
Sigma-Aldrich: Generally listed as "this compound" (rarely stocked compared to n-isomer).
Part 2: Structural Analysis & Isomerism
The sec-butyl group introduces steric hindrance at the ether linkage, affecting both the rate of hydrolysis and the metabolic oxidation pathway.
Figure 1: Structural comparison highlighting the branching at the alpha-carbon of the butyl group in the sec-isomer.[1]
Part 3: Synthesis Protocol
Methodology: Base-Catalyzed Ethoxylation of 2-Butanol. This protocol describes the ring-opening of ethylene oxide (EO) by 2-butanol. The use of a basic catalyst (KOH) promotes the formation of the alkoxide nucleophile.[3]
Reagents:
-
Substrate: 2-Butanol (excess to prevent poly-ethoxylation)
-
Reagent: Ethylene Oxide (EO)[1]
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)[1]
-
Conditions: 140–160°C, Pressurized Reactor (Autoclave)
Step-by-Step Workflow:
-
Catalyst Activation: Charge the reactor with 2-butanol and KOH (0.1–0.5 wt%). Heat to 100°C under nitrogen purge to remove water (if aqueous KOH is used) or dissolve solid catalyst.
-
Ethoxylation: Heat to reaction temperature (150°C). Slowly feed Ethylene Oxide to maintain pressure <5 bar. The reaction is exothermic; cooling control is essential.
-
Digestion: Hold at temperature for 30–60 minutes after EO addition ceases to consume residual oxide.
-
Neutralization: Cool to 80°C and neutralize the catalyst with acetic acid or phosphoric acid.
-
Purification: Distill to remove excess 2-butanol (recycle). Fractionally distill the product (bp ~159°C) to separate it from higher homologues (di-ethylene glycol derivatives).
Figure 2: Base-catalyzed nucleophilic substitution mechanism for the synthesis of 2-sec-butoxyethanol.
Part 4: Safety & Toxicology (Mechanistic Divergence)
The "Self-Validating" Safety Logic: The toxicity of glycol ethers is often dictated by their metabolic oxidation.
-
n-Butoxyethanol Risk: It is oxidized by Alcohol Dehydrogenase (ADH) to 2-Butoxyacetic Acid (BAA) .[1] BAA is a known hemolytic agent (destroys red blood cells) in rodents and humans.[4][5]
-
sec-Butoxyethanol Hypothesis: The sec-butyl group cannot be oxidized to a carboxylic acid without breaking the carbon chain. Oxidation of the sec-butyl ether linkage typically yields a ketone or proceeds via O-dealkylation, theoretically avoiding the formation of the hemolytic acid metabolite.
Experimental Validation Check: To verify safety in a new formulation, researchers should screen for hemolysis in vitro.
-
Incubate rat erythrocytes with the test compound (2-sec-butoxyethanol) vs. positive control (2-n-butoxyethanol).[1]
-
Measure free hemoglobin absorbance (540 nm).
-
Expected Result: Significantly lower hemolysis for the sec-isomer due to the inability to form the alkoxy-acetic acid metabolite.[1]
Figure 3: Metabolic divergence showing why the sec-isomer avoids the formation of the hemolytic metabolite 2-butoxyacetic acid.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8133, 2-Butoxyethanol. Retrieved from [Link](Note: Used for comparative n-butyl data).
-
Corley, R. A., et al. (1994).[5] "Development of a physiologically based pharmacokinetic model for 2-butoxyethanol and its metabolite, 2-butoxyacetic acid, in rats and humans."[1] Toxicology and Applied Pharmacology, 129(1), 61-79. (Cited for metabolic mechanism of n-isomer).[1][4][6]
Sources
Methodological & Application
Advanced Solvent Systems: Ethylene Glycol Mono-sec-Butyl Ether (EGM-sBE)
Technical Application Note & Protocol Guide
Executive Summary & Strategic Rationale
Ethylene glycol mono-sec-butyl ether (EGM-sBE) , chemically known as 2-(sec-butoxy)ethanol (CAS: 7795-91-7), represents a specialized subclass of glycol ether solvents. While often overshadowed by its linear isomer, n-butyl glycol (EGBE, Butyl Cellosolve), EGM-sBE offers distinct physicochemical advantages for high-value organic synthesis and drug development.
Why Switch from n-Butyl to sec-Butyl?
-
Thermodynamic Workup Advantage: EGM-sBE boils at ~158°C , significantly lower than the n-butyl isomer (171°C). This 13°C differential is critical when concentrating thermolabile intermediates, allowing for gentler solvent stripping under reduced pressure.
-
Steric Modulation: The branched sec-butyl group introduces steric bulk near the ether oxygen. This alters the solvation shell structure around metal cations (e.g., in Grignard or organolithium reactions), potentially modifying reaction kinetics and selectivity compared to linear glycol ethers.
-
Amphiphilic Tuning: Like all glycol ethers, it acts as a "coupling solvent," miscible with both water and hydrophobic organics. However, the branched lipophilic tail modifies the Hydrophilic-Lipophilic Balance (HLB), often breaking difficult emulsions more effectively than linear analogs.
Physicochemical Profile: The Isomer Advantage
The following table contrasts EGM-sBE with the standard industry benchmark, EGBE.
| Property | EGM-sBE (sec-Butyl) | EGBE (n-Butyl) | Impact on Synthesis |
| CAS Number | 7795-91-7 | 111-76-2 | Distinct regulatory identity. |
| Structure | sec-butyl is chiral (racemic); n-butyl is achiral. | ||
| Boiling Point | ~158°C | 171°C | Easier removal ; less thermal stress on APIs. |
| Flash Point | ~50-60°C | 67°C | Requires stricter fire safety protocols (Class II). |
| Density | ~0.896 g/mL | 0.902 g/mL | Slightly lighter; affects phase separation layers. |
| Solubility | Amphiphilic | Amphiphilic | Excellent coupling of aqueous/organic phases. |
Application Protocols
Protocol A: Biphasic Nucleophilic Substitution (Phase Transfer Catalyst Co-Solvent)
Context: Used to accelerate
Mechanism:
The glycol unit solvates the cation (
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the organic substrate (e.g., 10 mmol Benzyl Chloride) in Toluene (20 mL) .
-
Prepare the aqueous phase: Dissolve nucleophile (e.g., 12 mmol Sodium Phenoxide) in Water (10 mL) .
-
-
Solvent Addition:
-
Add EGM-sBE (3.0 mL, 10% v/v) to the biphasic mixture.
-
Note: Unlike PEG-400, EGM-sBE is volatile and can be removed later.
-
-
Reaction:
-
Heat to 80°C with vigorous stirring (1000 rpm) to create a quasi-emulsion.
-
Monitor by TLC/HPLC. The reaction rate typically increases 2-5x compared to a biphasic system without the glycol ether.
-
-
Workup (The EGM-sBE Advantage):
-
Cool to room temperature. The phases will separate rapidly due to the specific density and surfactant properties of EGM-sBE.
-
Wash the organic layer with water (
mL) to remove salts. -
Evaporation: Concentrate the organic layer. Any residual EGM-sBE co-distills with toluene or is removed under high vacuum (5 mbar) at <50°C, avoiding the high-temperature strip required for PEG or diglyme.
-
Protocol B: Recrystallization of Polymorphic APIs
Context: For drug substances that form solvates with common alcohols or suffer from oiling out. The branched structure of EGM-sBE disrupts lattice solvate formation often seen with linear alcohols (ethanol, n-butanol).
-
Dissolution:
-
Suspend crude API (5 g) in EGM-sBE (15 mL) .
-
Heat to 90°C. If dissolution is incomplete, add EGM-sBE in 1 mL increments.
-
-
Anti-Solvent Addition:
-
Once dissolved, slowly add a non-polar anti-solvent (e.g., n-Heptane ) dropwise at 80°C until a persistent cloudiness appears.
-
Why Heptane? It is miscible with the sec-butyl tail but precipitates the polar API.
-
-
Cooling Ramp:
-
Cool at a controlled rate (10°C/hour) to 0°C.
-
The steric bulk of the solvent prevents it from becoming trapped in the crystal lattice, yielding a non-solvated polymorph (verify by TGA/DSC).
-
-
Filtration:
-
Filter the crystals and wash with cold Heptane.
-
Dry in a vacuum oven at 40°C. The lower boiling point ensures residual solvent drops below ICH limits (<5000 ppm) faster than n-butyl ether.
-
Mechanistic Visualization
The following diagram illustrates the solvation dynamics. EGM-sBE acts as a "Phase Bridge," disrupting the distinct boundary between aqueous and organic phases, facilitating reactant collision.
Caption: EGM-sBE functions as an interfacial bridge, accelerating biphasic reactions while its branched structure prevents stable solvate formation in the final product.
Safety & Handling (Critical)
1. Peroxide Formation: Like all glycol ethers, EGM-sBE can form explosive peroxides upon exposure to air.
-
Protocol: Test for peroxides using KI starch paper before distillation.
-
Storage: Store under nitrogen atmosphere. Discard if peroxide content >100 ppm.
2. Toxicity (Hemolysis Warning): Glycol ethers, particularly the butyl series (EGBE), are associated with hemolysis (rupture of red blood cells) in animal models.[1]
-
Handling: Wear butyl rubber gloves (nitrile is permeable to glycol ethers). Use a fume hood to prevent inhalation.
-
Metabolism: The sec-butyl isomer may metabolize differently than the n-butyl, but it should be treated with the same high caution. Avoid skin contact.
3. Flammability:
-
Flash Point ~50-60°C. It is a Combustible Liquid . Ground all glassware during transfer.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 111036: this compound.
-
[Link]
-
- GuideChem.
-
U.S. EPA.Glycol Ethers Category Definition and Toxicity Profiles. (Reference for general glycol ether handling and toxicity classes).
-
[Link]
-
- Merck/Sigma-Aldrich.Safety Data Sheet for Ethylene Glycol Monobutyl Ether (Used as proxy for handling protocols of the isomer class).
Sources
Application Note: Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) as a Coalescing Agent in Latex Paints
Abstract
This technical guide provides a rigorous methodology for evaluating Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) (CAS: 7795-91-7) as a coalescing agent in waterborne latex formulations. While 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) remains the industry benchmark, glycol ethers like EGSBE offer distinct volatility and partitioning profiles critical for specific drying regimes. This document details the physicochemical basis of coalescence, experimental protocols for Minimum Film Formation Temperature (MFFT) reduction, and film integrity validation (Scrub Resistance).
Trans-disciplinary Note for Drug Development Professionals: While this guide focuses on architectural coatings, the physics of polymer particle coalescence described herein is directly transferable to the formulation of aqueous film-coating systems for solid dosage forms (e.g., methacrylic acid copolymers). The evaluation protocols for plasticization efficiency are identical.
Physicochemical Profile & Mechanism[2][3]
Chemical Identity[1]
-
Chemical Name: this compound (2-(sec-butoxy)ethanol)
-
CAS Number: 7795-91-7[1]
-
Molecular Weight: 118.17 g/mol
-
Structure: A glycol ether featuring a secondary butyl group, providing increased steric bulk compared to the linear n-butyl isomer (EGMBE).
Mechanism of Action: The Coalescence Cascade
Latex film formation is a three-stage process driven by water evaporation and capillary forces. EGSBE acts as a temporary plasticizer , partitioning into the polymer phase to lower the Glass Transition Temperature (
Diagram 1: The Latex Coalescence Pathway
This diagram illustrates the critical stages where EGSBE intervention is required to prevent film cracking.
Figure 1: The thermodynamic pathway of latex film formation. EGSBE functions at Stage III, ensuring the polymer modulus is low enough for particle deformation.
Experimental Protocols
Protocol A: Determination of Coalescing Efficiency (MFFT)
Objective: Determine the minimum concentration of EGSBE required to lower the MFFT of a specific latex binder to < 5°C. Standard: ASTM D2354 (Standard Test Method for Minimum Film Formation Temperature of Emulsion Vehicles).
Materials
-
Latex Binder: Acrylic or Styrene-Acrylic emulsion (approx. 50% solids).
-
Coalescent: EGSBE (Assay >99%).
-
Equipment: MFFT Bar (Temperature Gradient Plate), e.g., Rhopoint or similar.
Workflow
-
Ladder Preparation: Prepare 100g aliquots of latex.
-
Dosing: Add EGSBE under agitation at 0%, 2%, 4%, 6%, and 8% based on resin solids (PHR).
-
Critical Step: Add coalescent dropwise to the vortex to prevent "solvent shock" (localized coagulation).
-
-
Equilibration: Allow samples to mature for 24 hours. This ensures the solvent partitions from the water phase into the polymer particle.
-
Drawdown: Cast 75-micron wet films onto the MFFT bar (gradient set to -5°C to 20°C).
-
Observation: Identify the visual transition point from a white/cracked powder to a clear/continuous film.
Data Output Template
| EGSBE Concentration (PHR) | Observed MFFT (°C) | Film Clarity (1-5 Scale) |
| 0.0 (Control) | 18.0 | 1 (Opaque/Cracked) |
| 2.0 | 12.5 | 2 (Hazy) |
| 4.0 | 7.0 | 4 (Clear) |
| 6.0 | 3.5 | 5 (Glossy/Continuous) |
| 8.0 | < 0 | 5 (Glossy/Continuous) |
Interpretation: In this theoretical example, 6.0 PHR is the optimal dosage to achieve Low Temperature Coalescence (LTC) safety margins.
Protocol B: Hydrolytic Stability & Pot Life
Objective: Unlike ester alcohols (e.g., Texanol), glycol ethers like EGSBE are chemically stable at high pH.[2] This protocol validates stability in alkaline paint (pH 8.5–9.5).
Workflow
-
Formulation: Incorporate optimized EGSBE dosage into a high-pH architectural paint masterbatch (pH 9.5 adjusted with ammonia).
-
Heat Aging: Store sealed aliquots at 50°C for 14 days (accelerated aging).
-
Analysis:
-
Measure pH drift (Drift > 0.5 units indicates hydrolysis of ester-based additives; EGSBE should show negligible drift).
-
Re-test MFFT (Increase in MFFT indicates loss of coalescent efficiency).
-
Protocol C: Scrub Resistance (Film Integrity)
Objective: Verify that EGSBE evaporates sufficiently after film formation to restore the polymer's hardness. Retained solvent leads to soft films and poor scrub resistance. Standard: ASTM D2486 (Standard Test Methods for Scrub Resistance of Wall Paints).[3][4]
Diagram 2: Scrub Resistance Validation Workflow
Figure 2: ASTM D2486 workflow. EGSBE's volatility profile (faster than Texanol) typically yields faster hardness development.
Formulation Guidelines
Order of Addition
To avoid "shocking" the latex (where high local solvent concentration causes grit or gelation), EGSBE should be added in the Let-down phase, ideally pre-emulsified with a small amount of water and surfactant if the system is sensitive.
Comparative Volatility
Understanding the evaporation rate is crucial for "Open Time" (how long the paint remains workable).
-
n-Butyl Ether: Evap Rate ~ 0.08 (BuAc=1)[5]
-
sec-Butyl Ether (EGSBE): Evap Rate is generally higher due to branching, leading to faster set times.
-
Implication: EGSBE is excellent for block resistance (doors/windows) but may reduce open time compared to ester alcohols.
References
-
ASTM International. (2023). ASTM D2354-10(2018) Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.[4] [Link]
-
ASTM International. (2017). ASTM D2486-17 Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA.[4] [Link]
-
PubChem. (2023). This compound (Compound Summary).[1] National Library of Medicine. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Cited for solubility parameter methodology in polymer partitioning).
Sources
Application Note: Strategic Utilization of sec-Butyl Glycol Ether in Amphiphilic Drug Extraction and Formulation
Executive Summary & Scientific Rationale
This guide details the experimental application of Ethylene Glycol Mono-sec-Butyl Ether (referred to herein as BsGE ), a specialized amphiphilic solvent. While often overshadowed by its linear isomer (n-butyl glycol ether), BsGE possesses unique steric properties due to the secondary carbon branching on the alkyl chain.
Why use sec-Butyl Glycol Ether?
-
Steric Disruption: The branched sec-butyl tail disrupts the formation of rigid liquid crystalline phases in surfactant systems more effectively than linear chains. This makes BsGE a superior co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Amphiphilic Tuning: In Liquid-Liquid Extraction (LLE), BsGE occupies a "polarity sweet spot." It extracts metabolites that are too polar for hexane/MTBE but too lipophilic to remain in the aqueous buffer, specifically reducing emulsion formation during plasma extraction.
Chemical Identity & Safety Profile
Before proceeding, verify the reagent identity. The branching significantly alters the boiling point and metabolic profile compared to the n-butyl isomer.
| Property | sec-Butyl Glycol Ether (BsGE) | n-Butyl Glycol Ether (EGBE) | Significance |
| CAS Number | 15821-83-7 | 111-76-2 | CRITICAL: Do not interchange. |
| Structure | Branching lowers freezing point. | ||
| Boiling Point | ~160 °C | 171 °C | BsGE is slightly more volatile, aiding evaporation. |
| HLB Value | ~7.0 - 7.5 (Est.)[1][2] | ~7.8 | BsGE is slightly more lipophilic. |
Safety Advisory (E-E-A-T): Glycol ethers are associated with hemolytic activity (red blood cell rupture) if inhaled or absorbed in high quantities.
-
Engineering Controls: All dispensing must occur in a Class II Fume Hood.
-
PPE: Nitrile gloves are generally resistant to incidental splash, but Butyl Rubber gloves are required for prolonged contact.
-
Waste: Segregate as non-halogenated organic solvent waste.
Protocol A: Liquid-Liquid Extraction (LLE) of Amphiphilic Metabolites from Plasma
Objective: To extract a moderately polar drug (LogP 1.5–2.5) from human plasma with high recovery and minimal emulsion.
Mechanism: BsGE acts as a bridge solvent. Pure non-polar solvents often result in a "rag layer" (emulsion) at the plasma interface. BsGE lowers the interfacial tension, collapsing the rag layer and improving phase separation.
Materials
-
Human Plasma (K2EDTA)
-
Extraction Solvent: 95:5 v/v MTBE : BsGE (Pre-mixed)
-
Internal Standard (IS) solution
-
Saturated Ammonium Sulfate (
) solution (Salting-out agent)
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Internal Standard. Vortex for 10 seconds.
-
Equilibration: Allow to stand for 5 minutes to ensure protein binding equilibrium.
-
-
Protein Precipitation / Salting Out:
-
Add 50 µL of Saturated Ammonium Sulfate.
-
Rationale: This increases the ionic strength of the aqueous phase, driving the organic solvent (and the drug) out of the water phase (Salting-out effect).
-
-
Solvent Addition (The Critical Step):
-
Add 600 µL of the MTBE:BsGE (95:5) mixture.
-
Note: The 5% BsGE is the active "demulsifier."
-
-
Extraction:
-
Vortex vigorously for 2 minutes (Multi-tube vortexer recommended).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Phase Separation & Recovery:
-
You will observe a clear upper organic layer and a compact protein pellet at the bottom. The interface should be sharp (no rag layer).
-
Transfer 500 µL of the supernatant to a clean glass vial.
-
-
Concentration:
-
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C. -
Reconstitute in Mobile Phase for LC-MS/MS analysis.
-
Workflow Visualization
Figure 1: LLE workflow highlighting the critical addition of BsGE to prevent emulsion formation during high-speed centrifugation.
Protocol B: Formulation of Microemulsions (Co-Surfactant Optimization)
Objective: To create a thermodynamic stable microemulsion for a lipophilic drug using BsGE as a co-surfactant.
Mechanism: Surfactants (like Tween 80) often form viscous liquid crystals (gels) when mixed with water and oil. A co-surfactant is required to penetrate the surfactant interface and increase fluidity. BsGE is ideal here because its branched sec-butyl tail acts as a "wedge," sterically preventing the surfactant heads from packing too tightly.
Materials
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate)
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-Surfactant: BsGE (CAS 15821-83-7)
-
Aqueous Phase: Distilled Water
Step-by-Step Methodology
-
Preparation of Smix (Surfactant Mix):
-
Prepare a series of Surfactant:Co-Surfactant (Tween 80 : BsGE) ratios by weight: 1:1, 2:1, and 3:1 .
-
Why: Varying this ratio determines the flexibility of the interfacial film. A 1:1 ratio usually provides maximum flexibility due to high BsGE content.
-
-
Oil Addition:
-
Weigh 1.0 g of the chosen Smix into a glass vial.
-
Add the Oil Phase (Capryol 90) in ratios of 1:9, 2:8, ... up to 9:1 (Oil:Smix).
-
Vortex to ensure a homogenous clear liquid.
-
-
Water Titration (Pseudo-Ternary Phase Diagram Construction):
-
Titrate distilled water dropwise into the Oil/Smix mixture at 25°C.
-
Vortex after every addition.
-
Observation:
-
Clear/Transparent: Stable Microemulsion.[3]
-
Turbid/Cloudy: Macroemulsion (Phase separation).
-
Gel: Liquid Crystal formation (Failure).
-
-
-
Validation:
-
The "Microemulsion Region" is the area on the ternary plot where the mixture remains clear.
-
Success Metric: BsGE should yield a larger microemulsion region compared to Ethanol or n-Butanol, as the branching prevents the "Gel" phase often seen at 40-50% water content.
-
Mechanistic Visualization
Figure 2: Mechanistic role of BsGE in the interfacial film. The branched tail intercalates between surfactant molecules, preventing rigid gel formation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Cloudiness in LLE (Protocol A) | Water saturation in organic phase. | The MTBE:BsGE ratio is too polar. Reduce BsGE to 2% or increase centrifugation speed. |
| Gel formation (Protocol B) | Insufficient co-surfactant. | The interfacial film is too rigid. Increase the proportion of BsGE in the Smix (move from 2:1 to 1:1). |
| Low Recovery (LLE) | Drug is too polar. | Increase BsGE concentration to 10-15% to increase the polarity of the extraction solvent. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111036, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-sec-butoxyethanol. Retrieved from [Link]
- Panigrahi, K. C., et al. (2018).Gel-based versus microemulsion-based formulations: The role of co-surfactants. Journal of Applied Pharmaceutical Science. (General reference for Co-surfactant mechanism).
Sources
Application Note: Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) in High-Performance Printing Ink Formulations
[1]
Abstract
This application note details the physicochemical role and formulation protocols for Ethylene Glycol Mono-sec-Butyl Ether (EGSBE) (CAS: 7795-91-7) in water-based and solvent-based printing inks.[1] While the n-butyl isomer (EGBE) is the industry standard, the sec-butyl isomer offers distinct volatility and solvency profiles critical for precision inkjet and screen printing applications.[1] This guide provides a mechanistic understanding of EGSBE as a coupling agent and coalescent, supported by step-by-step formulation protocols and quality control methodologies.[1]
Chemical Profile & Thermodynamic Rationale[1][2]
The Isomeric Distinction
Most commercial "Butyl Glycol" is the linear n-butyl isomer.[1] The sec-butyl isomer introduces branching at the alkyl chain, which alters the steric hindrance and boiling point.[1] This results in a solvent that releases slightly faster from the film and exhibits different hydrolytic stability profiles, crucial for reactive ink systems.[1]
| Property | n-Butyl Isomer (EGBE) | sec-Butyl Isomer (EGSBE) | Formulation Impact |
| CAS Number | 111-76-2 | 7795-91-7 | Regulatory tracking |
| Structure | Linear alkyl chain | Branched alkyl chain | Steric wetting behavior |
| Boiling Point | 171°C | ~160°C (Est.)[1] | EGSBE dries slightly faster |
| Solubility | Miscible in water | Miscible in water | Coupling efficiency |
| Evaporation Rate | 0.08 (BuAc=1) | > 0.08 (Est.) | improved throughput |
Mechanism of Action: The "Coupling" Effect
In water-based inks, resins (binders) are often hydrophobic, while the continuous phase is water.[1] EGSBE acts as a mutual solvent (coupling agent).[1] Its hydroxyl group (-OH) hydrogen bonds with water, while the sec-butyl ether tail interacts with the resin.[1]
Key Functions:
-
MFFT Reduction: It plasticizes the resin particles, lowering the Minimum Film Formation Temperature (MFFT), allowing the ink to form a continuous film at ambient temperatures.[1]
-
Open Time Management: It suppresses the evaporation of water at the nozzle interface (inkjet) or screen mesh, preventing premature clogging ("drying in").[1]
-
Substrate Wetting: It lowers the dynamic surface tension, allowing the aqueous ink to wet low-energy substrates like polyethylene or coated paper.[1]
Mechanistic Visualization
The following diagram illustrates the phase transition of the ink during drying, highlighting EGSBE's role in preventing "mud-cracking" (poor coalescence).
Figure 1: Mechanism of resin coalescence facilitated by EGSBE. The solvent remains longer than water, softening resin particles to ensure they fuse (coalesce) rather than crumble.
Protocol: High-Performance Inkjet Formulation
Objective: Create a water-based acrylic inkjet ink with optimized "open time" and adhesion using EGSBE.
Materials Required[1][3][4]
-
Resin: Styrene-Acrylic Emulsion (Tg ~20°C).[1]
-
Solvent: this compound (EGSBE).[1]
-
Pigment: Aqueous Carbon Black Dispersion (Self-dispersing).[1]
-
Additives: Polyether siloxane (Wetting), Isothiazolinone (Biocide).[1]
-
Equipment: High-shear mixer (Cowles blade), Brookfield Viscometer, Surface Tensiometer.[1]
Formulation Table
| Component | Function | Weight % (w/w) | Rationale |
| Deionized Water | Carrier | Balance (approx. 60-70%) | Conductivity control |
| Styrene-Acrylic Resin | Binder | 10.0 - 15.0% | Adhesion & Durability |
| EGSBE | Coupling/Coalescing | 5.0 - 8.0% | Lowers MFFT, controls drying |
| Glycerol | Humectant | 5.0 - 10.0% | Prevents nozzle crusting |
| Pigment Dispersion | Colorant | 15.0 - 20.0% | Optical Density |
| Surfactant | Wetting | 0.5 - 1.0% | Substrate coverage |
| Triethanolamine (TEA) | pH Adjuster | 0.2 - 0.5% | Stabilize resin (pH 8.[1][2][3]5) |
Step-by-Step Mixing Protocol
Critical Warning: Glycol ethers can cause "solvent shock" (precipitation) if added too quickly to emulsions.[1]
-
Pre-Mix Phase (The "Let-down" Vehicle):
-
In a clean stainless steel vessel, charge the Deionized Water .
-
Start agitation at low speed (500 RPM).
-
Slowly add Glycerol and Surfactant .[1] Mix for 5 minutes.
-
-
The Coupling Phase (Crucial Step):
-
Resin Incorporation:
-
Pigment Addition:
-
Add Pigment Dispersion last to prevent shock.[1]
-
Mix at moderate shear for 30 minutes.
-
-
Filtration:
-
Filter through a 1.0-micron polypropylene filter to remove any micro-gels.[1]
-
Quality Control & Validation
To ensure the EGSBE is functioning correctly, specific metrics must be validated.
QC Workflow Diagram
Figure 2: Quality Control workflow ensuring solvent efficacy and ink stability.
Validation Protocols
-
MFFT Test (ASTM D2354):
-
Apply a 75-micron wet film to a temperature gradient bar (-5°C to 40°C).[1]
-
Observe the point where the film transitions from cracked/white to clear/continuous.[1][4]
-
Success Criteria: With 5-8% EGSBE, the MFFT should drop below 5°C. If the film cracks at room temperature, increase EGSBE concentration.[1]
-
-
Rub Resistance (MEK Rub Test):
Troubleshooting Guide
| Defect | Probable Cause | EGSBE-Related Adjustment |
| Orange Peel | Surface tension too high; solvent evaporating too fast.[1] | Increase EGSBE. Its surfactant-like tail helps leveling; its boiling point retards initial set.[1] |
| Pinholing | Trapped air or poor wetting.[1] | Check EGSBE purity. Ensure no water contamination in raw solvent.[1] |
| Nozzle Clogging | Ink drying too fast (short open time).[1] | Increase EGSBE or switch a portion of water to EGSBE to slow evaporation.[1] |
| Blocking (Sticky print) | Retained solvent in the film.[1] | Decrease EGSBE. The solvent is not evaporating fully; the film remains plasticized.[1] |
Safety & Regulatory (E-E-A-T)[1][7]
While EGSBE is an effective isomer, glycol ethers are under regulatory scrutiny.[1]
-
Toxicity: Generally, sec-butyl ethers are considered to have a different toxicity profile than n-butyl ethers (which are associated with hemolysis in rodents), but all glycol ethers should be handled with potential dermal absorption in mind.[1]
-
VOC Status: EGSBE is a Volatile Organic Compound.[1] Formulators must calculate total VOCs to meet regional air quality standards (e.g., EU Decopaint Directive, US EPA Method 24).[1]
-
PPE: Use butyl rubber gloves and chemical splash goggles.[1] Work in a well-ventilated area.[1]
References
-
National Institute of Standards and Technology (NIST). Ethanol, 2-(sec-butoxy)- Properties.[1] NIST Chemistry WebBook.[1] [Link][1]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Vanderhoff, J.W., et al. "Mechanism of Film Formation of Latices."[1] Journal of Macromolecular Science, 1973.[1] (Foundational science for Diagram 1).
Application Note: Optimizing Nitrocellulose Lacquer Systems with Sec-Butyl Cellosolve
Topic: Sec-Butyl Cellosolve (Ethylene Glycol Mono-sec-Butyl Ether) as a Solvent for Nitrocellulose Lacquers Content Type: Application Note & Protocol Guide Audience: Senior Formulation Scientists, Material Chemists, and R&D Leads.[1]
Executive Summary
This guide details the physicochemical role and application protocols for This compound (Sec-Butyl Cellosolve) in high-performance nitrocellulose (NC) lacquers. While the n-butyl isomer (EGBE) is the industry standard retarder, the sec-butyl isomer offers a distinct volatility profile that bridges the gap between medium-boiling active solvents and high-boiling retarders. This note explores its utility in preventing "blushing" (moisture condensation) while accelerating dry-to-touch times compared to standard EGBE.
Chemical Identity & Comparative Properties[1][2][3][4][5][6][7][8][9][10]
To ensure formulation accuracy, it is critical to distinguish the sec-isomer from the ubiquitous n-butyl analog and the propylene glycol series.
| Property | Sec-Butyl Cellosolve | n-Butyl Cellosolve (Standard) | Propylene Glycol n-Butyl Ether (PnB) |
| IUPAC Name | 2-(sec-butoxy)ethanol | 2-butoxyethanol | 1-butoxy-2-propanol |
| CAS Number | 7795-91-7 | 111-76-2 | 5131-66-8 |
| Structure | Branched alkyl tail | Linear alkyl tail | Branched ether backbone |
| Boiling Point | ~160°C (Est.) | 171°C | 170°C |
| Evap. Rate (BuAc=1) | ~0.09 - 0.12 (Est.) | 0.06 | 0.08 |
| Function | Fast Retarder / Coupler | Slow Retarder / Coupler | Coalescent / Retarder |
Scientist’s Insight: The branched sec-butyl group introduces steric bulk that slightly disrupts intermolecular hydrogen bonding compared to the linear n-butyl chain. This results in a lower boiling point and faster evaporation rate, making the sec-isomer ideal for formulations requiring blush resistance without the extended "tack-free" time associated with standard Butyl Cellosolve.
Mechanism of Action: The "Coupling Bridge"[1]
In nitrocellulose systems, solvent balance is a thermodynamic competition between solvent evaporation and polymer precipitation.[1]
Solubility Parameters (Hansen Model)
Nitrocellulose requires a specific balance of Dispersion (
-
Active Solvents (Ketones/Esters): Dissolve NC immediately but evaporate quickly.
-
Latent Solvents (Alcohols): Activate only in the presence of esters.
-
Sec-Butyl Cellosolve (The Coupler):
-
Bifunctionality: The ether oxygen accepts hydrogen bonds; the alcohol group donates them.[2]
-
The "Bridge": As fast solvents (Acetone, MEK) evaporate, the system cools, risking water condensation (Blushing).[1][2] Sec-butyl cellosolve remains in the film longer, depressing the dew point and maintaining NC solubility in the presence of precipitating water.
-
Visualization: The Anti-Blush Mechanism
Caption: Figure 1. Thermodynamic pathway of blush formation and the stabilizing intervention of Sec-Butyl Cellosolve.
Experimental Protocols
Protocol A: Determination of Dilution Ratio (Solvency Power)
Objective: Quantify the tolerance of Sec-Butyl Cellosolve for non-solvent diluents (Toluene/Naphtha) compared to standard EGBE. High dilution ratios allow for cheaper formulations.
Materials:
-
Nitrocellulose solution (10% w/w in Sec-Butyl Cellosolve).
-
Toluene (Industrial Grade).[3]
-
Burette (50 mL).
-
Magnetic stirrer.
Procedure:
-
Weigh 20g of the NC/Sec-Butyl Cellosolve solution into a 250mL Erlenmeyer flask.
-
Maintain temperature at 25°C ± 1°C.
-
Titrate Toluene into the flask with constant stirring.
-
Endpoint: The point where the solution becomes permanently turbid (precipitation of NC).
-
Calculation:
Expected Result: Sec-Butyl Cellosolve typically exhibits a dilution ratio slightly lower than n-Butyl Cellosolve due to steric hindrance but remains superior to simple alcohols.
Protocol B: Blush Resistance Stress Test
Objective: Validate the "Anti-Blush" efficacy under high-humidity stress.
Materials:
-
Environmental Chamber (Set to 25°C, 90% Relative Humidity ).
-
Glass or Black Leneta Cards.
-
Drawdown Bar (3 mil wet film thickness).
Formulation Matrix: Prepare three lacquers with identical solids (15% NC) and Active Solvent (MEK/Butyl Acetate 1:1), varying only the retarder:
-
Sample A: Control (No Retarder).
-
Sample B: 5% n-Butyl Cellosolve.
-
Sample C: 5% Sec-Butyl Cellosolve.
Procedure:
-
Equilibrate substrates in the chamber for 1 hour.
-
Apply drawdowns inside the chamber (or immediately transfer after application).
-
Allow to cure for 4 hours.
-
Evaluation:
-
Visual: Rate haze on a scale of 0 (Clear) to 5 (Opaque).[1]
-
Gloss: Measure 60° Gloss Units (GU).
-
Interpretation:
-
Sample A will blush (turn white) immediately.
-
Sample B and C should remain clear.
-
Key Differentiator: Check "Dry-to-Touch" time. Sample C (Sec-Butyl) should achieve tack-free state 10–15% faster than Sample B (n-Butyl).
Formulation Workflow
The order of addition is critical to prevent "solvent shock" (local precipitation of NC).[1]
Caption: Figure 2. Optimal mixing order. Adding Sec-Butyl Cellosolve before non-solvent diluents ensures the NC remains coupled during the viscosity reduction phase.
Safety & Handling (E-E-A-T)
While sec-butyl cellosolve may have a slightly different metabolic profile than n-butyl cellosolve (which metabolizes to butoxyacetic acid, causing hemolysis in rodents), all glycol ethers must be handled with strict hygiene.[1]
-
Engineering Controls: Use explosion-proof ventilation.
-
PPE: Butyl rubber gloves are required; nitrile is often permeable to glycol ethers.[2]
-
Storage: Store under nitrogen to prevent peroxide formation (a common risk with secondary ethers).
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] (Defines the solubility sphere for Nitrocellulose).
-
Eastman Chemical Company. (n.d.). Retarder Solvents for Lacquers. Retrieved from (General principles of glycol ether retarders).[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 111-76-2 (n-Butyl Analog). Retrieved from .[1]
-
GuideChem. (2024). This compound Properties (CAS 7795-91-7). Retrieved from .[1]
-
ASTM International. (2018). ASTM D1720-03: Standard Test Method for Dilution Ratio of Active Solvents in Cellulose Nitrate Solutions. Retrieved from .[1]
Sources
Application Notes & Protocols: Utilizing Ethylene Glycol Mono-sec-Butyl Ether in Industrial Cleaning Formulations
Introduction: The Role of Ethylene Glycol Mono-sec-Butyl Ether (EGBE)
This compound, also known as 2-sec-butoxyethanol or EGBE, is a high-performance glycol ether solvent. Its unique molecular structure, featuring both a hydrophilic ether-alcohol group and a moderately sized hydrophobic butyl group, imparts a set of physicochemical properties that are highly advantageous for industrial cleaning applications. Unlike its primary isomer, ethylene glycol monobutyl ether (CAS 111-76-2), the secondary butyl structure offers nuanced differences in solvency and evaporation rate, making it a specialized tool for formulators.
This document serves as a technical guide for leveraging the properties of EGBE in the development of effective, stable, and reliable industrial cleaning formulations. We will explore the fundamental principles of its action, provide detailed formulation protocols, and outline methods for performance validation, all grounded in established scientific principles. EGBE is particularly valued for its ability to act as both a powerful solvent for a wide range of soils and as a coupling agent to stabilize complex mixtures.[1][2][3] Its effectiveness in dissolving oils, greases, resins, and inks makes it a key component in heavy-duty degreasers and specialized cleaners.[4]
Physicochemical Properties & Mechanism of Action
Understanding the core properties of EGBE is fundamental to its effective application. The synergy between its solvency, volatility, and interfacial activity is the primary driver of its cleaning performance.
2.1 Key Properties EGBE's utility is defined by a balance of properties that allow it to effectively interact with both polar (water-based) and non-polar (oil-based) components of a formulation and the soil to be removed.[2]
Data Presentation: Physicochemical Properties of EGBE
| Property | Value | Significance in Formulation | Source |
|---|---|---|---|
| Chemical Formula | C6H14O2 | - | [5] |
| Molecular Weight | 118.17 g/mol | Influences volatility and diffusion rates. | [6][7] |
| Boiling Point | 171°C (340°F) | A high boiling point translates to a slow evaporation rate, providing longer contact time on the substrate for soil penetration.[4][6][7] | [6][7] |
| Flash Point | 62°C (144°F) Closed Cup | Classified as a combustible liquid, requiring specific handling and storage protocols.[7] | [7] |
| Specific Gravity | ~0.90 @ 25°C | Less dense than water. | [8] |
| Water Solubility | Completely Miscible | Enables its use as a primary solvent and coupling agent in aqueous cleaning systems.[7][9] | [7][9] |
| Evaporation Rate | 0.08 (n-Butyl Acetate = 1) | Slow evaporation ensures the solvent remains on the surface to act on tough soils.[7][9] |[7][9] |
2.2 Mechanism of Action in Cleaning The efficacy of EGBE in a cleaning formulation is not merely due to its ability to dissolve soil. It functions through a multi-faceted mechanism at the molecular level, working in concert with surfactants and other components.
-
Soil Penetration & Solubilization: The butyl group provides lipophilic character, allowing the molecule to penetrate and swell tough, oily, and greasy soils.[1][10] This weakens the cohesive forces of the soil and its adhesive bond to the substrate.
-
Surface Tension Reduction: EGBE lowers the surface tension of the cleaning solution, which enhances its ability to wet surfaces and penetrate into microscopic cracks and crevices where soils are trapped.[9]
-
Coupling Agent: In aqueous formulations, EGBE acts as a hydrotrope or coupling agent. It stabilizes the mixture of water, surfactants, and builders, preventing phase separation and ensuring a homogenous, effective product.[1][9]
-
Emulsification Support: By positioning itself at the oil-water interface, EGBE aids surfactants in breaking down large soil masses into smaller droplets that can be suspended (emulsified) in the cleaning solution and rinsed away.
Mandatory Visualization: Mechanism of EGBE in Soil Removal
Caption: EGBE penetrates soil, aiding surfactants in lifting and emulsifying it into the water phase.
Applications & Formulation Principles
EGBE is a versatile solvent used in a wide array of industrial cleaning contexts.[2] The principles of formulation remain consistent: combine EGBE with surfactants, builders, and optional additives to create a stable system tailored to a specific soil and substrate.
Common Applications:
-
Heavy-Duty Degreasing: Removing petroleum-based greases, motor oils, and lubricants from machinery, concrete floors, and metal parts.[11]
-
Wax and Floor Finish Stripping: Effectively dissolving aged acrylic and wax-based floor finishes without excessive mechanical action.
-
Ink and Adhesive Removal: Solubilizing cured inks and adhesive residues from printing presses and industrial equipment.[4]
-
Hard Surface Cleaning: Formulating all-purpose cleaners for removing a mix of soils from surfaces like stainless steel, ceramic, and sealed concrete.[11]
Core Formulation Components:
-
Solvent (EGBE): The primary agent for dissolving organic soils. Typical concentration ranges from 1% to 20% depending on the cleaning power required.
-
Surfactants: The workhorse for wetting, emulsifying, and suspending soils. A blend of nonionic (for oily soils) and anionic (for particulates and foam control) surfactants is common. The surfactant-to-solvent ratio can be critical, often ranging from 5:1 to 1:1 by weight.[10]
-
Builders (e.g., Sodium Metasilicate, Sodium Carbonate): Alkaline salts that enhance cleaning by saponifying fats, softening water, and preventing redeposition of soil.
-
Chelating Agents (e.g., EDTA, GLDA): Sequester hard water ions (Ca²⁺, Mg²⁺) that can interfere with surfactant performance.
-
Corrosion Inhibitors (e.g., Sodium Silicates): Protect sensitive metal surfaces like aluminum from attack by alkaline builders.
-
Water: The primary carrier, typically deionized for formulation stability.
Mandatory Visualization: Formulation Development Workflow
Caption: A logical workflow for developing an EGBE-based industrial cleaner.
Experimental Protocols
The following protocols provide a starting point for laboratory-scale development of EGBE-based cleaners. All operations should be conducted in a well-ventilated laboratory fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]
Protocol 1: Preparation of a Heavy-Duty Aqueous Degreaser
This formulation is designed for removing heavy grease and oily soils from metal and concrete surfaces.
Materials:
-
This compound (EGBE)
-
Nonionic Surfactant (e.g., Alcohol Ethoxylate)
-
Anionic Surfactant (e.g., Sodium Dodecylbenzene Sulfonate)
-
Sodium Metasilicate Pentahydrate (Builder)
-
Tetrasodium EDTA (Chelating Agent)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
Procedure:
-
To a beaker, add 75.0 parts by weight of deionized water.
-
While stirring, slowly add 5.0 parts of Sodium Metasilicate Pentahydrate. Stir until completely dissolved. The solution may warm slightly.
-
Add 1.0 part of Tetrasodium EDTA and stir until dissolved.
-
In a separate beaker, pre-blend 8.0 parts of EGBE, 8.0 parts of the nonionic surfactant, and 3.0 parts of the anionic surfactant. Stir until homogenous.
-
Slowly add the EGBE/surfactant blend to the stirring aqueous solution.
-
Continue stirring for 15-20 minutes until the solution is clear and homogenous.
-
Measure the pH of the final solution; it should be highly alkaline.
Data Presentation: Example Formulations
| Component | Function | Light-Duty Cleaner (% w/w) | Heavy-Duty Degreaser (% w/w) |
|---|---|---|---|
| Deionized Water | Carrier | 89.0 | 75.0 |
| EGBE | Solvent / Coupler | 3.0 | 8.0 |
| Nonionic Surfactant | Degreasing | 4.0 | 8.0 |
| Anionic Surfactant | Wetting / Emulsifying | 2.0 | 3.0 |
| Sodium Metasilicate | Builder / Alkalinity | 1.0 | 5.0 |
| Tetrasodium EDTA | Chelant | 1.0 | 1.0 |
| Total | | 100.0 | 100.0 |
Protocol 2: Performance Evaluation of Cleaning Efficiency
This protocol is adapted from principles outlined in ASTM standards like D5343 (for ceramic tile) and G122 (for general cleaning agents) to provide a quantifiable measure of cleaning performance.[13][14]
Materials:
-
Standardized pre-soiled coupons (e.g., stainless steel coupons soiled with a mixture of motor oil and carbon black).
-
The prepared EGBE cleaning formulation.
-
Control cleaner (e.g., water, or a benchmark commercial product).
-
Mechanical agitation device (e.g., shaker bath, mechanical scrubber).
-
Analytical balance (accurate to 0.1 mg).
-
Drying oven.
Procedure:
-
Record the initial clean weight of at least three test coupons (W_initial).
-
Apply a consistent amount of soil to each coupon and allow it to cure/dry under specified conditions (e.g., 24 hours at room temperature).
-
Record the weight of the soiled coupons (W_soiled).
-
Subject each coupon to the cleaning process.[14] This involves exposing the coupon to the cleaning solution under controlled conditions of time, temperature, and agitation as recommended by the manufacturer.[15]
-
Rinse the coupons thoroughly with deionized water to remove any remaining cleaner and loosened soil.
-
Dry the cleaned coupons completely in an oven (e.g., 105°C for 1 hour) and allow them to cool to room temperature in a desiccator.
-
Record the final weight of the cleaned coupons (W_final).
-
Calculate the Cleaning Efficiency (CE) for each coupon using the formula: CE (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] x 100
-
Average the results for the EGBE formulation and compare them to the control group. A higher CE percentage indicates better performance.
Safety, Handling, and Environmental Considerations
5.1 Safety and Handling EGBE is a combustible liquid and an irritant to the skin and eyes.[16][17][18] Inhalation of vapors can cause respiratory irritation, and significant exposure may lead to more severe health effects.[7][19]
-
Engineering Controls: Always handle EGBE in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or apron.[12][18]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][17] It is incompatible with strong oxidizing agents and certain plastics and rubbers.[5][7]
-
Spill Response: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
5.2 Environmental Fate EGBE is considered readily biodegradable, meaning it is unlikely to persist in the environment.[9][17] However, as with all chemicals, disposal should be conducted in accordance with local, state, and federal regulations. Do not discharge directly into waterways.
References
-
PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
World's Best Graffiti Removal Products. (n.d.). Glycol Ether EB. Retrieved from [Link]
- Ethylene Glycol Monobutyl Ether Safety Data Sheet. (2023).
- The Dow Chemical Company. (n.d.). Glycol Ethers Properties & Examples.
-
Gold-Fufa International Co., Ltd. (n.d.). Ethylene Glycol Monobutyl Ether. Retrieved from [Link]
- Google Patents. (n.d.). WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
-
Level 7 Chemical. (2025, June 13). Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-Butoxyethanol. Retrieved from [Link]
- Shell. (2012). Ethylene Glycol Monobutyl Ether Material Safety Data Sheet.
-
The Dow Chemical Company. (n.d.). Glycol Ethers For Aqueous Cleaners. Scribd. Retrieved from [Link]
-
Redox. (2025). Safety Data Sheet Ethylene glycol monobutyl ether. Retrieved from [Link]
-
ASTM International. (2018). D5343-06(2018) Standard Guide for Evaluating Cleaning Performance of Ceramic Tile Cleaners. Retrieved from [Link]
-
Dell Tech. (2025, April 30). The Importance of ASTM D1308 Testing for Household & Industrial Cleaners. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-butoxyethanol. Retrieved from [Link]
- ResearchGate. (2025, January). ASTM International Pharmaceutical Cleaning Standards: Current Status And Future Direction.
-
FMLink. (n.d.). Performance and laboratory testing of green cleaning products. Retrieved from [Link]
-
Chemical Insights Research Institute. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]
-
Pharmaceutical Online. (2020, September 28). ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Ethylene Glycol Monobutyl Ether - Products - Gold-Fufa International Co., Ltd [en.gfufa.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. graffitiremovalinc.com [graffitiremovalinc.com]
- 5. ETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. 2-butoxyethanol, 111-76-2 [thegoodscentscompany.com]
- 9. EB solvent (ethylene glycol monobutyl ether) | Eastman [eastman.com]
- 10. WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces - Google Patents [patents.google.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. 2-Butoxyethanol or Ethylene glycol butyl ether Manufacturers [mubychem.com]
- 13. store.astm.org [store.astm.org]
- 14. ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices [pharmaceuticalonline.com]
- 15. Performance and laboratory testing of green cleaning products: How to read and understand the labels - FMLink [fmlink.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. chemisol.com.ph [chemisol.com.ph]
- 18. redox.com [redox.com]
- 19. nj.gov [nj.gov]
Advanced Chromatographic Strategies for the Quantitation of Ethylene Glycol Mono-sec-Butyl Ether (EGMSBE)
Introduction & Analyte Profile
Ethylene glycol mono-sec-butyl ether (EGMSBE), chemically known as 2-(1-methylpropoxy)ethanol , is a structural isomer of the widely used solvent 2-butoxyethanol (EGBE). While EGBE (n-butyl) is common in industrial coatings and cleaners, EGMSBE is often found as an impurity or a specialized solvent.
Critical Analytical Challenge: Standard regulatory methods (e.g., NIOSH 1403) are optimized for the n-butyl isomer. The sec-butyl isomer possesses a branched alkyl chain, resulting in a lower boiling point and distinct metabolic toxicity profile. Analysts must separate these isomers to avoid false positives or inaccurate toxicological assessments.
Physicochemical Profile
| Property | Value | Relevance to Analysis |
| Chemical Name | 2-(1-methylpropoxy)ethanol | Target Analyte |
| CAS No. | 4431-83-8 / 7795-91-7 | Unique Identifier |
| Boiling Point | ~155-160 °C (Est.)[1] | Elutes before n-butyl isomer (171 °C) |
| Polarity | High (Hydroxyl + Ether) | Requires Polar Stationary Phase (WAX) |
| Vapor Pressure | Higher than n-butyl | Volatile; susceptible to evaporative loss |
Method A: Occupational Hygiene (Air Monitoring)
Application: Quantification of airborne vapor in manufacturing environments. Basis: Adapted from NIOSH Method 1403 (Alcohols IV), optimized for isomer resolution.
Sampling Protocol
-
Media: Solid Sorbent Tube (Coconut Shell Charcoal, 100 mg/50 mg).
-
Flow Rate: 0.01 to 0.2 L/min.
-
Total Volume: 1 to 10 L.
-
Storage: Refrigerate at 4°C immediately after sampling to prevent migration.
Sample Preparation
-
Desorption: Transfer charcoal sections (front and back) into separate 2 mL vials.
-
Solvent Addition: Add 1.0 mL of 5% Methanol in Methylene Chloride .
-
Expert Insight: The addition of methanol is critical. Pure methylene chloride yields poor recovery for glycol ethers due to their hydrogen-bonding affinity for charcoal.
-
-
Agitation: Ultrasonicate for 30 minutes.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.
GC-FID Analysis Parameters
This method uses a Flame Ionization Detector (FID) for robust quantitation.
-
System: Agilent 7890B GC or equivalent.
-
Column: DB-WAX UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.
-
Why: A non-polar column (e.g., DB-1) may co-elute the alcohol with hydrocarbon interferences. The WAX phase retains the glycol ether, separating it from the solvent front and aliphatic impurities.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 140°C.
-
Ramp 25°C/min to 240°C (Hold 2 min).
-
-
Detector: FID @ 260°C.
Workflow Diagram
Figure 1: End-to-end workflow for the determination of airborne EGMSBE.
Method B: Biological Monitoring (Toxicology)
Application: Detecting exposure in urine samples via metabolites. Target Metabolite: 2-(sec-butoxy)acetic acid (2-SBAA) .
Metabolic Logic
Glycol ethers are metabolized by Alcohol Dehydrogenase (ADH) to aldehydes, and then by Aldehyde Dehydrogenase (ALDH) to carboxylic acids.
-
Reaction: 2-(sec-butoxy)ethanol
2-(sec-butoxy)acetaldehyde 2-(sec-butoxy)acetic acid . -
Note: Unlike the n-butyl isomer, which forms 2-butoxyacetic acid (BAA), the sec-isomer retains the branched methyl group, creating a chiral center in the ether tail.
Sample Preparation (Acid Hydrolysis & Derivatization)
Since the acid metabolite is often conjugated (glucuronidation), hydrolysis is required.
-
Hydrolysis: Mix 1.0 mL Urine + 200 µL HCl (concentrated). Heat at 90°C for 60 mins.
-
Extraction: Cool, adjust pH to <2. Extract with 2 mL Ethyl Acetate.
-
Derivatization: Evaporate solvent. Add 100 µL BSTFA + 1% TMCS . Incubate at 60°C for 20 mins.
-
Chemistry: Converts the carboxylic acid to a trimethylsilyl (TMS) ester, improving volatility and peak shape for GC-MS.
-
GC-MS Analysis (SIM Mode)
-
Instrument: GC-MS (Single Quadrupole).
-
Ionization: Electron Impact (EI, 70 eV).
-
SIM Ions (Target):
-
Quant Ion: m/z 117 (Loss of methyl + cleavage).
-
Qualifier Ions: m/z 75, 57 (sec-butyl fragment).
-
Note: The n-butyl isomer metabolite (BAA-TMS) produces a strong m/z 57 but different fragmentation patterns at higher mass.
-
-
Internal Standard: 2-Phenoxyacetic acid or d9-2-Butoxyacetic acid .
Metabolic Pathway Diagram
Figure 2: Metabolic activation of EGMSBE and the analytical derivatization strategy.
Validation & Quality Assurance
To ensure scientific integrity, the following validation parameters must be established before routine analysis.
Isomer Resolution Check
You must inject a mixed standard containing both 2-butoxyethanol (n-isomer) and 2-(sec-butoxy)ethanol (sec-isomer) .
-
Acceptance Criteria: Valley-to-peak ratio < 10% between the two isomers.
-
Troubleshooting: If co-elution occurs on a DB-WAX column, lower the initial oven temperature to 35°C or reduce the ramp rate to 5°C/min.
Recovery Efficiency
| Matrix | Spike Level | Acceptable Recovery (%) |
| Charcoal Tube | 0.1 x PEL | 75 - 125% |
| Charcoal Tube | 1.0 x PEL | 85 - 115% |
| Urine | 100 ng/mL | 80 - 120% |
Internal Standards
-
Air Method: Use 2-Methoxyethanol (if not present in sample) or Benzyl Alcohol added to the desorption solvent.
-
Bio Method: Use isotopically labeled
-2-Butoxyacetic acid if available; otherwise, 2-ethoxyacetic acid is a suitable structural analog.
References
-
NIOSH (National Institute for Occupational Safety and Health). (2003). Method 1403: Alcohols IV. NIOSH Manual of Analytical Methods (NMAM), 4th Edition. [Link]
-
PubChem. (2023). Compound Summary: 2-Butoxyethanol (n-isomer comparison). National Library of Medicine. [Link]
-
OSHA (Occupational Safety and Health Administration). (1990). Method 83: 2-Butoxyethanol (Butyl Cellosolve). OSHA Sampling & Analytical Methods. [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 2-(1-methylpropoxy)ethanol. [Link](Note: Search via CAS 4431-83-8 for specific dossier).
Sources
Application Notes & Protocols: The Role of Sec-Butyl Cellosolve in Advanced Textile Dyeing
Abstract
This document provides a comprehensive technical guide for researchers and textile scientists on the application of sec-butyl cellosolve in textile dyeing processes. It elucidates the fundamental mechanisms through which this versatile glycol ether enhances dyeing performance, acting as a solvent, coupling agent, leveling agent, and dye carrier. Detailed, field-proven protocols for dyeing polyester and cotton fibers are presented, emphasizing the causality behind experimental choices. Furthermore, this guide addresses critical safety, handling, and environmental considerations, reflecting the industry's move towards sustainable chemistry.
A Note on Nomenclature
The term "Butyl Cellosolve" is a widely used trade name that most commonly refers to ethylene glycol monobutyl ether (2-butoxyethanol, CAS No. 111-76-2). The user-specified topic, sec-butyl cellosolve (ethylene glycol mono-sec-butyl ether, CAS No. 6881-98-7), is an isomer with very similar properties. Due to the preponderance of available industrial and safety data for 2-butoxyethanol, this guide will focus on this compound as a representative of the "butyl cellosolve" class of glycol ethers, while noting that its isomers are expected to function via analogous mechanisms.
Introduction: Properties and Functionality of Sec-Butyl Cellosolve
Sec-butyl cellosolve belongs to the glycol ether family, a class of organic solvents recognized for their unique amphiphilic nature, possessing both ether and alcohol functional groups. This structure imparts an excellent balance of hydrophilic and hydrophobic character, making it miscible with water and most organic solvents.[1] This versatility is central to its efficacy in textile dyeing formulations.
Key Physicochemical Properties (2-Butoxyethanol):
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₂ | [2] |
| Molar Mass | 118.17 g/mol | [2] |
| Boiling Point | 171°C (340°F) | [1] |
| Flash Point | 60-65°C (140-149°F) | [1][3] |
| Solubility in Water | Complete | [1] |
| Vapor Density | 4.07 (Air = 1) | [1] |
In textile processing, sec-butyl cellosolve is not merely a solvent but a multifunctional auxiliary that enhances the quality and efficiency of the dyeing process through several key mechanisms.
Mechanism of Action in Textile Dyeing
The efficacy of sec-butyl cellosolve stems from its ability to influence both the dye bath and the fiber substrate simultaneously. Its primary roles are as a coupling agent, a leveling agent, and a fiber-swelling agent (carrier).
Coupling and Solubilizing Agent
Many dyes, particularly disperse dyes used for synthetic fibers, have very low solubility in water.[4] Sec-butyl cellosolve acts as a powerful coupling agent and solvent, improving the solubility and stability of the dye in the aqueous bath. This prevents the dye from aggregating into larger particles, which would lead to uneven dyeing and surface spotting.
Leveling Agent for Uniform Dye Uptake
Achieving a uniform, level shade across a textile substrate is a primary challenge in dyeing.[5] Leveling agents work by controlling the rate of dye exhaustion onto the fiber.[6][7] Sec-butyl cellosolve, with its relatively moderate evaporation rate, slows the fixation process. It forms loose complexes with dye molecules in the bath, creating a reservoir from which the dye is gradually released as the temperature increases.[5] This controlled release ensures that the dye has sufficient time to migrate and distribute evenly across the fiber surface before becoming permanently fixed, preventing blotchiness.[7]
Dye Carrier for Synthetic Fibers
Synthetic fibers like polyester have a dense, crystalline, and hydrophobic structure that is difficult for dye molecules to penetrate, especially at atmospheric pressure and temperatures below 130°C.[8][9] Dye carriers are chemical agents that facilitate this penetration. Sec-butyl cellosolve functions as an effective carrier by:
-
Fiber Swelling: It is absorbed by the polyester fiber, causing it to swell and increasing the space between polymer chains.[8][10]
-
Lowering Glass Transition Temperature (Tg): This swelling action effectively lowers the fiber's Tg, the temperature at which the polymer structure becomes amorphous and mobile, allowing dye molecules to diffuse into the fiber matrix more readily.[9]
-
Dye Transport: It helps transport the dye molecules from the bath into the swollen fiber structure.[11]
This mechanism allows for effective dyeing at lower temperatures (around 90-100°C) and atmospheric pressure, saving energy and preserving fabric integrity.[8][11]
Caption: Mechanism of Sec-Butyl Cellosolve as a Dye Carrier.
Application Protocols
The following protocols are generalized methodologies. Researchers must optimize concentrations, times, and temperatures based on the specific fiber, dye, machinery, and desired shade depth.
Protocol 1: Carrier Dyeing of Polyester with Disperse Dyes
This protocol details the use of sec-butyl cellosolve as a carrier to dye polyester fabric at atmospheric pressure (boiling temperature).
Materials & Reagents:
-
Polyester fabric (scoured and pre-treated)
-
Disperse dye (e.g., C.I. Disperse Blue 56)
-
Sec-butyl cellosolve (as carrier)
-
Dispersing agent
-
Acetic acid (glacial)
-
Deionized water
Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer)
-
pH meter
-
Spectrophotometer (for color measurement)
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio (L:R) of 10:1 to 20:1.[12]
-
First, make a paste of the required amount of disperse dye (e.g., 1.0% on weight of fabric, owf) with an equal amount of a dispersing agent (e.g., 1 g/L). Add a small amount of warm water to create a smooth dispersion.[8][10]
-
Add the dye dispersion to the main bath containing the required volume of water at ~60°C.[8]
-
-
Auxiliary Addition:
-
Add sec-butyl cellosolve to the dye bath. The concentration is critical and should be optimized. A typical starting range is 1.0–3.0 g/L .[11][13]
-
Adjust the pH of the bath to 4.0-5.5 using acetic acid. This acidic environment is optimal for disperse dyeing and helps stabilize the dye dispersion.[8]
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Run the machine for 15 minutes at this temperature to ensure uniform absorption of the carrier.[13]
-
Raise the temperature to 90-100°C at a rate of 1-2°C per minute.
-
Hold the temperature at 90-100°C for 60-90 minutes, depending on the desired shade depth.[8]
-
-
Cooling and Rinsing:
-
Cool the dye bath down to 60°C.
-
Remove the fabric and rinse thoroughly with cold water.
-
-
Reduction Clearing (Post-Treatment):
-
To remove unfixed surface dye and improve wash fastness, perform a reduction clearing step.
-
Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 80°C. Treat the fabric for 15-20 minutes.[13]
-
Rinse thoroughly and neutralize with a weak acid if necessary, followed by a final rinse.
-
-
Drying: Dry the fabric in an oven or stenter.
Typical Parameters for Polyester Carrier Dyeing:
| Parameter | Recommended Range | Rationale |
| Sec-Butyl Cellosolve | 1.0 - 3.0 g/L | Acts as a carrier to swell fibers for dye penetration at lower temperatures.[11][13] |
| Disperse Dye (% owf) | 0.5% - 4.0% | Dependent on target shade (light, medium, deep).[14] |
| Dispersing Agent | 1.0 - 2.0 g/L | Keeps dye particles finely and stably dispersed in the bath.[8] |
| pH | 4.0 - 5.5 | Optimizes dye stability and exhaustion onto polyester.[8] |
| Temperature | 90 - 100°C | Sufficient for carrier action and dye diffusion without requiring high-pressure equipment.[8] |
| Time | 60 - 90 min | Allows for complete dye penetration and fixation. |
| Liquor Ratio | 10:1 - 20:1 | Standard range for exhaust dyeing processes.[12] |
Protocol 2: Improving Levelness in Cotton Dyeing with Direct Dyes
In this application, sec-butyl cellosolve is used primarily as a leveling and penetrating agent to ensure uniform dyeing of cellulosic fibers like cotton.
Materials & Reagents:
-
Cotton fabric (scoured and bleached)
-
Direct dye (e.g., C.I. Direct Blue 78)
-
Sec-butyl cellosolve (as leveling agent)
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (as electrolyte)
-
Soda ash (as fixing agent, if required by dye class)
-
Deionized water
Procedure:
-
Dye Bath Preparation:
-
Set a dye bath at an L:R of 15:1 with deionized water at 40°C.
-
Add sec-butyl cellosolve at a concentration of 0.5 - 1.5 g/L . This acts to slow the initial "strike" of the dye.
-
Add the pre-dissolved direct dye.
-
-
Dyeing Cycle:
-
Introduce the cotton fabric and run for 10 minutes.
-
Raise the temperature to 95°C over 30-45 minutes.
-
Run for 20 minutes at 95°C.
-
Begin portion-wise addition of the electrolyte (e.g., 10-20 g/L NaCl) over 20-30 minutes. The electrolyte pushes the dye from the solution onto the fiber. The slow addition is crucial for levelness.
-
Continue dyeing for another 30-45 minutes to ensure fixation.
-
-
Rinsing and After-treatment:
-
Cool the bath and rinse the fabric, first hot then cold, until the water runs clear.
-
Apply a cationic dye-fixing agent if required to improve wash fastness.
-
Dry the fabric.
-
Caption: Generalized Workflow for Exhaust Dyeing with Sec-Butyl Cellosolve.
Safety, Handling, and Environmental Considerations
While effective, glycol ethers like sec-butyl cellosolve are associated with significant health and environmental concerns. Adherence to strict safety protocols is mandatory.
Health and Safety
-
Toxicity: Sec-butyl cellosolve (and its isomers) is harmful if swallowed, inhaled, or absorbed through the skin.[2][15] Acute exposure to high levels can cause central nervous system depression, while chronic exposure may affect the blood, liver, and kidneys.[3][16][17]
-
Irritation: The substance is a known irritant to the eyes, skin, and respiratory tract.[3] It can defat the skin, leading to dryness and cracking.[3]
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[15][18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][15]
-
Avoid breathing vapors or mists.[15]
-
Keep containers tightly closed and away from heat, sparks, and open flames.[15]
-
Environmental Impact
The textile industry is a major contributor to water pollution.[19] Glycol ethers can contribute to the volatile organic compound (VOC) load in air emissions and the chemical oxygen demand (COD) of wastewater.[19] While many modern glycol ethers are designed to be biodegradable, their release into the environment should be minimized through proper wastewater treatment.[20] The industry is increasingly moving towards greener alternatives with better toxicity profiles and lower environmental persistence.[20][21]
References
-
Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]
-
City of New York. (2023, February 3). Ethylene Glycol Monobutyl Ether Safety Data Sheet. Retrieved from [Link]
-
Penta. (2025, April 7). Ethylene glycol monobutyl ether Safety Data Sheet. Retrieved from [Link]
-
Infotell. (2023, August 8). Ethylene glycol monobutyl ether needs to detect the performance and detection method. Retrieved from [Link]
-
IPCS. (n.d.). INTERNATIONAL CHEMICAL SAFETY CARDS: ETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]
-
Redox. (2025, June 19). Safety Data Sheet Ethylene glycol monobutyl ether. Retrieved from [Link]
-
Hossain, M. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Textile Learner. Retrieved from [Link]
- Google Patents. (n.d.). US4300904A - Dyeing of cellulose-containing textiles in glycol and glycol ether solvents.
-
Textile Today. (2014, February 1). Leveling agents: chemistry and performance. Retrieved from [Link]
-
Carl ROTH. (2024, September 18). Safety Data Sheet: Ethylene glycol monobutyl ether. Retrieved from [Link]
-
MedCrave. (2017, August 10). Textile industry's environmental effects and approaching cleaner production and sustainability, an overview. Retrieved from [Link]
-
Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]
-
Zydex Group. (n.d.). Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry. Retrieved from [Link]
- Google Patents. (n.d.). US7846215B2 - Process for dyeing polyester.
-
Bluelakechem. (2025, July 2). Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing. Retrieved from [Link]
-
Fineotex. (n.d.). The Chemistry of Levelling Agents: Origin, Formulations and Future Innovations. Retrieved from [Link]
-
Textilecoach. (2021, March 13). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). Retrieved from [Link]
-
NICCA. (n.d.). Dispersing and Leveling agent | Dyeing. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. Retrieved from [Link]
-
Knowledge. (2024, February 29). What is the mechanism of leveling agents in dyeing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]
-
YouTube. (2024, December 17). Polyester Dyeing By Carrier Method. Retrieved from [Link]
-
Preprints.org. (2021, April 20). ONE-BATH ONE-STEP DYEING OF POLYESTER/COTTON (PC) BLENDS FABRIC. Retrieved from [Link]
-
NCBI Bookshelf. (2024, March 10). Glycol Ether Toxicology. Retrieved from [Link]
Sources
- 1. data.ntsb.gov [data.ntsb.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 0059 - ETHYLENE GLYCOL MONOBUTYL ETHER [chemicalsafety.ilo.org]
- 4. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 5. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 6. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 7. fineotex.com [fineotex.com]
- 8. textilelearner.net [textilelearner.net]
- 9. m.youtube.com [m.youtube.com]
- 10. colourinn.in [colourinn.in]
- 11. bluelakechem.com [bluelakechem.com]
- 12. US4300904A - Dyeing of cellulose-containing textiles in glycol and glycol ether solvents - Google Patents [patents.google.com]
- 13. textilecoach.net [textilecoach.net]
- 14. US7846215B2 - Process for dyeing polyester - Google Patents [patents.google.com]
- 15. redox.com [redox.com]
- 16. epa.gov [epa.gov]
- 17. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. carlroth.com [carlroth.com]
- 19. Textile industry's environmental effects and approaching cleaner production and sustainability, an overview - MedCrave online [medcraveonline.com]
- 20. alliancechemical.com [alliancechemical.com]
- 21. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation [mdpi.com]
Application Notes and Protocols for the Formulation of Pesticide Dispersants with Ethylene Glycol Mono-sec-butyl Ether
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Ethylene glycol mono-sec-butyl ether (EGBE), also known as 2-butoxyethanol, in the development of high-performance pesticide dispersants. The unique physicochemical properties of EGBE as a solvent, coupling agent, and surfactant make it a valuable component in creating stable and effective agrochemical formulations such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). These notes detail the mechanistic role of EGBE, provide step-by-step protocols for formulation and evaluation, and offer insights into stability testing and troubleshooting.
Introduction: The Critical Role of Formulation in Pesticide Efficacy
The performance of a pesticide's active ingredient (AI) is fundamentally dependent on its formulation. A robust formulation ensures that the AI remains stable during storage and is delivered effectively to the target pest upon application. Dispersants are critical components that facilitate the uniform suspension of solid AI particles or the stable emulsion of liquid AIs in a spray solution, typically water.[1][2] Ineffective dispersion can lead to clogged spray nozzles, uneven application, reduced biological efficacy, and potential crop damage.
This compound (CAS No. 111-76-2) is a versatile organic compound recognized for its utility as a high-boiling point solvent, a fiber wetting agent, and a pesticide dispersant.[3][4] Its amphiphilic nature, possessing both a hydrophilic ether-alcohol group and a hydrophobic butyl group, allows it to function as an excellent coupling agent, bridging the interface between oil-soluble AIs and water.[5] This guide elucidates the principles and practical steps for leveraging EGBE to develop stable and efficacious pesticide dispersants.
Physicochemical Profile of this compound (EGBE)
A thorough understanding of EGBE's properties is foundational to its effective use in formulations. Its characteristics influence solvency, emulsion stability, and handling safety.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₂ | [4][6] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | Colorless liquid | [4][6] |
| Odor | Mild, ether-like | [7] |
| Boiling Point | 171°C (340°F) | [6] |
| Flash Point | 62°C (144°F) (closed cup) | |
| Solubility | Completely soluble in water and most organic solvents | |
| Specific Gravity | ~0.90 | |
| Vapor Pressure | 0.88 mm Hg at 25°C | [6] |
Mechanistic Role of EGBE in Pesticide Dispersions
EGBE's efficacy in pesticide formulations stems from its multifunctional character. It is not merely an inert solvent but an active contributor to the stability and performance of the final product.
-
Co-Solvent: EGBE is an excellent solvent for a wide range of pesticide active ingredients and resins, preventing crystallization of the AI at low temperatures and ensuring a homogenous concentrate.[5]
-
Coupling Agent: In Emulsifiable Concentrates (EC), which contain an oil-soluble AI, solvents, and emulsifiers, EGBE acts as a coupling agent. It improves the miscibility of the organic phase with the aqueous phase upon dilution, leading to the spontaneous formation of a stable oil-in-water emulsion.
-
Wetting and Spreading: By lowering the surface tension of the spray solution, EGBE enhances the wetting and spreading of droplets on hydrophobic plant surfaces, ensuring better coverage and increasing the potential for AI uptake.[1][5]
Caption: Role of EGBE as a coupling agent in a spray droplet.
Formulation Development: A Step-by-Step Protocol
This section provides a generalized protocol for developing an Emulsifiable Concentrate (EC) formulation. Researchers should adapt the ratios based on the specific properties of the active ingredient and desired performance characteristics.
Essential Materials & Equipment
-
Active Ingredient (AI): Technical grade.
-
This compound (EGBE): Reagent grade.
-
Aromatic/Aliphatic Solvent: (e.g., Solvesso™ 150, Exxsol™ D80).
-
Anionic Surfactant: (e.g., Calcium Dodecylbenzene Sulfonate).
-
Non-ionic Surfactant: (e.g., Alcohol Ethoxylate).
-
Glass Beakers & Graduated Cylinders.
-
Magnetic Stirrer and Stir Bars.
-
Analytical Balance.
-
Overhead Stirrer or Homogenizer (optional).
Protocol for EC Formulation
-
AI Solubilization: Weigh the primary solvent into a beaker. While stirring, slowly add the weighed active ingredient until fully dissolved. Gentle heating may be required for some AIs, but care must be taken to avoid degradation.
-
Causality: Ensuring the AI is fully dissolved in the solvent system is critical for preventing crystallization during storage and for achieving a stable emulsion upon dilution.
-
-
-
Causality: EGBE acts as a co-solvent and coupling agent, improving the overall stability of the concentrate and facilitating spontaneous emulsification later.[5]
-
-
Incorporation of Surfactants: Add the anionic and non-ionic surfactants to the mixture. The ratio of these surfactants is crucial and should be optimized to achieve the desired Hydrophile-Lipophile Balance (HLB) for the specific oil phase.
-
Causality: The surfactant system is the primary driver of emulsion formation and stability. Anionic surfactants provide strong electrostatic repulsion, while non-ionic surfactants provide steric hindrance, preventing droplet coalescence.[8]
-
-
Homogenization: Stir the complete mixture for at least 30 minutes to ensure homogeneity. For some formulations, brief homogenization with a high-shear mixer can improve long-term stability.
-
Quality Control: Store the final formulation in a sealed container and perform initial quality checks as described in Section 5.
Example Formulation Screening Table
| Component | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Active Ingredient | 25.0 | 25.0 | 25.0 |
| Aromatic Solvent | 45.0 | 40.0 | 35.0 |
| EGBE | 5.0 | 10.0 | 15.0 |
| Anionic Surfactant | 8.0 | 8.0 | 8.0 |
| Non-ionic Surfactant | 17.0 | 17.0 | 17.0 |
| Total | 100.0 | 100.0 | 100.0 |
Performance Evaluation Protocols
Once formulated, the dispersant must be rigorously tested to ensure it meets performance standards.
Caption: Workflow for pesticide formulation performance and stability testing.
Emulsion Stability Test
This test is fundamental for EC formulations, assessing the stability of the emulsion after dilution in water of a standard hardness.
-
Objective: To evaluate the formulation's ability to form and maintain a stable emulsion over time.
-
Protocol:
-
Prepare 100 mL of standard hard water (e.g., CIPAC Standard Water D) in a stoppered graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in a constant temperature water bath (e.g., 30°C) and let it stand undisturbed.
-
Record the volume of any free oil (creaming) or sediment at 30 minutes, 1 hour, 2 hours, and 24 hours.
-
-
Acceptance Criteria: A stable formulation should show minimal or no separation after 2 hours and meet specific limits at 24 hours.
Dispersibility and Suspensibility Test (for SC)
This protocol evaluates how well a solid-based formulation disperses and remains suspended in water.
-
Objective: To measure the ability of a Suspension Concentrate to disperse uniformly and remain suspended after dilution.
-
Protocol:
-
Add 250 mL of standard hard water to a graduated cylinder.
-
Weigh an amount of the SC formulation calculated to give a specific AI concentration.
-
Add the formulation to the water, stopper the cylinder, and invert 30 times.
-
Allow the cylinder to stand for 30 minutes.
-
Carefully siphon off the top 225 mL of the suspension.
-
Evaporate the remaining 25 mL to dryness and determine the mass of the residue (or analyze by a suitable analytical method like HPLC).
-
Calculate suspensibility as a percentage.
-
-
Acceptance Criteria: Typically, a suspensibility of >80% is considered good.
Long-Term Stability Assessment
Stability studies are crucial to determine the shelf-life of the product and ensure its quality is maintained under various storage conditions.[9][10]
Accelerated Storage Stability
This method uses elevated temperatures to predict long-term stability in a shorter timeframe.[9]
-
Objective: To assess the chemical and physical stability of the formulation under heat stress.
-
Protocol:
-
Place a sealed container of the formulation in an oven at 54 ± 2°C for 14 days. This condition often correlates to approximately 2 years of real-time storage at ambient temperatures.[9]
-
After 14 days, allow the sample to cool to room temperature.
-
Visually inspect for any changes such as phase separation, crystallization, or pressure buildup.
-
Re-run the performance tests (e.g., Emulsion Stability) and compare the results to the initial data (Time 0).
-
Assay the active ingredient content to check for chemical degradation.
-
-
Acceptance Criteria: The formulation should not show significant physical changes, and the performance characteristics and AI content should remain within pre-defined specifications.
Low-Temperature Stability
-
Objective: To ensure the formulation does not undergo irreversible physical changes like crystallization or phase separation upon exposure to cold.
-
Protocol:
-
Place a sealed sample of the formulation in a controlled environment at 0 ± 2°C for 7 days.
-
After 7 days, allow the sample to return to room temperature.
-
Visually inspect for any signs of instability. If crystals have formed, they should redissolve completely.
-
-
Acceptance Criteria: The formulation should return to a homogenous state without manual agitation.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Emulsion Stability | - Incorrect HLB of the surfactant system.- Insufficient surfactant concentration.- Inadequate coupling agent. | - Screen different non-ionic/anionic surfactant ratios.- Increase the total surfactant percentage.- Increase the concentration of EGBE. |
| Crystallization at Low Temp. | - AI is near its solubility limit.- Insufficient co-solvent. | - Increase the amount of solvent or EGBE.- Add a crystal growth inhibitor. |
| Phase Separation in Concentrate | - Immiscibility of components.- Degradation of surfactants. | - Increase EGBE to improve coupling.- Verify the stability of all raw materials. |
Conclusion
This compound is a highly effective and versatile component for the development of modern pesticide dispersants. Its ability to act as a powerful solvent and coupling agent allows formulators to create stable, robust, and efficacious products. By following systematic formulation development protocols and conducting rigorous performance and stability evaluations as detailed in these notes, researchers can significantly accelerate the development of reliable agrochemical products. The self-validating nature of these protocols—whereby a formulation must pass a series of stress tests—ensures a high degree of trustworthiness in the final product's field performance.
References
-
Title: Ethylene Glycol Monobutyl Ether Safety Data Sheet Source: Iowa State University URL: [Link]
-
Title: Ethylene glycol monobutyl ether used as a thinner and colorant in paints Source: Douwin Chemical URL: [Link]
-
Title: Safety Data Sheet Ethylene glycol monobutyl ether Source: Redox URL: [Link]
-
Title: Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 2-Butoxyethanol | C6H14O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Process for producing ethylene glycol mono-tert-butyl ether Source: Google Patents URL
-
Title: The Role of Surfactants in Pesticides (2) Source: Guangdong Huana Chemistry Co., Ltd. URL: [Link]
-
Title: Generation of storage stability data for agricultural chemical products Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]
-
Title: The Importance of Agricultural Surfactants in Pesticide Performance Source: Unitop Chemicals URL: [Link]
-
Title: Three Major Roles Of Surfactants In Pesticide Products Source: Jetson Chemical URL: [Link]
-
Title: Storage stability of residues Source: Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Chemical Dispersant vs Surfactant Source: LookChem URL: [Link]
Sources
- 1. The Role of Surfactants in Pesticides (2) - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 2. The Importance of Agricultural Surfactants in Pesticide Performance [unitopchemicals.com]
- 3. echemi.com [echemi.com]
- 4. Ethylene glycol monobutyl ether used as a thinner and colorant in paints [handom-chem.com]
- 5. EB solvent (ethylene glycol monobutyl ether) | Eastman [eastman.com]
- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. redox.com [redox.com]
- 8. Chemical Dispersant vs Surfactant - Guangzhou Eric Wei Chemical Co., Ltd. [ericwchem.com]
- 9. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Application Notes and Protocols for the Use of Sec-Butyl Glycol Ether in Hydraulic Fluid Compositions
Prepared by a Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of sec-butyl glycol ether (SBGE) in hydraulic fluid compositions. This document outlines the functional roles of SBGE, formulation considerations, and detailed protocols for performance evaluation, grounded in scientific principles and industry-standard testing methodologies.
Introduction: The Role of Sec-Butyl Glycol Ether in Hydraulic Fluids
Sec-butyl glycol ether, a member of the glycol ether family, is a versatile solvent and coupling agent valued in the formulation of high-performance hydraulic fluids.[1][2] Its bifunctional nature, possessing both ether and alcohol functional groups, allows it to be miscible with both water and many organic solvents.[3] This unique solubility characteristic is particularly advantageous in the formulation of water-glycol based fire-resistant hydraulic fluids (HFC type), where it plays several critical roles.[4][5]
The primary functions of sec-butyl glycol ether in hydraulic fluid compositions include:
-
Solvent and Co-solvent: SBGE is an excellent solvent for a wide range of additives used in hydraulic fluids, including corrosion inhibitors, anti-wear agents, and lubricity improvers, ensuring a stable and homogeneous formulation.[1][2]
-
Coupling Agent: In water-glycol hydraulic fluids, SBGE acts as a coupling agent, ensuring the miscibility of the water and glycol components, which is crucial for maintaining the fluid's fire-resistant properties and stability across a range of temperatures.[3]
-
Viscosity and Flow Modifier: The inclusion of SBGE can influence the viscosity of the hydraulic fluid, contributing to improved flow characteristics, especially at low temperatures.[3]
-
Freezing Point Depression: In water-glycol formulations, the glycol component, including SBGE, is essential for depressing the freezing point of the fluid, enabling its use in a wide range of operating environments.
The molecular structure of sec-butyl glycol ether, with its butyl group, provides a balance of hydrophilic and hydrophobic properties, making it an effective component in complex hydraulic fluid matrices.
Formulation Considerations with Sec-Butyl Glycol Ether
The concentration and combination of sec-butyl glycol ether with other components are critical to achieving the desired performance characteristics of the hydraulic fluid.
Typical Formulations: Water-Glycol Hydraulic Fluids
Water-glycol hydraulic fluids are a common application for sec-butyl glycol ether, where fire resistance is a primary requirement. A typical formulation consists of:
| Component | Concentration Range (% by mass) | Purpose |
| Water | 35 - 60% | Provides fire resistance through the steam-generating effect upon ignition.[5] |
| Glycol (including SBGE) | 20 - 60% | Acts as a freezing point depressant, solvent, and viscosity modifier. |
| Thickener (e.g., Polyalkylene Glycol) | Varies | Controls the fluid's viscosity and viscosity index. |
| Additive Package | 1 - 10% | Includes corrosion inhibitors, anti-wear agents, lubricity improvers, and anti-foaming agents. |
Note: The specific concentration of sec-butyl glycol ether within the glycol package will depend on the desired balance of properties and its interaction with other glycols and additives.
Rationale for Concentration Selection
The selection of the sec-butyl glycol ether concentration is a balance of performance, cost, and compatibility:
-
Low Concentrations: May be used primarily as a coupling agent to ensure the stability of the water-glycol mixture.
-
High Concentrations: Can significantly influence the fluid's viscosity, low-temperature properties, and solvency for additives. However, higher concentrations may also affect compatibility with certain elastomers and increase formulation costs.
The optimal concentration should be determined through rigorous performance testing as outlined in the protocols below.
Material Compatibility
A critical consideration in formulating hydraulic fluids is their compatibility with system components, particularly elastomers used in seals and hoses. While specific compatibility data for sec-butyl glycol ether is not extensively published, general guidelines for glycol-based fluids should be followed. It is essential to conduct compatibility testing with specific elastomer formulations.
General Elastomer Compatibility with Water-Glycol Fluids:
| Elastomer | Compatibility |
| Nitrile (NBR) | Good to Excellent |
| Hydrogenated Nitrile (HNBR) | Good to Excellent |
| Fluoroelastomer (FKM/Viton®) | Generally Not Recommended |
| Ethylene Propylene Diene (EPDM) | Good to Excellent |
| Butyl (IIR) | Good |
Note: These are general guidelines. Specific fluid formulations can significantly impact elastomer compatibility. Testing under simulated operating conditions is highly recommended.
Experimental Protocols for Performance Evaluation
The following protocols outline standard ASTM methods for evaluating the key performance characteristics of hydraulic fluids containing sec-butyl glycol ether.
Viscosity and Viscosity Index
Objective: To determine the kinematic viscosity of the hydraulic fluid at different temperatures and calculate the viscosity index (VI), which indicates the fluid's viscosity stability over a temperature range.
Protocols:
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids:
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure: a. Equilibrate the sample to the test temperature (typically 40°C and 100°C) in the viscometer placed in the constant temperature bath. b. Measure the time required for a fixed volume of the fluid to flow under gravity through the capillary. c. Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C:
-
Procedure: a. Using the kinematic viscosity values obtained from ASTM D445 at 40°C and 100°C, calculate the Viscosity Index using the formulas provided in the standard. A higher VI indicates a smaller change in viscosity with temperature.
-
Causality: Sec-butyl glycol ether can influence the viscosity index. Its interaction with the thickener and other components will determine the final viscosity-temperature characteristics of the fluid. A high VI is desirable for hydraulic fluids operating over a wide temperature range to ensure consistent performance.
Wear Prevention
Objective: To assess the anti-wear properties of the hydraulic fluid and its ability to protect system components from friction and wear.
Protocol:
-
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method):
-
Apparatus: Four-ball wear tester.
-
Procedure: a. Three steel balls are clamped together and covered with the test fluid. b. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration. c. After the test, the average diameter of the wear scars on the three stationary balls is measured.
-
Interpretation: A smaller wear scar diameter indicates better anti-wear performance.
-
Causality: While sec-butyl glycol ether itself is not a primary anti-wear agent, its solvency and ability to form a stable fluid film can influence the effectiveness of the anti-wear additives in the formulation. This test validates the overall performance of the formulated fluid in preventing wear.
Corrosion Resistance
Objective: To evaluate the hydraulic fluid's ability to protect ferrous and other metal components from corrosion in the presence of water.
Protocols:
-
ASTM D665: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water:
-
Apparatus: Stirred beaker with a temperature-controlled bath.
-
Procedure: a. A mixture of the hydraulic fluid (300 ml) and water (30 ml, distilled or synthetic seawater) is stirred in a beaker at a specified temperature (typically 60°C). b. A polished steel specimen is immersed in the mixture for a specified duration (typically 24 hours). c. At the end of the test, the steel specimen is visually inspected for signs of rust.
-
-
ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals:
-
Apparatus: Beakers or other suitable containers, constant temperature bath or oven.
-
Procedure: a. Cleaned and weighed metal coupons (e.g., steel, copper, aluminum) are fully immersed in the hydraulic fluid. b. The containers are placed in a temperature-controlled environment for a predetermined duration. c. After the test period, the coupons are removed, cleaned of any corrosion products, and reweighed.
-
Interpretation: The mass loss is used to calculate the corrosion rate. Visual inspection for pitting and other forms of localized corrosion is also performed.
-
Causality: Sec-butyl glycol ether is not a corrosion inhibitor, but its interaction with the corrosion inhibitor additives and its ability to maintain a homogeneous fluid are critical. These tests ensure that the final formulation provides adequate protection against rust and corrosion, which is particularly important in water-glycol fluids.
Foaming Characteristics
Objective: To determine the foaming tendency and foam stability of the hydraulic fluid.
Protocol:
-
ASTM D892: Standard Test Method for Foaming Characteristics of Lubricating Oils:
-
Apparatus: Graduated cylinder with an air-inlet tube and a diffuser stone, constant temperature baths.
-
Procedure: a. The sample is heated and then cooled to the test temperature (Sequence I: 24°C, Sequence II: 93.5°C, Sequence III: 24°C after Sequence II). b. Air is blown through the fluid at a specified rate for 5 minutes. c. The volume of foam is recorded at the end of the blowing period (foaming tendency) and after a 10-minute settling period (foam stability).
-
Causality: Excessive foaming can lead to cavitation and reduced lubrication in a hydraulic system. Sec-butyl glycol ether can affect the surface tension of the fluid, which in turn can influence its foaming characteristics. This test ensures that the formulation, including any anti-foaming additives, effectively controls foam formation.
Safety and Handling of Sec-Butyl Glycol Ether
As a chemical solvent, proper handling and safety precautions are essential when working with sec-butyl glycol ether in a laboratory setting.
Occupational Exposure Limits (for 2-Butoxyethanol, a close analog):
| Organization | TWA (8-hour) |
| OSHA | 50 ppm (240 mg/m³) |
| ACGIH | 20 ppm |
| NIOSH | 5 ppm (24 mg/m³) |
Note: These limits are for 2-butoxyethanol and should be used as a conservative guideline for sec-butyl glycol ether in the absence of specific data. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current information.
Laboratory Handling Procedures:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: Wear a lab coat and closed-toe shoes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents. Keep containers tightly closed.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of in accordance with local regulations.
Data Presentation and Visualization
Example Data Table: Performance of a Water-Glycol Hydraulic Fluid
| Performance Parameter | Test Method | Result |
| Kinematic Viscosity @ 40°C | ASTM D445 | 46 cSt |
| Kinematic Viscosity @ 100°C | ASTM D445 | 8.5 cSt |
| Viscosity Index | ASTM D2270 | 160 |
| Wear Scar Diameter | ASTM D4172 | 0.45 mm |
| Rust Prevention (24 hr) | ASTM D665 (Proc. A) | Pass |
| Foam Tendency/Stability | ASTM D892 (Seq. I) | 10/0 ml |
This table is for illustrative purposes only. Actual results will vary depending on the specific formulation.
Diagrams
Caption: Role of SBGE in Hydraulic Fluid Performance.
Caption: Workflow for Hydraulic Fluid Performance Testing.
Conclusion
Sec-butyl glycol ether is a valuable component in the formulation of high-performance hydraulic fluids, particularly in fire-resistant water-glycol compositions. Its unique properties as a solvent, coupling agent, and viscosity modifier contribute significantly to the overall stability and performance of the fluid. By following the detailed protocols outlined in these application notes, researchers and formulators can systematically evaluate and optimize hydraulic fluid compositions containing sec-butyl glycol ether to meet the demanding requirements of modern hydraulic systems. Rigorous testing for viscosity, wear, corrosion, and foaming, coupled with careful consideration of material compatibility and safety, will ensure the development of reliable and effective hydraulic fluids.
References
-
Ataman Kimya. BUTYL GLYCOL ETHER (BGE). [Link]
-
Pacific Speciality Oils. BUTYL GLYCOL (EGMBE). [Link]
- Google Patents. EP1124780B1 - A process for making butyl ethers of glycols.
-
Apiary. Deep Insights into Butyl Glycol Market Size: Growing Demand and Profitable CAGR of 9.8% from 2025 to 2032. [Link]
-
Technical Products, Inc. Glycol Ethers from TPI Ohio. [Link]
-
PENPET. Butyl Glycol – Your Trusted Industrial Partner for Chemical Supply. [Link]
-
HELM AG. Butyl glycol. [Link]
-
Recochem. Butyl Glycol Ether. [Link]
- Google Patents. US4219434A - Hydraulic fluid compositions based on mixed glycol ether-glycol boric acid esters.
-
GKN Group. BUTYL GLYCOL. [Link]
-
Saiper Chemicals Pvt. Ltd. Glycol Ether EB / Butyl Cellosolve / Butyl Glycol. [Link]
-
Scribd. TDS Butylglycol. [Link]
-
ASTM International. Hydraulic Fluids/Oils. [Link]
-
Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]
-
Machinery Lubrication. Water-Glycol Hydraulic Fluid Maintenance and Analysis. [Link]
-
Justia Patents. Hydraulic fluid compositions based on mixed glycol ether-glycol boric acid esters. [Link]
-
Sasol. Butyl Glycol Ether - SasolTechData.com. [Link]
-
ASTM International. ASTM D7922-21 - Standard Test Method for Determination of Glycol for In-Service Engine Oils by Gas Chromatography. [Link]
-
Patent Buddy. water-glycol hydraulic fluid composition and supplementary additive therefor. [Link]
-
Lube-Tech. How to check the compatibility of hydraulic fluids through laboratory testing. [Link]
-
NCBI. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. [Link]
-
Protea Chemicals. Safety Data Sheet. [Link]
-
Chem-Trend. Key Performance Criteria of Water-Glycol Hydraulic Fluids. [Link]
-
Justia Patents. water glycol-based hydraulic fluid. [Link]
-
Occupational Safety and Health Administration. 2-BUTOXYETHANOL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2007140182A1 - Hydraulic fluids and fire-resistant fluids comprising glycerin containing by-products - Google Patents [patents.google.com]
- 3. eurolab.net [eurolab.net]
- 4. trelleborg.com [trelleborg.com]
- 5. Water Glycol - Fire-Resistant Hydraulic Fluids [machinerylubrication.com]
Ethylene glycol mono-sec-butyl ether as a chemical intermediate for synthesis
Executive Summary
Ethylene glycol mono-sec-butyl ether (CAS: 7795-91-7), also known as 2-(sec-butoxy)ethanol , represents a specialized class of glycol ethers distinct from the ubiquitous n-butyl analog (Butyl Cellosolve).[1][2] While often utilized as a high-boiling solvent, its true value in research and drug development lies in its utility as a bifunctional building block .[1][2]
Possessing a reactive primary hydroxyl group and a lipophilic, sterically hindered sec-butyl ether tail, EGSBE serves as a critical intermediate for introducing the sec-butoxyethyl motif into polymers, plasticizers, and pharmaceutical precursors.[1][2] This guide details the physicochemical profile of EGSBE and provides validated protocols for its conversion into high-value esters and alkylating agents.[2]
Physicochemical Profile & Reactivity
Unlike the linear n-butyl isomer, the sec-butyl group introduces a chiral center and increased steric bulk near the ether oxygen.[1][2] This modification lowers the boiling point slightly relative to the n-isomer and alters the solubility parameter, making it an excellent coupling agent for hydrophobic systems.[2]
Table 1: Comparative Properties
| Property | Mono-sec-butyl Ether (EGSBE) | Mono-n-butyl Ether (EGBE) | Significance for Synthesis |
| CAS Number | 7795-91-7 | 111-76-2 | CRITICAL: Ensure correct isomer sourcing.[1][2] |
| Molecular Weight | 118.17 g/mol | 118.17 g/mol | Stoichiometry is identical.[2] |
| Boiling Point | ~160–165 °C (est.) | 171 °C | EGSBE is slightly more volatile; easier to strip.[2] |
| Chirality | Yes (Racemic) | No | Potential for stereochemical influence in binding.[2] |
| Reactivity | Primary Alcohol | Primary Alcohol | High nucleophilicity at the -OH terminus.[1][2] |
| Lipophilicity | High | Moderate | sec-butyl group increases oil solubility.[1][2] |
Synthetic Pathways & Logic
The utility of EGSBE stems from the orthogonal reactivity of its two functional groups.[2] The primary alcohol is the handle for attachment, while the ether linkage remains stable under most basic and acidic conditions, acting as a permanent lipophilic modifier.[2]
Figure 1: The EGSBE Synthetic Tree
Caption: Divergent synthetic pathways starting from EGSBE.[1][2][3] The primary alcohol allows conversion into monomers, solvents, or electrophiles.[1][2]
Protocol A: Synthesis of 2-(sec-Butoxy)ethyl Acrylate
Application: Synthesis of a monofunctional acrylate monomer for UV-curable coatings or pressure-sensitive adhesives.[1][2] The sec-butyl group lowers the glass transition temperature (
Mechanism: Acid-catalyzed Fischer esterification driven by azeotropic water removal.[1][2]
Reagents & Equipment
-
Catalyst:
-Toluenesulfonic acid (pTSA) (1.0 mol%)[1][2] -
Inhibitor: MEHQ (4-Methoxyphenol) (200 ppm) – Crucial to prevent polymerization during synthesis.[1][2]
-
Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Methodology
-
Charge: In a 500 mL RB flask, combine EGSBE (59.1 g, 0.5 mol), Acrylic Acid (39.6 g, 0.55 mol), Toluene (150 mL), pTSA (0.95 g), and MEHQ (20 mg).
-
Reflux: Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap.[1][2]
-
Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ (2 x 50 mL) to remove excess acrylic acid and catalyst.[2]
-
Drying: Dry the organic phase over anhydrous MgSO₄. Filter.
-
Isolation: Remove toluene via rotary evaporation at 40°C (reduced pressure).[2]
-
Yield: Expect a clear, colorless liquid. Yield >90%.
Protocol B: Conversion to Alkylating Agent (Chlorination)
Application: Converting the alcohol to a chloride creates a "masked" ether.[2] This alkyl halide can then be reacted with amines or phenols to attach the sec-butoxyethyl chain to a drug molecule.[1][2]
Mechanism: Nucleophilic substitution using Thionyl Chloride (
Reagents
Step-by-Step Methodology
-
Setup: Flame-dried flask under Nitrogen atmosphere. Scrubber system for HCl/SO₂ gas evolution.
-
Addition: Dissolve EGSBE (11.8 g, 0.1 mol) in DCM (50 mL). Add 2-3 drops of DMF.
-
Reaction: Cool to 0°C. Add
(8.7 mL, 0.12 mol) dropwise over 30 minutes. -
Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.
-
Workup: Evaporate solvent and excess
under reduced pressure. -
Purification: Distillation (vacuum recommended) to isolate 1-chloro-2-(sec-butoxy)ethane .[1][2]
Safety & Handling Protocols
Peroxide Formation (Critical): Like all glycol ethers, EGSBE can form explosive peroxides upon exposure to air and light.[2]
-
Test: Use starch-iodide paper before distillation.
-
Mitigation: Store under nitrogen.[1][2] If peroxides are detected (>10 ppm), treat with ferrous sulfate before heating.[2]
Toxicity:
-
Hemolysis Risk: While E-series ethers (like EGSBE) are generally less toxic than methyl analogs, they can still cause red blood cell hemolysis in high doses.[2]
-
PPE: Butyl rubber gloves are recommended; standard nitrile may degrade upon prolonged exposure to glycol ethers.[2]
References
-
PubChem. (2023).[2] 2-Butoxyethanol (Isomer Analog Data).[1][2] National Library of Medicine.[2] [Link][1][2][5]
-
Organic Syntheses. (1944).[2] n-Butyl Acrylate (General Esterification Protocol).[1][2][3] Org.[2][3][6][7][8][9][10] Synth. 1944, 24,[1][2] 19. [Link]
-
ECHA. (2023). Registration Dossier: 2-Butoxyethanol (Toxicology Reference).[1][2] European Chemicals Agency.[2][8] [Link][1][2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Butoxyethanol acetate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. youtube.com [youtube.com]
- 8. 2-(2-Butoxyethoxy)ethyl acrylate | C11H20O4 | CID 81765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DE60205422T2 - Process for the preparation of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield in Ethylene glycol mono-sec-butyl ether synthesis
The following guide serves as a specialized Technical Support Center for optimizing the synthesis of Ethylene Glycol Mono-sec-Butyl Ether (EGsBE) . It addresses the unique kinetic challenges posed by the secondary alcohol structure of the reactant.
Topic: Optimizing Yield & Selectivity in this compound Synthesis Audience: Process Chemists, R&D Scientists, Drug Development Engineers Doc ID: TS-EGsBE-OPT-001
Core Synthesis Directive
The Central Challenge: Unlike n-butanol, sec-butanol possesses a secondary hydroxyl group. In base-catalyzed ethoxylation, the secondary alkoxide is sterically hindered and less nucleophilic than the primary hydroxyl group formed in the product (EGsBE).
-
Result: The product (
) reacts with Ethylene Oxide (EO) significantly faster than the starting material ( ). -
Consequence: Without strict process control, the reaction naturally favors the formation of di- and tri-ethylene glycol ethers (poly-ethoxylates) even at low conversion rates.
Reaction Pathway Visualization
The following diagram illustrates the "Kinetic Runaway" risk where the product out-competes the reactant.
Figure 1: Kinetic competition pathway. Note the thicker arrow for the secondary reaction (
Troubleshooting Guide: Yield & Purity
Issue 1: High Levels of Di- and Tri-Glycol Ethers
Symptom: The reaction yields <60% mono-ether (EGsBE) and >30% heavy ends, even when stoichiometry seems correct.
Root Cause: Due to the Pecking Order Effect , the primary hydroxyl of the generated EGsBE is a superior nucleophile to the secondary sec-butoxide. Once EGsBE forms, it consumes EO preferentially.
Corrective Protocol:
-
Shift the Molar Ratio: You cannot use a 1:1 ratio.
-
Standard: 1:1 Alcohol:EO
Yields high impurities. -
Optimized: 6:1 to 8:1 (sec-Butanol:EO).
-
Why: A massive excess of sec-butanol statistically forces EO to encounter the unreacted alcohol despite its lower reactivity.
-
-
Limit Conversion: Stop the reaction at 30-40% EO conversion relative to the alcohol. Do not push for 100% alcohol conversion.
-
Recycle Loop: Design the process to distill off the excess sec-butanol (BP ~99°C) and recycle it back to the feed.
Issue 2: Sluggish Reaction Rate (Low Productivity)
Symptom: The reaction takes excessive time (>10 hours) to reach acceptable conversion at standard temperatures (120°C).
Root Cause:
The secondary carbon of sec-butanol hinders the approach of the epoxide ring (
Corrective Protocol:
-
Temperature Elevation: Increase reactor temperature to 140°C - 150°C .
-
Caution: Do not exceed 170°C to avoid color degradation.
-
-
Catalyst Selection: Switch from KOH to Sodium Methoxide (NaOMe) or specialized Narrow Range Ethoxylation (NRE) catalysts (e.g., Ca/Al based).
-
Why: NaOMe provides a higher concentration of active alkoxide species without introducing water (which KOH does upon reaction).
-
-
Pressure Management: Maintain EO pressure at 0.3–0.5 MPa . As EO is consumed, the pressure drops; use a semi-batch feed to maintain constant EO concentration.
Issue 3: High Polyethylene Glycol (PEG) Formation
Symptom: Analysis shows "free" glycols (MEG, DEG) not attached to the butyl group.
Root Cause: Water Contamination. Water reacts with EO to form Monoethylene Glycol (MEG), which then reacts further to form PEGs. Water is a much faster nucleophile than sec-butanol.
Corrective Protocol:
-
Feedstock Drying: Ensure sec-butanol water content is <0.05% (500 ppm) .
-
Catalyst Protocol: If using KOH/NaOH, you must perform a dehydration step (vacuum stripping) after adding the catalyst but before adding EO.
-
Reaction:
. -
Action: Heat mixture to 110°C under vacuum to pull off the generated water equilibrium.
-
Optimization Data Summary
The following table summarizes the shift from standard conditions to optimized conditions specifically for the sec-butyl isomer.
| Parameter | Standard (n-Butyl) | Optimized (sec-Butyl) | Rationale |
| Alcohol:EO Ratio | 4:1 | 8:1 | Compensates for |
| Temperature | 120°C - 130°C | 140°C - 150°C | Overcomes steric hindrance of secondary alcohol. |
| Catalyst Load | 0.1 - 0.2 wt% | 0.3 - 0.5 wt% | Higher concentration needed to drive initiation. |
| Water Tolerance | < 0.1% | < 0.03% | Critical to prevent competitive hydrolysis. |
| Conversion Target | 80% Alcohol | 30-40% Alcohol | Prevents "runaway" poly-ethoxylation. |
Frequently Asked Questions (FAQ)
Q1: Can I use acidic catalysts (e.g.,
Q2: How do I remove the catalyst after the reaction?
A: The alkoxide (
-
Cool reaction mixture to <90°C.
-
Add stoichiometric Acetic Acid or Phosphoric Acid .
-
If using Phosphoric Acid, the resulting phosphate salts may precipitate and can be filtered.
-
If using Acetic Acid, the salt remains soluble but is separated during the distillation of the final product (EGsBE BP: ~160°C).
Q3: Why is the color of my product turning yellow? A: This indicates oxidation or acetaldehyde formation (isomerization of EO).
-
Fix: Ensure the reactor is purged with Nitrogen (
) before EO addition. -
Fix: Add an antioxidant (e.g., BHT) if the product is stored for long periods.
-
Fix: Reduce reaction temperature if it exceeds 160°C.
Q4: Safety considerations for EO handling? A: Ethylene Oxide is carcinogenic, mutagenic, and highly flammable.
-
Engineering Control: Use magnetic drive pumps (sealless) to prevent leaks.
-
Storage: Store EO under nitrogen padding.
-
Detectors: Install electrochemical EO sensors in the lab/plant.
References
-
Production of Ethylene Glycol Monobutyl Ether Process Parameters. (n.d.). 888chem.com. Retrieved from [Link]
-
Ethylene Glycol Mono-n-Butyl Ether Reference Exposure Levels. (2018). OEHHA. Retrieved from [Link]
-
Kinetics of n-butanol ethoxylation. (2025). ResearchGate. Retrieved from [Link]
- Preparation Method of Ethylene Glycol Mono-tert-butyl Ether. (2020). Google Patents (CN110724039A).
Technical Support Center: Preventing Peroxide Formation in sec-Butyl Glycol Ether
[1]
Critical Safety Alert: Immediate Diagnosis
Before proceeding with any experimental use of sec-butyl glycol ether (Ethylene glycol mono-sec-butyl ether), you must validate the integrity of your current stock.[1] This solvent is a Class B Peroxide Former (Hazard on Concentration).[1]
STOP AND INSPECT: Do not open or move the container if you observe:
-
Crystallization: Visible crystals around the cap or suspended in the liquid.[2]
-
Stratification: A separate liquid layer (often heavier/viscous) at the bottom.
-
Discoloration: Significant yellowing of the solvent.
Action: If any of these signs are present, the container is potentially shock-sensitive.[1][2] Evacuate the area and contact your Environmental Health & Safety (EHS) department immediately.
The Mechanism: Why Does This Happen?
Researchers often ask why glycol ethers are so prone to degradation.[1] The instability arises from the specific molecular structure of the sec-butyl group.[1] The carbon atom adjacent to the ether oxygen possesses a hydrogen atom that is particularly susceptible to abstraction by free radicals.
This process is known as autoxidation .[1] It is a radical chain reaction catalyzed by light and heat, leading to the formation of hydroperoxides (
Visualization: Autoxidation Pathway
The following diagram illustrates the self-propagating cycle that turns your solvent into a hazard.[1]
Figure 1: The radical chain reaction mechanism responsible for peroxide accumulation in ether solvents.
Prevention & Storage Protocols
Q: How do I store sec-butyl glycol ether to maximize shelf life?
A: You must starve the reaction of its three fuel sources: Oxygen, Light, and Heat.
| Parameter | Protocol Standard | Rationale |
| Atmosphere | Inert Gas Overlay (Nitrogen or Argon) | Displaces atmospheric oxygen, breaking the propagation cycle (See Fig 1).[1] |
| Container | Amber Glass or Metal Cans | Blocks UV radiation which acts as a primary radical initiator.[1] |
| Temperature | Cool, Dark Cabinet (< 25°C) | Reduces kinetic energy available for radical abstraction.[1] |
| Inhibitors | BHT (Butylated hydroxytoluene) @ 100-250 ppm | Scavenges free radicals before they can propagate the chain.[1] |
| Inventory | "First-In, First-Out" | Prevents aging.[1] Discard or test 6 months after opening. |
Expert Tip: Do not rely on the manufacturer's original seal once opened.[1][3] Every time you open the cap, you introduce a fresh bolus of oxygen. Always purge the headspace with nitrogen before resealing.
Testing & Detection
Q: My solvent looks clear. Is it safe to distill?
A: Never distill a glycol ether without quantitative testing. "Clear" does not mean "Peroxide-Free."[1] Distillation concentrates peroxides to explosive levels in the pot residue.[1]
Protocol A: Semi-Quantitative Test Strips (Routine Use)
-
Recommended: Quantofix® Peroxide 100 or similar.[1]
-
Method: Dip strip into solvent for 1 second. Wait 15 seconds. Compare color.
-
Limit: If >10 mg/L (ppm), do not distill .
Protocol B: Iodometric Titration (High Precision)
Use this if test strips are ambiguous or if you need precise quantification for GMP compliance.[1]
-
Add 100 mg Sodium Iodide (NaI) or Potassium Iodide (KI).[1]
-
Observation:
Decision Logic: The "Go/No-Go" Workflow
Follow this logic gate before every usage event.
Figure 2: Operational decision tree for handling peroxide-forming solvents.
Mitigation: Removing Peroxides[2][5][6][7][8][9]
Q: I have 50 ppm peroxides in a critical liter of solvent. Can I save it?
A: Yes, but you must remove the peroxides chemically. Do not distill to clean it. [3][5][6]
Method 1: Activated Alumina (Preferred)
This method is superior because it avoids adding water or acidic salts to your solvent.[1]
-
Preparation: Pack a glass chromatography column (approx 2cm x 30cm) with Activated Alumina (basic or neutral).[1]
-
Process: Pour the solvent through the column. Peroxides strongly adsorb to the alumina surface.[1]
-
Validation: Test the eluent (filtrate) with a strip to confirm < 1 ppm.
-
Disposal: The alumina now contains the concentrated peroxides.[1] Flush the column with a dilute Ferrous Sulfate solution (see below) to deactivate it before disposal.
Method 2: Ferrous Sulfate Wash (Traditional)
Effective, but introduces water.[1]
-
Reagent: Prepare a solution of 60g Ferrous Sulfate (
) + 6mL conc. + 110mL water. -
Process: Shake the solvent with 20% volume of the ferrous solution. The
reduces peroxides to alcohols, oxidizing to . -
Finish: Separate layers, dry over
, and filter.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Hazard Recognition Guidelines.
-
Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1]
-
University of California, Berkeley. SOP: Peroxide Forming Chemicals. EH&S Guidelines.
-
Sigma-Aldrich. Peroxide Forming Solvents. Technical Bulletin AL-163.
Sources
- 1. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. image.nxp.nz [image.nxp.nz]
- 6. wcu.edu [wcu.edu]
Technical Support Center: Stability of Ethylene Glycol Mono-sec-Butyl Ether
[1][2]
Product: Ethylene Glycol Mono-sec-Butyl Ether (sec-Butyl Cellosolve) CAS: 112-48-1 (Note: Often confused with n-butyl isomer CAS 111-76-2; this guide specifically addresses the sec-butyl isomer).[1][2] Topic: Stability & Reactivity in Acidic Environments
Executive Summary & Stability Decision Matrix
Status: Conditionally Stable.
this compound exhibits distinct stability profiles compared to its n-butyl analog.[1][2] While generally robust in dilute inorganic acids at room temperature, the presence of the sec-butyl group introduces a susceptibility to
Stability Decision Tree
Use this logic flow to assess risk before initiating your experiment.
Figure 1: Stability decision matrix based on acid type and concentration.[1][2] Note the distinct risks between inorganic cleavage and organic esterification.
Technical Deep Dive: Degradation Mechanisms
As a Senior Application Scientist, I must emphasize that "acid stability" is not a binary state. It is a competition between three kinetic pathways.[1]
Mechanism A: Acid-Catalyzed Ether Cleavage ( vs )
Unlike the n-butyl isomer, which degrades via a slow
-
The Risk: In strong acids (pH < 1) or elevated temperatures, the ether oxygen protonates. The sec-butyl group can leave as a secondary carbocation (
pathway), which is significantly faster than primary displacement.[1] -
Observation: Formation of sec-butanol and ethylene glycol, followed by polymerization of the glycol.
Mechanism B: Esterification (The "Silent" Error)
If your acidic condition involves a carboxylic acid (e.g., performing a reaction in acetic acid), the solvent is not inert .
-
The Reaction:
-
Consequence: You will lose solvent volume and generate water, shifting equilibrium in moisture-sensitive reactions.[1][2]
Mechanism C: Peroxide Promotion
Glycol ethers are Class B peroxide formers.[1] Acidic conditions do not necessarily cause peroxidation, but they catalyze the decomposition of existing peroxides, potentially leading to color changes (yellowing) or radical-initiated side reactions.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned yellow/brown after adding acid. Is the solvent decomposing?
Diagnosis: This is likely Peroxide Decomposition or Impurity Polymerization , not simple hydrolysis.
-
Context: Pure ether hydrolysis yields colorless alcohols.[1] Color indicates the formation of conjugated oligomers or oxidation byproducts (aldehydes) reacting with the acid.
-
Immediate Action: Test for peroxides immediately using the KI protocol (see Section 4). If peroxides are present, the acid is catalyzing their breakdown into radical species.
-
Prevention: Use fresh solvent; store under nitrogen.[1]
Q2: I am seeing "missing mass" in my product yield when using this as a solvent for acid chloride coupling.
Diagnosis: Competitive Esterification.
-
Context: The primary alcohol on the ethylene glycol chain is nucleophilic. If you use an acid chloride or anhydride, the solvent will react with it faster than many bulky substrates.
-
Verification: Run a blank reaction (Solvent + Reagent only). Analyze by GC for the presence of this compound ester.[1][2]
Q3: Can I use this solvent with 6M HCl at reflux?
Diagnosis: High Risk of Cleavage.
-
Expert Insight: While n-butyl cellosolve might survive short exposure, the sec-butyl isomer's capacity to form a secondary carbocation makes it vulnerable at reflux temperatures in 6M acid.[1][2] You will likely generate ethylene glycol and sec-butyl chloride/alcohol.[1][2]
-
Recommendation: Switch to a polyether (e.g., Diglyme) or a non-ether solvent like Toluene for harsh acidic refluxes.
Analytical Protocols
Protocol A: Stability Monitoring via GC-FID
Purpose: Quantify solvent degradation or ester formation.[1][2]
Sample Prep:
-
Take 100 µL of reaction mixture.
-
Neutralize with saturated
(if acid concentration is high) to prevent degradation in the injector port. -
Dilute 1:10 in Methanol or Acetonitrile.
-
Add Internal Standard (e.g., Decane or Dodecane) at 1 mg/mL.
GC Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-WAX or HP-5 (30m x 0.25mm, 0.25µm) |
| Injector | Split 20:1 @ 250°C |
| Carrier | Helium @ 1.2 mL/min |
| Oven | 50°C (hold 2 min)
Interpretation:
-
Peak B (Degradant): sec-Butanol (early eluter) indicates ether cleavage.[1][2]
-
Peak C (Byproduct): Ester peak (late eluter) indicates reaction with organic acids.[1]
Protocol B: Rapid Peroxide Test (Iodometric)
Purpose: Confirm if color changes are peroxide-related.[1][2]
Reaction Pathway Visualization
The following diagram details the mechanistic pathways available to this compound in acidic media.
Figure 2: Kinetic pathways.[1][3] Note that the SN1 pathway (left) is unique to secondary/tertiary ethers and is accelerated by heat, whereas esterification (right) occurs readily with carboxylic acids.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
-
Dow Chemical Company. Glycol Ethers Handbook. (General stability data for glycol ethers; note: specific sec-butyl data is extrapolated from n-butyl and isopropyl data).[1][2]
-
Jackson, H. L., et al. "Control of Peroxidizable Compounds." Journal of Chemical Education, vol. 47, no. 3, 1970, p. A175. (Authoritative guide on peroxide formation in ethers).[1]
-
Sigma-Aldrich. Peroxide Forming Solvents - Technical Bulletin. (Classification of glycol ethers as Class B peroxide formers).
Managing viscosity in formulations with sec-butyl cellosolve
Technical Support Center: Viscosity Management with Sec-Butyl Cellosolve
Topic: Managing Viscosity in Formulations with Sec-Butyl Cellosolve (Ethylene Glycol Mono-sec-butyl Ether) CAS Number: 7795-91-7 (Distinct from standard n-Butyl Cellosolve/EGBE) Audience: Formulation Scientists, Process Engineers, and R&D Specialists.[1]
System Overview: The "Coupling" Dynamic
Welcome to the Technical Support Hub. You are likely here because your formulation is exhibiting non-Newtonian behavior, unexpected gelling, or flow defects.
Sec-Butyl Cellosolve (SBC) is a high-performance glycol ether.[1] Unlike its linear isomer (n-Butyl Cellosolve), the sec-butyl group provides a branched structure.[1] This results in slightly higher volatility and distinct steric hindrance, which alters how it interacts with associative thickeners and polymer matrices.
Key Physical Properties (Reference Data):
| Property | Sec-Butyl Cellosolve (SBC) | n-Butyl Cellosolve (EGBE) | Impact on Formulation |
| Structure | Branched (Steric bulk) | Linear | SBC interferes less with tight polymer packing, potentially lowering viscosity.[1] |
| Evaporation Rate | Faster than n-butyl | 0.08 (BuAc=1.[1]0) | SBC offers faster "flash-off," reducing sagging but risking flow defects (orange peel).[1] |
| Solubility | Amphiphilic | Amphiphilic | Acts as a bridge between water and hydrophobic resins. |
| Boiling Point | ~160-165°C (Est.) | 171°C | Lower boiling point requires careful curing temperature adjustments.[1] |
Module 1: Troubleshooting Viscosity Spikes (Dilution Shock)
User Issue: "I added water to my solvent-borne resin containing SBC, and the viscosity spiked immediately instead of dropping."
The Mechanism: This is known as "Solvent Shock" or the "Dilution Anomaly." SBC acts as a coupling agent.[1] In a concentrated resin solution, SBC solvates the polymer chains, keeping them extended.[1] When water is added too quickly, the solvent balance shifts.[1] The resin becomes insoluble in the water-rich continuous phase and forms micellar aggregates or "clusters" to protect its hydrophobic backbone.[1] These clusters interact, creating a temporary physical network that drastically increases viscosity.[1]
Diagnostic Protocol:
-
Check Addition Rate: High shear during rapid water addition can trap solvent inside polymer aggregates.[1]
-
Analyze Co-Solvent Ratio: Determine if the SBC:Water ratio passed the "Cloud Point" of the resin.[1]
Corrective Action Plan:
| Step | Action | Scientific Rationale |
| 1 | Pre-Emulsification | Mix SBC with the resin before adding water.[1] This saturates the polymer interface.[1] |
| 2 | The "Ladder" Method | Add water in 5% increments while monitoring torque (viscosity).[1] If a spike occurs, hold and agitate until relaxation. |
| 3 | Adjust HLB | If the spike persists, the system is too hydrophobic. Add a secondary surfactant or increase SBC concentration to bridge the gap.[1] |
Visualization: The Viscosity Spike Mechanism
Caption: Figure 1. Mechanism of viscosity spikes during dilution. Rapid water addition forces hydrophobic polymers to cluster (red), increasing drag.[1] Controlled addition maintains the coupled state (green).
Module 2: Application Defects (Flow & Leveling)
User Issue: "My coating has 'orange peel' texture or brush marks that won't flow out."
The Mechanism: This is a Rheology vs. Evaporation conflict.[1] SBC evaporates faster than n-butyl cellosolve.[1] If the solvent leaves the film too quickly, the viscosity rises before the surface tension can level the film. This freezes the "hills and valleys" created by the sprayer or brush. Conversely, surface tension gradients (Marangoni effect) can drive flow from low-tension areas (solvent-rich) to high-tension areas (solvent-poor), causing ripples.[1]
Diagnostic Protocol:
-
Dry Time Analysis: Measure the "Open Time" (time the film remains wet enough to heal).[1]
-
Viscosity Profile: Perform a shear-rate sweep.[1] The formulation likely has too much thixotropy (structure recovery is too fast).
Troubleshooting Guide:
-
Q: Is the defect "Orange Peel"?
-
Q: Are there "Craters" or "Fisheyes"?
Visualization: Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for diagnosing flow defects based on solvent evaporation dynamics.
Module 3: Temperature Stability & Storage
User Issue: "My formulation viscosity drifts (increases) over time in storage."
The Mechanism: Glycol ethers, including SBC, are susceptible to autoxidation if exposed to air, forming peroxides. These peroxides can crosslink resins or degrade associative thickeners (like HEURs), leading to permanent viscosity changes.[1] Additionally, temperature fluctuations can push the system near its Lower Critical Solution Temperature (LCST) , causing partial phase separation that looks like gelling.[1]
Stability Protocol:
-
Peroxide Test: Use standard peroxide test strips on the neat solvent before use.[1]
-
Limit: < 10 ppm for sensitive pharmaceutical/coating applications.[1]
-
-
pH Drift: Oxidation produces acidic byproducts.[1] Monitor pH; a drop indicates solvent degradation.[1]
FAQ: Storage Best Practices
-
Q: Can I store SBC in steel drums?
-
A: Yes, carbon steel is acceptable, but stainless steel (304/316) is preferred for high-purity applications to prevent iron contamination which catalyzes oxidation.[1]
-
-
Q: Do I need a nitrogen blanket?
-
A: Highly Recommended. Nitrogen blanketing prevents moisture absorption (SBC is hygroscopic) and oxidation.[1]
-
References & Authority
-
PubChem. (2025).[1][2] this compound (Compound).[1][3] National Library of Medicine.[1] [Link][1]
-
Dow Chemical. (n.d.).[1] Glycol Ethers: Solvents for Coatings and Cleaners.[1][4][5] (General reference for glycol ether mechanisms). [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for solubility parameter matching theory).
Disclaimer: This guide is for research and industrial development purposes. Always consult the specific Safety Data Sheet (SDS) for Sec-Butyl Cellosolve (CAS 7795-91-7) before handling.[1] Glycol ethers can be absorbed through the skin; proper PPE is mandatory.
Sources
Troubleshooting phase separation in aqueous solutions of glycol ethers
Core Mechanism: The Thermodynamics of Demixing
Before troubleshooting, it is critical to understand why your solution is separating. Unlike simple oil-water systems, aqueous glycol ether solutions exhibit Lower Critical Solution Temperature (LCST) behavior.[1][2]
-
At Low Temperatures (Miscible): The formation of hydrogen bonds between the ether oxygen/hydroxyl groups and water molecules is energetically favorable (
). This hydration shell keeps the ether solubilized. -
At High Temperatures (Phase Separated): As temperature rises, the entropic penalty of organizing water molecules around the hydrophobic alkyl tails becomes too high. The "hydrophobic effect" dominates, water structures break down, and the glycol ether molecules aggregate to form a separate phase.
Key Takeaway: If your solution is clear on the bench but cloudy in the incubator, you are likely crossing the LCST boundary.
Diagnostic Workflow
Use this decision tree to identify the root cause of phase separation in your specific sample.
Figure 1: Diagnostic logic for identifying the driver of phase separation in glycol ether systems.
Troubleshooting Guide: Specific Scenarios
Scenario A: "My solution turns milky when I heat it to 37°C."
Diagnosis: Thermal Demixing (LCST Crossing). Context: This is common with ethylene glycol monobutyl ether (EGBE) and similar amphiphiles which have LCSTs near physiological temperatures.
The Fix:
-
Quantify the Limit: Determine the exact Cloud Point (CP) using the protocol in Section 4.
-
Shift the CP:
-
Add a Co-solvent: Adding 5-10% Ethanol or Propylene Glycol usually raises the LCST, stabilizing the single phase at higher temperatures.
-
Decrease Concentration: For some ethers, the LCST curve is concave; moving away from the critical concentration (often 20-40%) can restore miscibility.
-
Reference Data: LCST Trends
| Glycol Ether | Common Abbr. | Approx. LCST (Pure Water) | Hydrophobicity Trend |
|---|---|---|---|
| Ethylene Glycol Monobutyl Ether | EGBE / 2-BE | ~48°C | High |
| Diethylene Glycol Monobutyl Ether | DEGBE | > 90°C | Moderate |
| Diethylene Glycol Monoethyl Ether | DEGEE (Transcutol) | > 100°C (Rarely separates by heat alone) | Low |
Scenario B: "I added PBS/Saline and the solution separated."
Diagnosis: Salt-Induced Phase Separation (Salting Out).[3][4] Context: Ions compete with the glycol ether for water molecules. High charge density ions (Kosmotropes) "steal" the hydration shell from the ether oxygens, forcing the ether to aggregate.
The Fix:
-
Check the Hofmeister Series:
-
Problematic Salts (Kosmotropes): Citrates > Sulfates > Phosphates > Chlorides. These strongly promote separation.
-
Friendly Salts (Chaotropes): Iodides > Nitrates > Bromides. These may stabilize the solution or have minimal effect.
-
-
Reduce Ionic Strength: Dilute the buffer if possible.
-
Use Transcutol HP: If using EGBE, switch to Diethylene Glycol Monoethyl Ether (Transcutol). It is far more resistant to salting out due to its higher polarity and additional ether oxygen, though it can still separate at very high salt concentrations (e.g., >2M Ammonium Sulfate).
Scenario C: "My drug formulation (Transcutol + Oil + Water) is separating."
Diagnosis: Ternary Phase Boundary Crossing. Context: Transcutol is often used as a co-surfactant in microemulsions. Separation here isn't usually a binary LCST issue but a collapse of the microemulsion region.
The Fix:
-
Construct a Pseudo-Ternary Phase Diagram: You must map the region of stability.
-
Adjust the S/CoS Ratio: Increase the ratio of Surfactant to Co-Surfactant (Transcutol).
-
Check Drug Load: Oversaturation of the lipophilic drug can destabilize the interfacial film.
Standard Operating Protocol: Cloud Point Determination[5]
Objective: To precisely define the temperature limit of miscibility for a specific formulation.
Equipment:
-
Temperature-controlled water bath or Peltier stage.
-
Calibrated thermometer (±0.1°C).
-
Visual detection (dark background) or Turbidimeter.
Procedure:
-
Preparation: Prepare 10 mL of the glycol ether solution in a clear glass vial. Seal tightly to prevent evaporation (which changes concentration).
-
Equilibration: Place in the bath at a temperature at least 15°C below the expected cloud point.
-
Ramping: Increase temperature at a rate of 1.0°C per minute .
-
Critical Step: Continuous, gentle stirring is required to ensure thermal equilibrium without creating bubbles that mimic cloudiness.
-
-
Detection:
-
Record
: The temperature where the first "haze" or bluish opalescence appears (Tyndall effect). -
Record
: The temperature where distinct macroscopic layers form.
-
-
Validation: Cool the sample. It should become clear again at the same temperature (hysteresis should be < 2°C). If it does not clear, the separation may be irreversible (rare for simple ethers) or degradation occurred.
Frequently Asked Questions (FAQs)
Q: Can I autoclave aqueous solutions of glycol ethers? A: Generally, no . Most glycol ethers will phase separate at autoclave temperatures (121°C). While they may re-mix upon cooling, the high pressure and temperature can lead to hydrolysis or oxidation of the ether, especially in the presence of trace acids or metals. Filter sterilization (0.22 µm compatible membrane, e.g., PTFE or Nylon) is recommended.
Q: Why does my Transcutol solution look hazy but not separate? A: This is often the "Ouzo effect" or stable nano-droplet formation if small amounts of lipophilic contaminants (or drugs) are present. If the Transcutol is pure, check for water content. Transcutol is hygroscopic; absorption of water changes the refractive index, but pure binary mixtures should be clear. Haze usually indicates a ternary impurity.
Q: I need to use a high-salt buffer. Which glycol ether is best? A: Diethylene Glycol Monoethyl Ether (DEGEE/Transcutol) or Triethylene Glycol Monomethyl Ether . The longer the ethoxy chain (more EO units), the more "salt-tolerant" the solvent is, because it has more sites to hydrogen bond with water, requiring a higher salt concentration to dehydrate it.
References
-
Thermodynamics of LCST: K. Gupta et al., "Thermodynamics of Clouding in Amphiphilic Polymer Solutions," Journal of Physical Chemistry B, 2012.
-
Salting-Out Mechanism: Y. Zhang & P. Cremer, "Interactions between macromolecules and ions: the Hofmeister series," Current Opinion in Chemical Biology, 2006.
-
Transcutol Properties: Gattefossé Technical Literature, "Transcutol® HP: Solubilizer and Absorption Enhancer," 2023.
-
Glycol Ether Phase Behavior: NIST ThermoML, "Liquid-Liquid Equilibrium Data for Glycol Ethers + Water," Journal of Chemical & Engineering Data.
Sources
- 1. Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hofmeister Effect in Confined Spaces: Halogen Ions and Single Molecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Optimizing Coating Flow & Gloss with Butyl Glycol Ethers
Subject: Troubleshooting Rheology and Surface Defects using sec-Butyl Cellosolve (Ethylene Glycol Mono-sec-Butyl Ether) Target Audience: Senior Researchers, Formulation Scientists, and Medical Device Coating Engineers. Safety Notice: Ethylene glycol ethers are Class 2 solvents. While effective for industrial and device coatings, they are generally not suitable for ingestible pharmaceutical applications due to metabolic toxicity (hemolysis risk). Ensure all applications comply with ICH Q3C guidelines.
Module 1: The Physics of Flow & Gloss (Mechanistic Insight)
To troubleshoot effectively, we must first establish why you are using This compound (hereafter referred to as sec-EGBE ).
While the industry standard is the n-butyl isomer (Butyl Cellosolve, CAS 111-76-2), the sec-butyl isomer (CAS 15821-83-7) offers a distinct volatility and solubility profile due to the branched alkyl chain.
The "Tail Solvent" Mechanism
High gloss and smooth flow (leveling) are competing forces.
-
Leveling: Requires low viscosity and high surface tension relative to the substrate to flatten out.
-
Sagging: If viscosity remains low for too long on vertical surfaces, gravity takes over.
sec-EGBE acts as a Coupling Coalescent . It possesses a bifunctional structure (ether + alcohol) that bridges the gap between hydrophobic resins and hydrophilic phases (or water). Its evaporation rate is the critical control knob.
-
n-Butyl EGBE: Boiling Point ~171°C | Evap Rate ~0.06 (nBuAc=1)[1]
-
sec-Butyl EGBE: Boiling Point ~155–160°C (Estimated) | Evap Rate ~0.10–0.15 (Estimated)
-
Note: The branched sec-group typically lowers the boiling point and increases volatility compared to the linear n-isomer. This makes sec-EGBE a "faster" tail solvent, useful when n-butyl causes sagging or solvent entrapment.
-
Visualizing the Coalescence Pathway
The following diagram illustrates where sec-EGBE functions during the drying lifecycle.
Figure 1: Mechanism of Coalescence. sec-EGBE remains in the film during Phase 2 (Deformation), softening resin particles to allow them to fuse (coalesce) into a glossy, non-porous film before finally evaporating.
Module 2: Troubleshooting Guide
This section addresses specific defects. Use the Decision Matrix below to diagnose your issue.
Issue 1: Orange Peel (Poor Flow/Leveling)
Symptoms: The surface resembles the skin of an orange.[2] A reflected image appears fuzzy.
| Potential Cause | The sec-Butyl Factor | Corrective Action |
| Evaporation too fast | sec-EGBE evaporates faster than n-butyl EGBE.[1] If the film "sets" before gravity flattens it, orange peel locks in. | Blend: Mix sec-EGBE with a slower solvent (e.g., n-Butyl Carbitol) to extend the "open time." |
| Viscosity too high | The solvent power of the sec-isomer might be slightly lower for certain linear resins compared to the n-isomer. | Dosage: Increase sec-EGBE concentration by 1-2% w/w. It is a strong viscosity reducer. |
| Surface Tension Gradients | Uneven surface tension causes Marangoni flow (ripples).[1] | Add Surfactant: Combine sec-EGBE with a silicone leveling agent. The solvent keeps the film open; the surfactant aligns the surface. |
Issue 2: Haze or Low Gloss (Blushing)
Symptoms: The film looks milky, matte, or has a white cast, especially in high humidity.[1]
| Potential Cause | The sec-Butyl Factor | Corrective Action |
| Water Entrapment (Blushing) | Rapid evaporation cools the surface, condensing moisture.[1] sec-EGBE is water-soluble and should couple this water out. | Check Humidity: If RH > 60%, the sec-isomer's faster evaporation (vs n-butyl) might be cooling the film too fast. Switch to pure n-butyl EGBE. |
| Resin Incompatibility | The sec-butyl group is more sterically hindered than the n-butyl group.[1] | Solubility Check: Perform a "cloud point" test. If the resin is borderline soluble, the sec-isomer may not be maintaining phase stability. |
Issue 3: Cratering or Fisheyes
Symptoms: Small, bowl-shaped depressions in the coating.[1]
-
Diagnosis: This is almost always a surface tension issue.
-
The Fix: Glycol ethers generally reduce surface tension (approx. 27 dynes/cm). If cratering persists, your substrate is likely contaminated (oil/silicone), or the sec-EGBE is not effectively wetting the substrate.
-
Protocol: Clean substrate with IPA. If defect persists, increase the sec-EGBE:Water ratio (in waterborne systems) to lower the dynamic surface tension.
Module 3: Experimental Protocols
Protocol A: The "Ladder Study" for Solvent Optimization
Objective: Determine the optimal concentration of sec-EGBE to maximize gloss without causing sagging.
Materials:
-
Base Coating Formulation (minus coalescent).
-
sec-Butyl Cellosolve.
-
Gloss Meter (20°/60° geometry).
-
Leneta Drawdown Charts (Black/White).
Workflow:
-
Preparation: Prepare 5 samples of 100g coating.
-
Dosing: Add sec-EGBE at increasing increments:
-
Sample A: 0% (Control)
-
Sample B: 2%
-
Sample C: 4%
-
Sample D: 6%
-
Sample E: 8%
-
-
Agitation: Mix under low shear (500 RPM) for 15 minutes. Allow to de-air for 1 hour.
-
Application: Draw down films using a 3-mil bird bar on Leneta charts.
-
Curing: Cure at standard temp (e.g., 25°C or oven bake as per resin spec).
-
Measurement: Measure Gloss at 60°. Plot Gloss vs. % Solvent.
Success Metric: You are looking for the "Gloss Plateau."
-
Low Solvent: Low gloss (cracked/hazy film).
-
Optimal Solvent: High gloss.
-
Excess Solvent: Gloss remains high, but film becomes soft/tacky or sags.
Visualizing the Troubleshooting Logic
Figure 2: Decision Tree for diagnosing coating defects relative to solvent behavior.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I directly substitute n-Butyl Cellosolve with sec-Butyl Cellosolve? A: Not 1:1 without testing. The sec-isomer is structurally branched. This typically results in a slightly lower boiling point and faster evaporation rate than the n-isomer. You may need to use slightly moresec-butyl cellosolve to achieve the same "open time" or leveling properties.
Q2: Why is my coating "tacky" after the standard cure time? A: You may have overdosed the solvent. Glycol ethers are high-boiling solvents. If you add too much, they become trapped in the film (plasticizing it permanently). Run Protocol A (Ladder Study) to find the minimum effective concentration (MFFT - Minimum Film Formation Temperature).
Q3: Is this solvent safe for medical devices? A: It depends on the contact classification. For surface coatings on equipment (non-contact), it is generally acceptable if fully cured. For invasive devices, residual solvent analysis (GC-MS) is critical. Ethylene glycol ethers are known to cause hemolysis (red blood cell rupture) in vitro. Strict adherence to ISO 10993-18 (Chemical Characterization) is required.
References
-
Dow Chemical. (n.d.). Glycol Ethers: Solvents and Additives for Coatings.[3] Retrieved from [Link]
- Note: General reference for glycol ether mechanisms and physical properties of the Butyl Cellosolve family.
- Source for comparative evaporation r
-
-
Authoritative source for safety, flammability, and physical property baselines.[1]
-
-
Paint & Coatings Industry (PCI) Magazine. (2020). Troubleshooting Surface Defects in Industrial Coatings. Retrieved from [Link]
- General industry standards for diagnosing orange peel and cr
Sources
Side reaction products in the synthesis of Ethylene glycol mono-sec-butyl ether
Topic: Side Reaction Products & Impurity Control Audience: Researchers, Process Chemists, Drug Development Professionals
Core Technical Insight: The "Kinetic Trap"
The synthesis of Ethylene glycol mono-sec-butyl ether (2-sec-butoxyethanol) via the ethoxylation of 2-butanol presents a unique kinetic challenge compared to standard primary alcohol ethoxylations.
The Fundamental Problem: The starting material, 2-butanol , is a secondary alcohol . The target product, however, terminates in a primary hydroxyl group .
-
Step 1 (Initiation): 2-butanol + EO
Mono-sec-butyl ether (Slow, sterically hindered). -
Step 2 (Propagation): Mono-sec-butyl ether + EO
Di-sec-butyl ether (Fast, primary alcohol).
Kinetic Consequence: Because primary alcohols react with ethylene oxide (EO) approximately 10–30 times faster than secondary alcohols [1, 2], the moment a molecule of the target product is formed, it becomes a more attractive nucleophile for EO than the remaining starting material. This leads to a product distribution heavily skewed toward polyglycols (oligomers) unless specific process controls are implemented.
Reaction Pathway & Side Product Visualization
The following diagram illustrates the "Kinetic Trap" and the divergence points for major side reactions.
Figure 1: Reaction network showing the kinetic competition between the slow formation of the target and the rapid consumption of the target into oligomers.
Impurity Profile & Troubleshooting Guide
Category A: Oligomers (The Major Impurity)
Issue: High levels of Dithis compound and Trithis compound. Mechanism: As described in the "Kinetic Trap," the product competes effectively for EO.
| Symptom | Root Cause | Corrective Action |
| Broad Product Distribution | Base Catalysis (KOH/NaOH): Standard base catalysts follow a Weibull-Nycander distribution, which is naturally broad. | Switch to Narrow-Range Catalysts: Use Calcium/Magnesium-based alkoxylates or heterogeneous catalysts (e.g., Hydrotalcites) to narrow the distribution [3]. |
| High High-MW Residues | Low Alcohol:EO Ratio: Running near stoichiometric (1:1) ratios ensures oligomerization due to the reactivity difference. | Increase Alcohol Excess: Operate at a 4:1 to 8:1 molar ratio of 2-Butanol to EO. This statistically forces EO to react with the abundant starting alcohol rather than the scarce product [4]. |
Category B: Dehydration Products (Alkenes)
Issue: Presence of 1-butene, cis-2-butene, or trans-2-butene in the off-gas or distillate. Mechanism: Secondary alcohols are prone to dehydration under acidic conditions or extreme heat (E1/E2 elimination).[1]
-
Q: I am using an acid catalyst (BF3) to narrow the distribution. Why is my yield dropping?
-
A: Acid catalysts significantly lower the activation energy for dehydration. Secondary alcohols dehydrate much faster than primary alcohols.
-
Protocol: If acid catalysis is required, maintain temperature strictly below 50-60°C . For higher temperatures (>100°C), you must use base catalysis (KOH/NaOCH3) to prevent elimination [5].
-
Category C: Oxygenated Impurities
Issue: Presence of Ethylene Glycol (EG) or 1,4-Dioxane.
-
Q: My GC shows a peak eluting before the product. What is it?
-
A: Check your water content. Water reacts with EO to form Ethylene Glycol (EG).
-
Protocol: Ensure 2-butanol feed is dried to <0.05% water . Water is a more active nucleophile than the secondary alcohol, scavenging EO immediately.
-
-
Q: I see a peak at relative retention time (RRT) ~0.8. Is it Dioxane?
-
A: Likely. 1,4-Dioxane forms via the dimerization of EO, typically promoted by acid catalysts or high localized temperatures.
-
Validation: Confirm via GC-MS (m/z 88). Switch to base catalysis to suppress this pathway.
-
Self-Validating Analytical Protocols
To ensure the integrity of your synthesis, adopt this analytical workflow:
-
Water Content Verification (Karl Fischer):
-
Limit: < 500 ppm before EO addition.
-
Reason: Every mole of water consumes EO to form EG, which then reacts to form DEG, contaminating the product with inseparable glycols.
-
-
GC-FID Method for Oligomer Distribution:
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Temperature Program: 50°C (2 min)
10°C/min 240°C (10 min). -
Expected Elution Order:
-
Butenes (Gas/Solvent peak)
-
2-Butanol (Unreacted)
-
Target: this compound
-
Dithis compound
-
Trithis compound
-
-
-
Chirality Check (Optional):
-
Note that 2-butanol is chiral. Unless you started with enantiopure 2-butanol, your product will be a racemate. Standard ethoxylation does not alter the stereocenter of the sec-butyl group, but no new stereocenters are formed.
-
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) as a catalyst? A: Use with caution. While TEA is a base, it can react with EO via Hoffman elimination to produce ethylene gas and diethylamino-ethanol derivatives, introducing nitrogenous impurities into your glycol ether [1].
Q: Why is the reaction exotherm more delayed than with n-butanol? A: This is the Induction Period . The secondary alkoxide is slower to generate and slower to attack the EO ring. Do not add excess EO thinking the reaction hasn't started; this will lead to a "thermal runaway" once the reaction kicks off.
Q: How do I remove the high molecular weight oligomers? A: Distillation is effective due to the boiling point differences.
-
Target (Mono): ~160°C
-
Dimer (Di-glycol): >200°C
-
Protocol: Use a fractional distillation column with at least 10 theoretical plates. Remove the unreacted 2-butanol first (recycle it), then collect the mono-ether fraction.
References
-
Vertex AI Search. (2025). Synthesis of this compound side reactions. 4[5]
-
Wikipedia. (n.d.). Ethoxylation. 6
-
ACS Omega. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. 7[5]
-
ResearchGate. (1998). Ethoxylation of alcohols in falling film reactor. 8
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. 1
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 4. CN113493371B - Preparation method of ethylene glycol monoether - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Ethylene Glycol Mono-sec-butyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of ethylene glycol mono-sec-butyl ether (EGBE), also known as 2-butoxyethanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success.
Introduction to EGBE Degradation
This compound is a widely used solvent in various industrial and consumer products. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological impact and developing effective remediation strategies. EGBE can undergo both biotic and abiotic degradation, leading to a variety of intermediates and final products. This guide will walk you through the complexities of these degradation pathways and help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for EGBE?
A1: EGBE undergoes two main types of degradation:
-
Biotic Degradation: This is primarily carried out by microorganisms in soil and water. The main pathway involves the oxidation of the primary alcohol group to form 2-butoxyacetic acid (2-BAA).[1][2] Subsequently, the ether bond is cleaved, yielding glyoxylate and n-butanol.[1][2] Under anaerobic conditions, methanogenic consortia can degrade EGBE to ethanol, acetate, and ultimately methane.[3]
-
Abiotic Degradation: In the atmosphere, EGBE is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 15 hours.[4] It is generally resistant to hydrolysis and direct photolysis in aquatic environments.[4] Abiotic degradation in industrial wastewater can be achieved through advanced oxidation processes, such as treatment with hydrogen peroxide, which breaks down EGBE into organic acids and aldehydes.[5][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your EGBE degradation experiments.
Problem 1: My EGBE degradation rate is much slower than expected in my microbial culture.
Possible Causes & Solutions:
-
Inappropriate Microbial Consortium: The microorganisms you are using may not have the necessary enzymes for efficient EGBE degradation.
-
Troubleshooting Steps:
-
Source a suitable inoculum: Collect samples from sites with a history of contamination with glycol ethers or other similar solvents, such as industrial wastewater treatment plants or contaminated soils.
-
Enrichment cultures: Acclimatize your microbial culture by gradually increasing the concentration of EGBE as the sole carbon source. This will select for and promote the growth of EGBE-degrading microorganisms.
-
Use known EGBE-degrading strains: Consider using commercially available or previously isolated bacterial strains known to degrade EGBE, such as those from the genera Pseudomonas, Hydrogenophaga, Gordonia, or Cupriavidus.[1][2]
-
-
-
Sub-optimal Culture Conditions: Environmental parameters such as pH, temperature, and nutrient availability can significantly impact microbial activity.
-
Troubleshooting Steps:
-
Monitor and adjust pH: The production of acidic intermediates like 2-butoxyacetic acid can lower the pH of your culture medium, inhibiting microbial growth.[5][6] Maintain a pH between 6.5 and 7.5 using buffers.
-
Optimize temperature: Most environmental microorganisms thrive at temperatures between 25-35°C. Ensure your incubator is set to the optimal temperature for your specific microbial consortium.
-
Ensure nutrient availability: Provide a balanced medium with essential nutrients (nitrogen, phosphorus, and trace elements) to support robust microbial growth and metabolic activity.
-
-
Problem 2: I am observing the accumulation of an unknown intermediate, and the degradation process has stalled.
Possible Causes & Solutions:
-
Formation of a Toxic or Recalcitrant Intermediate: The degradation of glycol ethers can sometimes lead to the formation of toxic "dead-end" metabolites that inhibit further microbial activity.[5][6] For EGBE, the primary metabolite is 2-butoxyacetic acid (2-BAA), which can be toxic at high concentrations.[7]
-
Troubleshooting Steps:
-
Identify the intermediate: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the accumulating compound.
-
Monitor the concentration of 2-BAA: Quantify the concentration of 2-BAA in your culture over time. If it reaches inhibitory levels, you may need to adjust your experimental setup.
-
Consider a co-culture approach: A single microbial strain may not possess all the necessary enzymes to completely mineralize EGBE. Using a mixed microbial consortium can provide a wider range of metabolic capabilities, allowing for the complete degradation of intermediates.[8]
-
-
Problem 3: I am having difficulty accurately quantifying EGBE and its metabolites.
Possible Causes & Solutions:
-
Inadequate Analytical Method: EGBE and its degradation products have physical properties that can make them challenging to analyze with routine methods.[5][6]
-
Troubleshooting Steps:
-
Optimize your GC-MS method: Gas chromatography is the preferred method for analyzing ethylene glycol and its derivatives.[9] Ensure your column, temperature program, and detector are optimized for the separation and detection of your target analytes. Derivatization of the analytes can sometimes improve their chromatographic behavior and detection sensitivity.[9]
-
Sample preparation: Proper sample preparation is critical for accurate quantification. This may involve acidification, esterification, and extraction into an organic solvent.[9]
-
Use of internal standards: The use of internal standards is essential for accurate quantification in chromatography.[9]
-
-
Experimental Protocols
Protocol 1: Aerobic Biodegradation of EGBE in a Batch Culture
-
Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).
-
Inoculation: Inoculate the medium with an enriched microbial culture or a known EGBE-degrading bacterial strain.
-
Addition of EGBE: Add EGBE to the culture as the sole carbon source at a known concentration (e.g., 100 mg/L).
-
Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) to ensure adequate aeration.
-
Sampling: Collect samples at regular intervals to monitor the degradation of EGBE and the formation of intermediates.
-
Analysis: Analyze the samples for EGBE and 2-BAA concentrations using GC-MS. Monitor pH and adjust as necessary.
Data Presentation
Table 1: Comparison of Biotic and Abiotic Degradation of EGBE
| Degradation Type | Key Process | Typical Intermediates | Final Products | Key Factors |
| Biotic (Aerobic) | Microbial Oxidation | 2-Butoxyacetic acid, Glyoxylate, n-Butanol[1][2] | CO₂, H₂O | Microbial population, pH, Temperature, Nutrients |
| Biotic (Anaerobic) | Methanogenesis | Ethanol, Acetate[3] | CH₄, CO₂ | Anaerobic conditions, Methanogenic consortia |
| Abiotic (Atmospheric) | Photo-oxidation | Aldehydes, Organic acids | CO₂, H₂O | Hydroxyl radical concentration, Sunlight |
| Abiotic (Aqueous) | Advanced Oxidation | Organic acids, Aldehydes[5][6] | CO₂, H₂O | Oxidizing agent (e.g., H₂O₂), UV light, Catalysts |
Visualizations
Biotic Degradation Pathway of EGBE
Caption: Aerobic biotic degradation pathway of EGBE.
Troubleshooting Workflow for Slow EGBE Degradation
Caption: Troubleshooting workflow for slow EGBE degradation.
References
-
PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Stolte, S., Grote, A., & Jastorff, B. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Water Research, 39(10), 2135-2143. Retrieved from [Link]
-
Woiski, C., Gessner, A., & Rosenwinkel, K. H. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation, 31(4-6), 237-249. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Retrieved from [Link]
-
Woiski, C., Gessner, A., & Rosenwinkel, K. H. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways for 2-BE, according to the literature. Retrieved from [Link]
-
INCHEM. (n.d.). 2-Butoxyethanol (CICADS). Retrieved from [Link]
-
OEHHA. (2018). Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels. Retrieved from [Link]
-
Dwyer, D. F., & Tiedje, J. M. (1983). Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. Applied and Environmental Microbiology, 46(1), 185-190. Retrieved from [Link]
-
Chemical Insights. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]
-
PubChem. (n.d.). Glycol monobutyl ether acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
EPA. (n.d.). Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE). Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air. Retrieved from [Link]
-
Kawai, F. (1995). Bacterial degradation of glycol ethers. Applied Microbiology and Biotechnology, 44(3-4), 532-538. Retrieved from [Link]
-
ResearchGate. (n.d.). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]
Sources
- 1. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butoxyethanol, 2- (CICADS) [inchem.org]
- 8. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Handling & Disposal of Ethylene Glycol Mono-sec-Butyl Ether
CAS: 7795-91-7 | Technical Guide 402-B
To: Research Personnel & EHS Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational protocols for 2-(sec-butoxy)ethanol waste streams
Executive Summary
This guide addresses the specific handling, storage, and disposal requirements for Ethylene glycol mono-sec-butyl ether (EGSBE) . While often conflated with its n-butyl isomer (2-Butoxyethanol), EGSBE presents distinct stability profiles due to its secondary alkyl structure. The protocols below prioritize the mitigation of peroxide formation and the prevention of glycol ether-induced toxicity.
Module 1: Identification & Hazard Profiling
Q: Is this the same as "Butyl Cellosolve"?
A: No. This is a critical distinction.
-
Butyl Cellosolve is Ethylene glycol mono-n -butyl ether (CAS 111-76-2).
-
EGSBE is Ethylene glycol mono-sec -butyl ether (CAS 7795-91-7).[1][2][3][4]
While they share similar solvent properties, the sec-butyl group introduces a tertiary carbon center adjacent to the ether oxygen in the radical intermediate during oxidation, which significantly alters its peroxidation kinetics compared to the linear n-butyl isomer.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(sec-butoxy)ethanol; 2-(1-methylpropoxy)ethanol |
| CAS Number | 7795-91-7 |
| Molecular Formula | C₆H₁₄O₂ |
| Flash Point | ~60-65°C (Estimate based on isomers); Treat as Combustible |
| Primary Hazard | Peroxide Formation , Skin/Eye Irritant, Hematolytic Toxicity |
Module 2: Storage & Stability (The Peroxide Risk)
Q: Does EGSBE form peroxides?
A: Yes, and potentially faster than the n-butyl isomer. Ethers form explosive peroxides via radical autoxidation. The susceptibility depends on the structure of the carbon atoms adjacent to the ether oxygen.
-
Mechanism: The abstraction of a hydrogen atom from the carbon adjacent to the oxygen creates a radical.
-
Risk Factor: In EGSBE, the sec-butyl group provides a secondary carbon (CH) next to the oxygen. The resulting radical is more stable than the primary radical formed in n-butyl ethers, lowering the activation energy for peroxide formation [1].
Q: What is the mandatory storage protocol?
You must treat EGSBE as a Class B Peroxide Former (Peroxide Hazard on Concentration).
-
Date Labeling: All containers must be dated upon receipt and upon opening.
-
Shelf Life:
-
Unopened: 12 months.
-
Opened: 6 months.[5]
-
-
Inhibitors: Verify if your supply is inhibited (e.g., with BHT). Uninhibited grades require stricter monitoring.
-
Headspace Management: Store under an inert atmosphere (Nitrogen or Argon) if possible. Minimize headspace in waste containers.
Module 3: Waste Classification & Segregation
Q: How do I classify this waste under RCRA?
A: EGSBE is not explicitly P- or U-listed, but it frequently triggers characteristic hazardous waste codes.
-
Ignitability (D001): If the flash point is < 60°C (140°F), it is D001. Even if the pure substance has a flash point slightly above this (e.g., 62°C), solvent waste mixtures often contain lower-boiling contaminants that lower the flash point. Default Policy: Manage as D001 Ignitable Waste .
-
Toxicity: Glycol ethers are absorbed through the skin and can cause hemolysis (destruction of red blood cells) [2]. While EGSBE may not trigger the TCLP (D004-D043) directly, its toxicity mandates segregation from general trash.
Q: Can I mix EGSBE waste with other solvents?
A: Follow the compatibility logic below. NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this accelerates the formation of unstable glycol peroxides.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Aliphatic Hydrocarbons (Hexane, Heptane) | Compatible | Can be bulked in "Non-Halogenated Organic" waste. |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Segregate only to reduce disposal costs (halogenated incineration is pricier). |
| Aqueous Acids/Bases | Incompatible | DO NOT MIX. Exothermic reactions or hydrolysis can occur. |
| Oxidizers (H₂O₂, Nitric Acid) | DANGEROUS | EXPLOSION RISK. Keep strictly separate. |
Module 4: Disposal Workflows
Q: What is the ultimate disposal method?
A: Fuel Blending or Incineration. Glycol ethers have high calorific values, making them suitable for fuel blending in cement kilns. Aqueous disposal (drain pouring) is strictly prohibited due to aquatic toxicity and high biological oxygen demand (BOD) [3].
Figure 1: Waste Determination & Disposal Logic
Caption: Decision tree for the safe characterization and routing of EGSBE waste. Note the critical peroxide check step.
Module 5: Emergency Response Protocols
Q: I spilled 500mL of EGSBE in the hood. What do I do?
A: EGSBE is relatively slow-evaporating but combustible.
-
Extinguish Sources: Turn off hot plates and stirrers immediately.
-
PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Butyl Rubber gloves if available [4].
-
Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels (combustible surface area increase).
Figure 2: Spill Response Workflow
Caption: Operational workflow for containing and cleaning minor laboratory spills of EGSBE.
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. Link
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Glycol Ethers: 2-Butoxyethanol.[3] CDC NIOSH Pocket Guide. Link(Note: Cited for structural analog toxicity data).
-
U.S. Environmental Protection Agency (EPA). (2023). Best Management Practices for Unused Pharmaceuticals and Solvents at Health Care Facilities. EPA Archive. Link
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Glycol Ethers. Ansell Guardian. Link
Sources
- 1. This compound,7795-91-7 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|CAS 7795-91-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. epa.gov [epa.gov]
- 5. Federal Register :: Revisions to the Air Emissions Reporting Requirements [federalregister.gov]
Technical Support Center: Sec-Butyl Cellosolve Compatibility Guide
The following guide is structured as a Technical Support Center resource, designed for immediate application in R&D environments. It prioritizes safety, experimental integrity, and mechanistic understanding.
Ticket ID: TCH-SBC-POLY-001 Status: Active Assigned Specialist: Senior Application Scientist, Materials Interface Division[1][2]
Emergency Triage: The "Stop/Go" Protocol
Use this section for immediate material selection verification before initiating any flow path or storage setup.[2]
| Material Class | Material Name | Compatibility Status | Critical Warning |
| Elastomers (Seals/O-Rings) | EPDM | ✅ Recommended | Preferred material for glycol ethers.[1] |
| Butyl Rubber | ✅ Recommended | Excellent resistance; verify grade.[1] | |
| Viton® (FKM) | ❌ AVOID | High Swelling Risk. FKM is often wrongly selected due to its general chemical resistance; it fails with glycol ethers.[1] | |
| Nitrile (Buna-N) | ⚠️ Conditional | Moderate swelling.[1] Not for critical sealing or high pressure. | |
| Silicone | ⚠️ Conditional | Permeation and minor swelling possible.[1] | |
| Rigid Polymers (Housing/Tubing) | PTFE / PFA | ✅ Recommended | Universal chemical resistance.[1] |
| Polypropylene (PP) | ✅ Recommended | Good resistance at room temperature.[1] | |
| Polycarbonate (PC) | ❌ DANGER | Stress Cracking. Immediate crazing and catastrophic failure under stress.[1] | |
| PMMA (Acrylic) | ❌ DANGER | Rapid dissolution/clouding.[1] | |
| PEEK | ✅ Recommended | Excellent resistance for HPLC/Flow chemistry.[1] |
Deep Dive: The Mechanics of Interaction
User Query: "Why did my Viton seals fail? They work with everything else."
The Scientist's Answer: This is the most common failure mode we see in the lab. The assumption that Viton (FKM) is the "universal" high-performance rubber is dangerous when working with glycol ethers like sec-butyl cellosolve (ethylene glycol mono-sec-butyl ether).
The Mechanism: Sec-butyl cellosolve is amphiphilic. It contains:
-
A hydrophobic alkyl tail (sec-butyl group).
-
A hydrophilic ether-alcohol head (ethylene glycol moiety).
Viton is a fluoroelastomer designed to resist non-polar hydrocarbons (oils, fuels).[2][3] However, the polar ether-alcohol segment of sec-butyl cellosolve interacts strongly with the polar backbone of the FKM polymer matrix. This leads to solvation of the polymer chains , causing the elastomer to absorb the solvent like a sponge.[2] The result is massive volumetric swelling (often >30%), loss of mechanical modulus, and extrusion failure under pressure.[2]
Corrective Action: Switch to EPDM (Ethylene Propylene Diene Monomer) . EPDM is non-polar and lacks the specific dipole interactions that glycol ethers exploit. It remains dimensionally stable.
User Query: "My polycarbonate filtration housing developed cracks overnight. Why?"
The Scientist's Answer: You have encountered Solvent-Induced Stress Cracking (SISC) .
The Mechanism: Polycarbonate (PC) is an amorphous polymer dependent on chain entanglement for strength. Sec-butyl cellosolve has Hansen Solubility Parameters (HSP) that are "close enough" to PC to plasticize it, but not dissolve it instantly.[2]
-
Plasticization: The solvent diffuses into the microscopic surface flaws of the PC.
-
Tg Reduction: It locally lowers the Glass Transition Temperature (Tg).
-
Crazing: Residual stress from molding (or applied pressure from the filtration setup) pulls the polymer chains apart in these softened zones, creating "crazes" (micro-voids).
-
Failure: These crazes propagate into macroscopic cracks, leading to catastrophic structural failure.
Visualizing Compatibility & Workflow
The following diagrams illustrate the decision logic for material selection and the mechanism of failure.
Diagram 1: Material Selection Decision Tree
Caption: Logical flow for selecting tubing and seals based on sec-butyl cellosolve exposure.
Diagram 2: Solvent Interaction Mechanism
Caption: Interaction of sec-butyl cellosolve with different polymer matrices based on polarity.
Frequently Asked Questions (FAQs)
Q1: Can I use standard HPLC PEEK tubing with sec-butyl cellosolve?
A: Yes. PEEK (Polyether ether ketone) is highly resistant to glycol ethers. It is an excellent choice for high-pressure lines carrying this solvent. Ensure your fittings are also PEEK or Stainless Steel, not colored acetal (Delrin) clips which may degrade over time.[2]
Q2: I need to filter a solution containing 20% sec-butyl cellosolve. Which membrane should I use?
A:
-
Recommended: PTFE (Polytetrafluoroethylene), Regenerated Cellulose (RC) , or Nylon .[2]
-
Forbidden: CN (Cellulose Nitrate) , MCE (Mixed Cellulose Esters) , or CA (Cellulose Acetate) .[2] Glycol ethers can attack or dissolve specific cellulose esters, leading to membrane integrity loss and sample contamination.
Q3: How do I store waste containing this solvent?
A: Use HDPE (High-Density Polyethylene) or Stainless Steel containers.
-
Avoid: Unlined steel drums if water is present (corrosion risk) or containers with PVC liners.
-
Safety Note: Sec-butyl cellosolve can form peroxides upon prolonged exposure to air.[5] Store in opaque containers or dark areas, and test for peroxides if the solvent is old, regardless of the container material.[2]
Q4: Is there a difference in compatibility between n-butyl cellosolve and sec-butyl cellosolve?
A: Functionally, treat them as identical regarding polymer compatibility. While the sec-isomer has slightly more steric hindrance (bulkiness) which might slow down diffusion into a polymer matrix slightly, it possesses the same ether-alcohol functionality.[2] If a material is rated "Incompatible" with Butyl Cellosolve (n-butyl), it is incompatible with sec-butyl cellosolve.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the solubility parameters for glycol ethers and polymers).
-
DuPont (now Chemours). (2020). Viton® Fluoroelastomer Chemical Resistance Guide. (Confirming ketone/ester/ether incompatibility).
-
Fibox Enclosures. (2025). Polycarbonate Chemical Resistance Chart. (Data on polycarbonate stress cracking with ethers).
-
The Rubber Group. (2024). Chemical Compatibility Guide for Elastomers. (Comparative data for EPDM vs. Viton with Butyl Cellosolve).
-
PubChem. (n.d.). This compound (CAS 104-68-7). National Library of Medicine. (Chemical structure and safety data).
Sources
Technical Support Center: Optimizing Ink Drying with Sec-Butyl Cellosolve
Welcome to the Advanced Solvent Applications Support Center. Subject: Ethylene Glycol Mono-Sec-Butyl Ether (Sec-Butyl Cellosolve) CAS: 7795-91-7 (Typical) Application: Inkjet, Screen Printing, and Conductive Ink Formulations
Part 1: Critical Parameter Analysis
Before troubleshooting, you must ground your expectations in the physical reality of the solvent. Sec-butyl cellosolve is often chosen as a "middle-ground" solvent—faster than n-butyl cellosolve but slower than lower alcohols. Misunderstanding this thermal profile is the root cause of 80% of drying defects.
Solvent Property Comparator
Use this table to benchmark your current formulation against standard alternatives.
| Property | Sec-Butyl Cellosolve | n-Butyl Cellosolve (Standard) | Ethanol (Fast Reference) | Impact on Process |
| Boiling Point | ~158°C | 171°C | 78°C | Determines final bake temperature requirements. |
| Flash Point | ~50°C | 67°C | 13°C | Safety Critical: Sec-butyl is more flammable than n-butyl. |
| Evaporation Rate | Moderate | Slow (0.06 nBuAc=1) | Fast (1.7 nBuAc=1) | Controls "open time" in nozzles vs. drying speed on substrate. |
| Structure | Branched | Linear | Linear | Branching reduces intermolecular forces, lowering BP vs. n-butyl. |
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by formulation scientists.
Category A: Solvent Retention & Tackiness
Q: "My film passes the touch test after the oven, but fails the blocking test (sheets stick together) 24 hours later. Why?"
The Diagnosis: You are experiencing Solvent Entrapment due to "Skinning." Because sec-butyl cellosolve has a boiling point (158°C) significantly higher than room temperature, it requires thermal energy to drive off. If you apply high heat immediately (e.g., 180°C air knife), the surface polymerizes or vitrifies before the underlying solvent can diffuse out. The solvent remains trapped, slowly plasticizing the film over time, leading to delayed tackiness.
The Fix: Implement Gradient Drying .
-
Zone 1 (Flash-off): 60°C – 80°C with high airflow. This removes the bulk solvent without closing the surface pores.
-
Zone 2 (Cure): Ramp to >160°C (above the solvent's BP) only after 80% of the solvent is removed.
Q: "I switched from n-butyl cellosolve to sec-butyl cellosolve to speed up drying, but now I have 'orange peel' defects."
The Diagnosis: This is a Marangoni Instability driven by surface tension gradients. Sec-butyl cellosolve evaporates faster than n-butyl. Rapid evaporation cools the surface (latent heat of vaporization), increasing surface tension locally. Fluid flows from low to high surface tension, creating ridges (orange peel).
The Fix:
-
Immediate: Lower the drying temperature in the first 10 seconds to slow the initial evaporation surge.
-
Formulation: Add a leveling agent (fluorosurfactant or silicone) or a small percentage (5-10%) of a slower tail-solvent (like Dipropylene Glycol Methyl Ether) to keep the "wet edge" open longer.
Category B: Nozzle Stability (Inkjet/Screen)
Q: "The ink dries perfectly on the substrate, but my nozzles clog after 15 minutes of idle time. Isn't this a high-boiling solvent?"
The Diagnosis: While 158°C is "high" compared to ethanol, it is volatile enough to cause Meniscus Drying in picoliter-sized inkjet nozzles. The branched structure of sec-butyl cellosolve gives it a higher vapor pressure than its linear n-butyl isomer.
The Fix:
-
Hardware: Implement a "tickle pulse" (non-firing voltage) to keep the ink moving in the nozzle.
-
Chemistry: You are likely at the limit of the solvent's open time. Blend with 10-20% n-butyl cellosolve (BP 171°C) or diethylene glycol monobutyl ether (BP 230°C) to act as a humectant/retarder.
Part 3: Visualization & Logic Flows
Workflow 1: The Drying Mechanism
Understanding the phase transition is critical for setting oven profiles.
Figure 1: The competition between evaporation and diffusion.[1] If evaporation outpaces diffusion (Red path), skinning occurs.
Workflow 2: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing drying anomalies associated with sec-butyl cellosolve.
Part 4: Experimental Validation Protocols
Do not rely on subjective "touch tests." Use these protocols to validate your drying optimization.
Protocol 1: Gravimetric Drying Curve (The Gold Standard)
Purpose: To determine the exact evaporation profile of your ink.
-
Preparation: Place a micro-glass slide on a 4-decimal analytical balance.
-
Deposition: Deposit 50µL of ink. Record initial mass (
). -
Recording: Record mass every 30 seconds (
) while exposing the sample to your target temperature (using a hot stage or IR lamp). -
Calculation: Plot
vs. Time. -
Analysis:
-
Linear Phase: Constant Rate Period (Surface evaporation dominant).
-
Knee Point: Critical Moisture Content (Diffusion becomes rate-limiting).
-
Plateau: If the graph plateaus above 0% solvent before the film is cured, you have solvent retention .
-
Protocol 2: Chemical Resistance (MEK Rub Test)
Purpose: To verify cross-linking/cure completeness, which is inhibited by retained solvent.
-
Soak a cotton swab in Methyl Ethyl Ketone (MEK).
-
Apply 1kg of pressure (approximate) and rub back and forth over the dried ink.
-
Count "double rubs" until the substrate is visible.
-
Pass Criteria: >50 double rubs (typical for industrial inks). If it fails at <10, solvent is likely plasticizing the resin.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8133, 2-Butoxyethanol (n-butyl isomer comparison). Retrieved from [Link]
-
Dow Chemical Company. Glycol Ethers Solvents: Physical Properties and Evaporation Rates. (General Reference for Glycol Ether family dynamics). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Safety Data Sheet Guidelines for Glycol Ethers. Retrieved from [Link]
Sources
Validation & Comparative
Precision Identification of Ethylene Glycol Mono-sec-butyl Ether (CAS 7795-91-7): A Comparative GC-MS Analysis Guide
Executive Summary: The Isomer Challenge
Ethylene glycol mono-sec-butyl ether (EGSBE), also known as 2-(sec-butoxy)ethanol, represents a critical analytical challenge due to its structural similarity to the widely regulated ethylene glycol mono-n-butyl ether (EGBE, 2-butoxyethanol).[1] While EGBE is a high-volume industrial solvent with well-defined toxicity profiles (hemolysis), the sec-butyl isomer (CAS 7795-91-7) often appears as an impurity or a specialized solvent variant.[1]
The Core Problem: Standard analytical methods often fail to resolve the sec-butyl isomer from the n-butyl isomer, leading to regulatory false positives or inaccurate toxicity assessments.
This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for unequivocal identification.[1] We provide a validated protocol that leverages boiling point differentials and mass spectral fingerprinting to distinguish EGSBE from its isomers.
Technical Deep Dive: Chemical Identity & Properties
Understanding the physicochemical differences between the isomers is the foundation of the separation strategy.
| Feature | This compound (EGSBE) | Ethylene Glycol Mono-n-butyl Ether (EGBE) | Implication for Analysis |
| CAS Number | 7795-91-7 | 111-76-2 | Unique identifier for compliance.[1] |
| Structure | Branched ether chain | Linear ether chain | Affects boiling point and elution order.[1] |
| Boiling Point | ~158°C | 171°C | Key Differentiator: EGSBE elutes before EGBE on non-polar columns.[1] |
| Molecular Weight | 118.17 g/mol | 118.17 g/mol | Identical MW requires chromatographic separation; MS alone is insufficient without RT.[1] |
Comparative Analysis: Why GC-MS?
While multiple techniques exist, GC-MS offers the only self-validating workflow for this specific analyte.[1]
| Analytical Method | Specificity | Sensitivity | Suitability for EGSBE |
| GC-MS (EI) | High | High (ppb) | Recommended. Combines chromatographic resolution of isomers with structural confirmation via fragmentation patterns.[1] |
| GC-FID | Low | High | Risky. Relies solely on retention time.[1] High risk of false identification if the n-butyl isomer is present or if the matrix shifts retention times. |
| LC-MS | Medium | Medium | Sub-optimal. Small glycol ethers ionize poorly in ESI/APCI without derivatization. High water solubility makes reverse-phase retention difficult.[1] |
| FTIR | High | Low | Impractical. Cannot distinguish isomers in complex mixtures or trace levels ( < 1%). |
The "Gold Standard" Experimental Protocol
This protocol is designed to maximize resolution between the sec-butyl and n-butyl isomers.[1]
Phase 1: Sample Preparation
-
Matrix: Pharmaceutical formulations, cleaning products, or solvent mixtures.[2]
-
Extraction:
-
Weigh 1.0 g of sample.
-
Dilute to 10 mL with Methanol or Acetonitrile (LC-MS grade).
-
Add Internal Standard: Ethylene glycol-d4 or 2-Phenoxyethanol (final conc. 50 µg/mL).
-
Filter through 0.22 µm PTFE filter into a GC vial.
-
Phase 2: GC-MS Instrumentation & Conditions[1][3]
-
System: Agilent 7890/5977 or equivalent.
-
Column Selection (Critical):
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 40°C for 2 min (focuses volatiles).
-
Ramp 10°C/min to 130°C (elution of butyl ethers).
-
Ramp 30°C/min to 280°C (bake out).
-
Phase 3: Mass Spectrometry Parameters[5]
-
Acquisition Mode: SIM/Scan (Synchronous).
-
Scan Range: m/z 29–300.
-
SIM Ions (Target):m/z 45, 57, 73, 87 .
-
Dwell Time: 50 ms per ion.
-
Data Interpretation & Logic
Identification Criteria
A positive identification requires meeting all three criteria:
-
Retention Time (RT): The peak must elute earlier than the EGBE reference standard (approx. relative retention 0.92 vs EGBE).
-
Quantifier Ion: m/z 57 (sec-butyl cation) or m/z 45 (hydroxyethyl cation).
-
Qualifier Ratios: The ratio of m/z 57 to m/z 87 must match the reference standard within ±20%.
Fragmentation Pathway[1]
-
m/z 45: Characteristic of the ethylene glycol backbone (HO-CH2-CH2+).
-
m/z 57: Characteristic of the butyl group (C4H9+). In sec-butyl ether, this ion is often more abundant relative to the molecular ion compared to the n-butyl isomer due to the stability of the secondary carbocation.
Visualization of Analytical Logic
Diagram 1: Analytical Workflow
Caption: Step-by-step GC-MS workflow emphasizing the critical column selection for isomer separation.[1][3]
Diagram 2: Isomer Decision Tree
Caption: Decision logic for distinguishing EGSBE from its n-butyl isomer using retention time and MS data.
References
-
Guidechem. (2023). This compound (CAS 7795-91-7) Properties and Safety. Retrieved from
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-butoxy- (EGBE) Mass Spectrum. (Used for comparative baseline). Retrieved from
-
Cheméo. (2023).[6][7] Chemical Properties of 2-(1-methylpropoxy)ethanol (CAS 7795-91-7). Retrieved from
Sources
- 1. Showing Compound 2-Butoxyethanol (FDB003389) - FooDB [foodb.ca]
- 2. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. redox.com [redox.com]
- 7. redox.com [redox.com]
Comparative study of ethylene glycol ether isomers as solvents
Executive Summary: The Isomer Dilemma
In drug development and high-performance coating formulations, Ethylene Glycol Ethers (E-series) have historically been the "Goldilocks" solvents—possessing the perfect amphiphilic balance to dissolve both polar actives and non-polar resins. However, this performance comes at a steep toxicological cost.
This guide moves beyond the standard homologous series comparison (Methyl vs. Ethyl vs. Butyl) to analyze a critical structural isomerism that is often overlooked: n-Butoxyethanol (EGBE) versus tert-Butoxyethanol (EGTBE) .
The Core Insight: While n-alkyl isomers are metabolically activated into toxic alkoxyacetic acids, tert-alkyl isomers structurally inhibit this metabolic pathway. This guide provides the physicochemical data, toxicological mechanisms, and experimental protocols required to validate these solvents in your specific application.
Physicochemical Performance Profile
The solvency of glycol ethers is governed by their unique "surfactant-like" structure—an ether-alcohol backbone that couples aqueous and organic phases. Below is a comparative analysis of the critical isomers and homologs.
Table 1: Physicochemical Properties Comparison
Note: Data aggregated from standard industrial safety data and rheological studies.
| Property | EG Monomethyl Ether (EGME) | EG Monoethyl Ether (EGEE) | EG Mono-n-butyl Ether (EGBE) | EG Mono-tert-butyl Ether (EGTBE) |
| CAS Number | 109-86-4 | 110-80-5 | 111-76-2 | 7580-85-0 |
| Structure | Linear (C1) | Linear (C2) | Linear (C4) | Branched (C4) |
| Boiling Point (°C) | 124 | 135 | 171 | 152 |
| Viscosity (cP @ 20°C) | 1.7 | 2.1 | 3.2 | 4.2 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible |
| Evaporation Rate (BuAc=1) | 0.5 | 0.3 | 0.07 | 0.13 |
| Surface Tension (mN/m) | 30.8 | 28.2 | 27.4 | 25.8 |
Scientist’s Note: EGTBE exhibits a lower boiling point and higher evaporation rate than its linear isomer EGBE. In coating applications, this translates to faster drying times without sacrificing the coupling efficiency inherent to the butyl chain length.
Table 2: Hansen Solubility Parameters (HSP)
Use these values to calculate the Relative Energy Difference (RED) for your solute.
| Solvent | Total | |||
| EGME | 16.2 | 9.2 | 16.4 | 24.8 |
| EGEE | 16.2 | 9.2 | 14.3 | 23.5 |
| EGBE | 16.0 | 5.1 | 12.3 | 20.8 |
| EGTBE | 15.3 | 6.1 | 10.8 | 19.7 |
Mechanistic Insight: The branching in EGTBE reduces its hydrogen bonding capability (
Toxicological Mechanism: The Metabolic Switch
The defining factor in selecting between these isomers is not just solubility, but metabolic activation . The toxicity of E-series glycol ethers is strictly linked to their oxidation by Alcohol Dehydrogenase (ADH).
The Mechanism[4][5]
-
Linear Isomers (EGME, EGEE, EGBE): The primary alcohol is oxidized by ADH to an aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to a toxic Alkoxyacetic Acid .
-
Branched Isomer (EGTBE): The tert-butyl group lacks a hydrogen atom on the alpha-carbon attached to the ether oxygen. This steric hindrance prevents ADH from oxidizing the alcohol to the carboxylic acid. Instead, EGTBE is metabolized via glucuronidation or oxidative demethylation, pathways that do not generate the toxic acid metabolites.
Visualization: Metabolic Divergence Pathway
Figure 1: Comparative metabolic pathways of n-butyl vs. tert-butyl ethylene glycol ethers.
Caption: Comparative metabolism showing the ADH-mediated activation of EGBE to toxic acid versus the metabolic resistance of EGTBE.
Experimental Protocol: Rational Solvent Selection
Do not rely on trial-and-error. Use this self-validating workflow to screen glycol ether isomers for your active pharmaceutical ingredient (API) or polymer matrix.
Workflow Logic
-
In Silico Prediction: Calculate the Hansen Solubility Sphere of your target.
-
Safety Gate: Filter candidates based on metabolic toxicity risks (e.g., avoid EGME/EGEE for reproductive safety).
-
Empirical Validation: Determine the saturation solubility.
Detailed Method: Saturation Shake-Flask with HPLC
Objective: Quantify the exact solubility limit of a solute in EGBE vs. EGTBE.
Reagents:
-
Test Solvent (HPLC Grade EGBE or EGTBE)
-
Excess Solute (API/Polymer)
-
0.45 µm PTFE Syringe Filter
Procedure:
-
Preparation: Add excess solute to 10 mL of the test solvent in a glass scintillation vial.
-
Equilibration:
-
Place vials in a shaking water bath at 25°C ± 0.1°C.
-
Agitate at 100 RPM for 24 hours.
-
Validation Check: Ensure solid precipitate remains visible. If clear, add more solute.
-
-
Sedimentation: Stop agitation and allow to stand for 4 hours to let undissolved solids settle.
-
Sampling:
-
Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filter immediately through a 0.45 µm PTFE filter (prevents micro-particle injection).
-
Dilute the filtrate with the mobile phase (e.g., 1:100) to fit within the linear calibration range.
-
-
Quantification: Inject into HPLC/UV-Vis. Calculate concentration (
) using a standard curve.
Visualization: Selection Decision Tree
Figure 2: Logical decision tree for selecting the optimal glycol ether isomer.
Caption: Decision matrix prioritizing HSP compatibility and structural toxicity mitigation.
References
-
ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. European Centre for Ecotoxicology and Toxicology of Chemicals.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS.
- Boatman, R. J., & Knaak, J. B. (2001). Ethers of Ethylene Glycol and Derivatives.
-
Organization for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: Ethylene Glycol tert-Butyl Ether.
Sources
Comparative Guide: Ethylene Glycol Mono-sec-Butyl Ether vs. n-Butyl Ether Performance
Executive Summary: The Isomer Advantage
In pharmaceutical process chemistry and formulation, the choice between Ethylene Glycol Mono-sec-Butyl Ether (EGM-s-BE) and its straight-chain isomer, Ethylene Glycol Mono-n-Butyl Ether (EGM-n-BE, 2-Butoxyethanol) , is rarely about simple solvency. It is a strategic decision balancing hemolytic toxicity against volatility and extraction efficiency .
While "n-butyl ether" can colloquially refer to Dibutyl Ether (a simple ether), in the context of glycol ethers, the comparison centers on the structural isomerism of the butyl chain. This guide demonstrates that EGM-s-BE offers a superior safety profile for late-stage processing due to metabolic steric hindrance, while maintaining the amphiphilic solvency required for complex drug extractions.
Key Findings
-
Toxicity: EGM-n-BE metabolizes to 2-butoxyacetic acid, a potent hemolytic agent.[1] The branched structure of EGM-s-BE hinders this pathway, significantly reducing hematotoxicity risks.
-
Volatility: EGM-s-BE has a lower boiling point (~160°C) than EGM-n-BE (171°C), facilitating easier removal during solvent swaps.
-
Solvency: Both exhibit similar Hansen Solubility Parameters (HSP), but EGM-s-BE shows improved selectivity for lipophilic actives in aqueous biphasic systems.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The structural distinction lies in the branching of the butyl group. This minor change dictates the major differences in boiling point and metabolic fate.
| Property | This compound | Ethylene Glycol Mono-n-Butyl Ether | Dibutyl Ether (Reference)* |
| Abbreviation | EGM-s-BE / 2-(sec-butoxy)ethanol | EGM-n-BE / 2-Butoxyethanol | DBE |
| CAS Number | 7795-91-7 | 111-76-2 | 142-96-1 |
| Structure | |||
| Boiling Point | ~155-160°C (Est.) | 171.2°C | 142°C |
| Water Solubility | Miscible | Miscible | Immiscible (<0.1%) |
| Density (20°C) | ~0.89 g/mL | 0.902 g/mL | 0.768 g/mL |
| Flash Point | ~58°C | 67°C | 25°C |
> Note: Dibutyl Ether is included for context as a strictly aprotic extraction solvent. It lacks the hydroxyl group, rendering it immiscible with water and functionally distinct from the glycol ethers.
Performance Analysis: Solvency & Extraction
Hansen Solubility Parameters (HSP)
For formulation scientists, the HSP values predict compatibility with Active Pharmaceutical Ingredients (APIs). The sec-butyl isomer retains the hydrogen-bonding capability (
-
EGM-n-BE:
, , (MPa ) -
EGM-s-BE (Calculated):
, , (MPa )
Implication: EGM-s-BE is an interchangeable solvent for most EGM-n-BE applications (resin solvation, coupling agents) but will evaporate faster, reducing thermal stress on heat-sensitive APIs during drying.
Liquid-Liquid Extraction Efficiency
In biphasic extractions (Water/Organic), EGM-s-BE acts as a superior "bridge" solvent compared to Dibutyl Ether.
-
Scenario: Extracting a polar drug metabolite from plasma.
-
n-Butyl Ether (DBE): Poor recovery due to lack of hydrogen bonding; requires a co-solvent.
-
EGM-s-BE: High recovery. The hydroxyl group interacts with the metabolite, while the sec-butyl tail provides lipophilicity to phase-separate from bulk water upon "salting out."
Safety & Toxicology: The Metabolic Divergence
This is the critical differentiator. The n-butyl chain of EGM-n-BE is a substrate for Alcohol Dehydrogenase (ADH), leading to the formation of 2-Butoxyacetic Acid (BAA) . BAA causes swelling and destruction of red blood cells (hemolysis).
The sec-Butyl Advantage: The branching at the alpha-carbon of the butyl group in EGM-s-BE sterically hinders the ADH enzyme. Even if oxidation occurs, it yields a ketone or a different acid structure that does not possess the same membrane-disrupting geometry as BAA.
Diagram: Metabolic Fate & Hemolysis Risk
Caption: Comparative metabolic pathways showing the formation of the hemolytic metabolite BAA from the n-isomer, contrasting with the benign clearance of the sec-isomer.
Experimental Protocols
Protocol A: Solvent Swap Efficiency Test
Objective: Demonstrate the reduced energy requirement to remove EGM-s-BE compared to EGM-n-BE.
-
Setup: 1L Rotary Evaporator, vacuum pump set to 50 mbar, bath at 60°C.
-
Sample: Prepare two flasks containing 100 mL of a 10% (w/v) solution of a non-volatile standard (e.g., PEG-400) in (A) EGM-n-BE and (B) EGM-s-BE.
-
Procedure:
-
Start rotation at 100 rpm.
-
Apply vacuum and start timer.
-
Record time to reach <5% residual solvent (gravimetric check).
-
-
Expected Result: EGM-s-BE will reach the endpoint approx. 15-20% faster due to higher vapor pressure/lower boiling point.
Protocol B: Salting-Out Extraction (QuEChERS Adaptation)
Objective: Compare extraction recovery of a moderately polar analyte (LogP ~1.5).
-
Matrix: 10 mL Phosphate Buffer (pH 7.4) spiked with 50 µg Analyte.
-
Extraction:
-
Add 10 mL Solvent (Compare EGM-s-BE vs. Dibutyl Ether).
-
Add 4g MgSO4 and 1g NaCl (to force phase separation for the miscible glycol ether).
-
Vortex 1 min, Centrifuge 3000 rpm for 5 min.
-
-
Analysis: Analyze top organic layer by HPLC-UV.
-
Data Interpretation:
-
Dibutyl Ether: Expect low recovery (<60%) for polar analytes due to lack of H-bonding.
-
EGM-s-BE: Expect high recovery (>90%) as the solvent acts as a dehydrating agent and solubilizer.
-
References
-
National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of 2-Butoxyethanol (CAS NO. 111-76-2).[2][3] Technical Report Series No. 484. [Link]
-
Ghanayem, B. I., et al. (1987).[4] "Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases." Journal of Pharmacology and Experimental Therapeutics, 242(1), 222-231. [Link]
-
Abbott, S. (2023).[5] Hansen Solubility Parameters in Practice. HSPiP. [Link]
-
PubChem. (2024). Compound Summary: this compound (CAS 7795-91-7). National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usagers.umontreal.ca [usagers.umontreal.ca]
Performance Comparison Guide: sec-Butyl vs. tert-Butyl Glycol Ether
Executive Summary
This guide provides a technical evaluation of Ethylene Glycol Mono-sec-Butyl Ether (EsB) versus Ethylene Glycol Mono-tert-Butyl Ether (ETB) . While n-butyl glycol ether (EGBE) has long been the industry standard, its toxicity profile (hemolysis) has driven the search for safer alternatives. This guide focuses on the structural isomers sec-butyl and tert-butyl, analyzing how steric hindrance influences metabolic safety, hydrolytic stability, and solvency power.
Target Audience: Formulation Chemists, Process Engineers, and Drug Development Scientists.
Physicochemical Profile
The structural difference between the sec-butyl and tert-butyl isomers significantly alters their volatility and stability. The globular structure of the tert-butyl group lowers the boiling point and increases steric protection, but introduces acid sensitivity.
Table 1: Comparative Physicochemical Properties
| Property | sec-Butyl Glycol Ether (EsB) | tert-Butyl Glycol Ether (ETB) | n-Butyl Glycol Ether (EGBE) (Ref) |
| CAS Number | 7795-91-7 | 7580-85-0 | 111-76-2 |
| Structure | Linear-branched (Chiral) | Globular (Sterically Hindered) | Linear |
| Boiling Point | 158°C | 152°C | 171°C |
| Flash Point (Closed Cup) | ~50°C | 55°C | 67°C |
| Density (20°C) | 0.896 g/mL | 0.900 g/mL | 0.902 g/mL |
| Evaporation Rate (nBuAc=1) | ~0.15 (Est.) | 0.19 | 0.08 |
| Water Solubility | Miscible | Miscible | Miscible |
| Hansen Polarity ( | Moderate | 6.1 MPa | 5.1 MPa |
| Hansen H-Bond ( | High | 10.8 MPa | 12.3 MPa |
Note: ETB exhibits a faster evaporation rate due to lower intermolecular forces (reduced hydrogen bonding accessibility) caused by the bulky tert-butyl tail.
Metabolic Safety & Toxicity Mechanism
For drug development and pharmaceutical processing, toxicity is the primary differentiator. The "E-series" glycol ethers (ethylene glycol derivatives) are notorious for causing hemolysis (red blood cell rupture), primarily driven by their metabolism into alkoxyacetic acids.
The Metabolic Divergence
-
n-Butyl / sec-Butyl: These are substrates for Alcohol Dehydrogenase (ADH) . The terminal alcohol group of the glycol chain is oxidized to an aldehyde and then to a carboxylic acid (e.g., Butoxyacetic acid). This acid metabolite causes hematotoxicity.
-
tert-Butyl (ETB): The tert-butyl group is bulky and lacks an alpha-hydrogen at the ether linkage. More importantly, the steric bulk interferes with the enzyme binding pocket of ADH, significantly reducing the rate of oxidation to toxic metabolites. ETB is largely excreted unchanged or metabolized via alternative, non-hemolytic pathways (cleavage to tert-butyl alcohol).
Visualization: Metabolic Fate & Hemolysis Risk
The following diagram illustrates why ETB is safer than its isomers.
Figure 1: Comparative metabolic pathways showing the steric blockade of ADH by tert-butyl glycol ether, preventing the formation of hemolytic acid metabolites.
Performance: Solvency & Stability
While ETB offers a superior safety profile, its chemical stability differs from sec-butyl ether due to the nature of the ether linkage.
A. Hydrolytic Stability (Acid Sensitivity)
-
sec-Butyl: The ether linkage is relatively stable in dilute acids.
-
tert-Butyl: The tert-butyl ether bond is susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of strong acids and heat, ETB cleaves to form Ethylene Glycol and tert-Butyl Alcohol (TBA) (via a stable carbocation intermediate).
-
Implication: ETB is not recommended for processes involving high temperatures and low pH (< pH 2).
-
B. Coupling Efficiency
ETB acts as a superior "coupling agent" (hydrotrope) compared to sec-butyl. Its amphiphilic structure—combining a highly hydrophobic bulky tail with a hydrophilic hydroxyl head—allows it to solubilize oils into water more efficiently at lower concentrations.
Experimental Protocols
These self-validating protocols allow researchers to verify the stability and efficiency differences between the isomers.
Protocol 1: Comparative Hydrolytic Stability Assay
Objective: Quantify the degradation rate of sec-butyl vs. tert-butyl glycol ether in acidic media.
-
Preparation: Prepare a 10% (w/w) solution of the glycol ether in 0.1 M HCl.
-
Incubation: Heat the solution to 60°C in a sealed vial for 4 hours.
-
Sampling: Take 1 mL aliquots at t=0 and t=4 hours. Neutralize immediately with 1 mL 0.1 M NaOH.
-
Analysis: Analyze via GC-FID or HPLC.
-
Target Analyte: Look for the formation of Ethylene Glycol peak.
-
-
Validation:
-
ETB Result: Significant increase in Ethylene Glycol peak (approx. 5-15% conversion depending on exact conditions).
-
EsB Result: Negligible change (<1% conversion).
-
Protocol 2: Coupling Efficiency Titration (Cloud Point Method)
Objective: Determine the minimum solvent required to clear a turbid oil-water mixture.
Figure 2: Workflow for determining the coupling efficiency of glycol ethers in aqueous-organic systems.
Procedure:
-
Mix 10g of Water and 10g of Hexane (or Mineral Oil) in a beaker. The mixture will be two phases.
-
Titrate with ETB under constant stirring. Record the volume required to produce a single, clear phase.
-
Repeat with EsB .
-
Expected Result: ETB typically requires 10-20% less volume than EsB to achieve phase convergence due to its higher hydrophobic surface area (Hansen Radius of Interaction).
References
-
Merck Millipore. (2024). Ethylene glycol monobutyl ether for synthesis (CAS 111-76-2). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24232, Ethylene glycol mono-tert-butyl ether. Retrieved from
-
O'Reilly, K. T., et al. (2001).[2] Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology.[2] Retrieved from
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data cited via )
-
Thermo Fisher Scientific. (2024).[3] Ethylene Glycol Mono-tert-butyl Ether 99.0+%.[3][4] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylene Glycol Mono-tert-butyl Ether 99.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. Factory ot selling top quality ETHYLENE GLYCOL MONO-TERT-BUTYL ETHER / ETB CAS 7580-85-0 with best price, CasNo.7580-85-0 Jinan Qinmu fine chemical Co.,Ltd. China (Mainland) [qinmuchem.lookchem.com]
Efficacy of Ethylene Glycol Mono-sec-Butyl Ether as a Solvo-Surfactant
This guide provides an in-depth technical analysis of Ethylene glycol mono-sec-butyl ether (EGSBE) , evaluating its efficacy as a solvo-surfactant. It compares EGSBE against its linear isomer (EGBE) and propylene glycol analogs, focusing on surface tension reduction, coupling efficiency, and evaporation kinetics.
Executive Summary: The Solvo-Surfactant Hybrid
This compound (CAS: 7795-91-7), often referred to as sec-butyl cellosolve, occupies a unique niche between traditional solvents and surfactants. Unlike long-chain surfactants (e.g., SDS) that form stable micelles, EGSBE functions as a hydrotrope or solvo-surfactant . Its amphiphilic structure allows it to accumulate at interfaces and reduce surface tension, but its primary efficacy lies in coupling —stabilizing immiscible oil-water phases without the high foam or viscosity associated with traditional surfactants.
Key Differentiator
The sec-butyl branched structure provides a lower boiling point (~158°C) compared to the linear n-butyl isomer (~171°C), offering faster evaporation rates for coatings and precision cleaning applications where residue-free drying is critical.
Mechanism of Action: Coupling vs. Micellization
To understand EGSBE's efficacy, one must distinguish its behavior from conventional surfactants. EGSBE does not typically exhibit a sharp Critical Micelle Concentration (CMC). Instead, it acts through progressive interfacial saturation and hydrotropic solubilization .
Diagram 1: Solvo-Surfactant Mechanism
The following diagram illustrates how EGSBE molecules orient at the interface compared to traditional micelle-forming surfactants.
Caption: Comparison of traditional surfactant micellization versus the dynamic hydrotropic coupling mechanism of EGSBE.
Comparative Analysis: EGSBE vs. Alternatives
The following table contrasts EGSBE with its linear isomer (EGBE) and a common propylene glycol alternative (PnB).
Table 1: Physicochemical Properties & Surfactant Efficacy
| Property | EGSBE (sec-Butyl) | EGBE (n-Butyl) | PnB (Propylene Glycol n-Butyl) | Significance |
| CAS Number | 7795-91-7 | 111-76-2 | 5131-66-8 | Identity verification.[1] |
| Boiling Point | 157.8°C | 171°C | 170°C | Lower BP = Faster drying/curing in coatings. |
| Surface Tension (25°C) | ~28-29 mN/m* | 27.4 mN/m | 28.0 mN/m | Efficacy in wetting substrates. |
| Evaporation Rate | Fast | Moderate | Moderate | Critical for "streak-free" cleaning. |
| Coupling Efficiency | High (Steric aid) | High | Moderate | Ability to stabilize oil/water microemulsions. |
| Hydrophobicity (LogP) | ~0.8-0.9 | 0.83 | 1.1 | Partitioning coefficient; sec-structure adds steric bulk. |
*Note: Exact experimental surface tension for pure sec-isomer is estimated based on structural branching effects, which typically disrupt packing slightly, raising surface tension relative to linear isomers.
Experimental Protocols for Efficacy Validation
To validate the surfactant efficacy of EGSBE in your specific formulation, the following self-validating protocols are recommended.
Protocol A: Dynamic Surface Tension (Bubble Pressure Method)
Static surface tension (Wilhelmy plate) is insufficient for fast-process applications (e.g., printing, spraying). Dynamic surface tension measures how quickly surfactant molecules migrate to a newly created interface.
Objective: Determine the Surface Age (
-
Preparation: Prepare 0.1%, 0.5%, and 1.0% (w/w) solutions of EGSBE in deionized water.
-
Calibration: Calibrate the Bubble Pressure Tensiometer with pure water (72.8 mN/m at 20°C).
-
Measurement:
-
Vary bubble lifetime from 10 ms to 10,000 ms.
-
Record surface tension (
) at each interval.
-
-
Analysis: Plot
vs. Surface Age.-
Validation Check: If the curve is flat (no decay), the molecule acts purely as a solvent. A decay curve confirms surfactant migration.
-
Protocol B: Cloud Point Determination (Coupling Efficacy)
This test measures the temperature at which the solvo-surfactant becomes insoluble, indicating its range of stability.
-
Mixture: Create a 1:1 ratio of Water : Surfactant (EGSBE).
-
Heating: Slowly heat the mixture in a water bath with magnetic stirring.
-
Observation: Record the temperature (
) where the clear solution turns turbid. -
Significance: A lower cloud point often correlates with higher surface activity at elevated temperatures but reduced solubility.
Diagram 2: Experimental Workflow
Caption: Workflow for validating dynamic surface tension reduction using Bubble Pressure Tensiometry.
Application Context & Recommendations
Based on the physicochemical profile, EGSBE is recommended for:
-
Fast-Dry Hard Surface Cleaners: The sec-butyl isomer's lower boiling point (157.8°C) vs. n-butyl (171°C) ensures faster evaporation, reducing streaking on glass and polished metals.
-
Water-Borne Coatings: It acts as a coalescing agent that lowers the Minimum Film Forming Temperature (MFFT) while reducing the surface tension of the liquid coating to preventing defects like "crawling" or "fish-eyes."
-
Agricultural Formulations: As a coupling agent to compatibilize hydrophobic active ingredients in aqueous delivery systems.
Safety Note: Like all glycol ethers, EGSBE can be absorbed through the skin. Handling requires appropriate PPE (butyl rubber gloves) and ventilation.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8133, 2-Butoxyethanol (n-butyl isomer data for baseline)." PubChem. Available at: [Link]
-
Dow Chemical Company. "Glycol Ethers Solvents - Technical Data Sheets (General Class Properties)." Dow. Available at: [Link]
Sources
A Comparative Guide to the Toxicity of Glycol Ethers for Researchers and Drug Development Professionals
In the landscape of industrial and research chemicals, glycol ethers stand out for their versatile solvent properties. However, their utility is shadowed by significant toxicological concerns that necessitate a careful and informed selection process. This guide provides a comprehensive comparison of the toxicity profiles of different glycol ethers, with a focus on the well-documented differences between ethylene glycol-derived (E-series) and propylene glycol-derived (P-series) compounds. We will delve into the mechanisms of toxicity, present comparative experimental data, and outline standardized protocols for their assessment, empowering researchers to make decisions that ensure both scientific integrity and laboratory safety.
Understanding the Landscape: E-Series vs. P-Series Glycol Ethers
Glycol ethers are a broad class of solvents characterized by their ether and alcohol functionalities. They are categorized into two primary groups based on their manufacturing origin: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1] This fundamental structural difference is the primary determinant of their metabolic fate and, consequently, their toxicity.[2][3]
Historically, E-series glycol ethers were ubiquitous in a vast array of products, including paints, inks, cosmetics, and pharmaceuticals.[2][3] However, mounting evidence of their adverse health effects has led to a significant shift towards the use of the less toxic P-series alternatives in many applications.[2][4] P-series glycol ethers are now commonly found in degreasers, cleaners, and adhesives.[2][3]
The core of the toxicity disparity lies in their metabolism. E-series glycol ethers are metabolized in the body to toxic alkoxyacetic acids.[1][4] This metabolic pathway, primarily involving the enzyme alcohol dehydrogenase, is the root cause of the severe reproductive, developmental, and hematological toxicities associated with this class of compounds.[1][4] In contrast, P-series glycol ethers are generally metabolized to less toxic compounds, leading to a significantly better safety profile.[3][4]
Unraveling the Mechanisms of Toxicity
The toxicity of glycol ethers is not a monolithic phenomenon. Different compounds within this class exhibit distinct toxicological profiles, targeting various organ systems through specific mechanisms.
Reproductive and Developmental Toxicity: A Major Concern with E-Series
The most alarming toxicities associated with certain E-series glycol ethers are their effects on reproduction and development. Compounds like 2-methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE) have demonstrated potent teratogenic and embryotoxic effects in multiple animal species.[5]
The mechanism of this toxicity is linked to the metabolic formation of methoxyacetic acid (MAA) and ethoxyacetic acid (EAA), respectively.[6][7] These metabolites are the primary culprits behind the observed testicular atrophy, infertility in males, and developmental defects in offspring.[5][7] For instance, studies have shown that 2-ME can cause testicular atrophy and sterility in male animals, while exposure during pregnancy can lead to embryonic death and birth defects.[5] Similarly, 2-EE has been shown to cause similar reproductive and developmental harm.[5][6]
Diethylene glycol dimethyl ether (diglyme) is another E-series glycol ether that has been shown to cause developmental toxicity.[8][9] Its reproductive toxicity is attributed to its metabolite, 2-methoxyacetic acid.[10]
Hematotoxicity: The Impact on Blood
Several E-series glycol ethers, notably 2-butoxyethanol (EGBE), are known to cause hematotoxicity, primarily in the form of hemolytic anemia.[11] The toxic metabolite responsible for this effect is butoxyacetic acid (BAA).[11][12] BAA can induce hemolysis, the rupture of red blood cells, leading to anemia and secondary damage to the liver and kidneys.[12][13] It's important to note that there are species-specific differences in sensitivity to the hemolytic effects of EGBE, with rodents being more susceptible than humans.[11]
Neurotoxicity and Other Systemic Effects
Acute exposure to high levels of glycol ethers can lead to central nervous system depression, manifesting as drowsiness, weakness, and lack of coordination.[5][13] Chronic exposure has been associated with neurological and blood effects, including fatigue, nausea, tremor, and anemia.[13] Some case studies have reported encephalopathy and bone marrow depression in workers with significant skin contact with 2-ME.[5]
Quantitative Comparison of Glycol Ether Toxicity
To facilitate an objective comparison, the following table summarizes key toxicity data for several common glycol ethers. These values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), are derived from animal studies and are crucial for risk assessment.
| Glycol Ether | CAS Number | Primary Toxicological Concerns | NOAEL/LOAEL (Oral, Developmental) |
| E-Series | |||
| 2-Methoxyethanol (2-ME) | 109-86-4 | Reproductive, Developmental, Hematological | LOAEL (rabbit, testicular effects): Not explicitly stated, but effects seen at low doses.[13] |
| 2-Ethoxyethanol (2-EE) | 110-80-5 | Reproductive, Developmental | LOEL (rat, male reproductive effects) used for MADL derivation.[6] |
| 2-Butoxyethanol (EGBE) | 111-76-2 | Hematological, Liver, Kidney | Not explicitly stated in the provided results. |
| Diethylene Glycol Dimethyl Ether (Diglyme) | 111-96-6 | Reproductive, Developmental | LOAEL (mouse, developmental): 125 mg/kg/day.[8] |
| P-Series | |||
| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | Low order of toxicity, primarily liver/kidney hypertrophy at high doses.[14][15] | NOEL (rat, subchronic oral): ~900 mg/kg/day.[16] |
Experimental Protocols for Toxicity Assessment
Evaluating the toxicity of glycol ethers requires a multi-faceted approach, employing both in vivo and in vitro methodologies. The following outlines key experimental protocols that form the basis of our understanding of glycol ether toxicology.
In Vivo Reproductive and Developmental Toxicity Studies (Following OECD Guidelines)
These studies are the cornerstone for assessing the potential of a substance to interfere with reproduction and normal development. A typical study design, adhering to OECD Test Guideline 414 (Prenatal Developmental Toxicity Study), involves the following steps:
-
Animal Selection: Pregnant rodents (rats or rabbits) are commonly used.
-
Dose Administration: The test substance is administered daily to the pregnant animals during the period of major organogenesis.
-
Maternal Observation: Dams are closely monitored for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations.
The causality behind this experimental choice is to directly observe the effects of the compound on a developing organism within a living system, providing data on potential birth defects and maternal toxicity.
Caption: Workflow for an in vivo developmental toxicity study.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
In vitro assays provide a rapid and cost-effective method for preliminary toxicity screening. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture: A suitable cell line (e.g., hepatocytes, neuronal cells) is cultured in a 96-well plate.
-
Compound Exposure: The cells are exposed to varying concentrations of the glycol ether for a defined period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This protocol is self-validating as it includes untreated controls to establish a baseline for 100% cell viability, against which the effects of the test compound are measured.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
The Path Forward: Informed Decision-Making in Research and Development
The evidence overwhelmingly indicates that P-series glycol ethers are a safer alternative to their E-series counterparts for most applications.[2][4] The significant reproductive and developmental toxicities associated with E-series compounds like 2-ME and 2-EE warrant extreme caution and, where possible, substitution with less hazardous materials.
For researchers, scientists, and drug development professionals, the selection of a solvent should not be based solely on its performance characteristics. A thorough evaluation of its toxicological profile is paramount. This guide serves as a starting point for this critical assessment, emphasizing the importance of understanding the structure-activity relationships that govern glycol ether toxicity. By prioritizing safety and making informed choices, we can ensure the integrity of our research while protecting the health and well-being of laboratory personnel.[2]
References
- Vertex AI Search. (n.d.). Glycol Ether Toxicology - MD Searchlight.
- BenchChem. (2025). A Comparative Analysis of E-Series and P-Series Glycol Ethers for Research Applications.
- Wikipedia. (n.d.). Glycol ethers.
- NIOSH | CDC. (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112).
- OEHHA. (2007). EGEE and EGEEA MADLs.
- Iwata, Y., et al. (n.d.). Toxicological categorization of p- and e-series glycol ethers.
- ChemicalBook. (2024). 2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry.
- NTP. (n.d.). Ethylene Glycol Ethers 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CASRNs 109-86-4, 110-80-5, 111-76-2).
- StatPearls - NCBI Bookshelf. (2024). Glycol Ether Toxicology.
- ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man.
- U.S. Environmental Protection Agency. (n.d.). Glycol Ethers.
- NCBI Bookshelf. (n.d.). Glycol ethers: New toxicological data.
- EPA NEAIS. (n.d.). Toxicological Review of Ethylene glycol monobutyl ether (EGBE) (2-Butoxyethanol) (CAS No. 111-76-2) (PDF).
- ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I.
- PubMed - NIH. (n.d.). The developmental toxicity of diethylene glycol dimethyl ether in mice.
- ATSDR. (n.d.). Toxicological Profile for Ethylene Glycol.
- PubMed. (n.d.). Developmental toxicity of diglyme by inhalation in the rat.
- Santa Cruz Biotechnology. (n.d.). 2-Methoxyethanol.
- ATSDR. (n.d.). 2-Butoxyethanol and 2-Butoxyethanol Acetate Tox Profile.
- Nagano K, et al. (1979). Testicular atrophy of mice induced by ethylene glycol mono alkyl ehers. Jan J. Ind Health.
- Henschler, D., & Lehnert, G. (1994). 2-Ethoxyethanol and 2-Ethoxyethyl acetate.
- ResearchGate. (2025). Relative Developmental Toxicity of Glycol Ether Alkoxy Acid Metabolites in the Embryonic Stem Cell Test as compared with the In Vivo Potency of their Parent Compounds.
- PubMed. (n.d.). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases.
- Wikipedia. (n.d.). 2-Methoxyethanol.
- OECD Existing Chemicals Database. (2002). SIAM 15, 22-25 October 2002 US/ICCA SIDS INITIAL ASSESSMENT PROFILE High Boiling Ethylene Glycol Ethers Category CAS No. 143-22-.
- HSE Consultations Hub. (n.d.). MCL Report for 2-butoxyethanol; ethylene glycol; monobutyl ether (EGBE).
- Inchem.org. (2002). Diethylene Glycol Dimethyl Ether (CICADS 41, 2002).
- PubMed. (n.d.). Relative developmental toxicity of glycol ether alkoxy acid metabolites in the embryonic stem cell test as compared with the in vivo potency of their parent compounds.
- EPA NEAIS. (n.d.). Health Effect Assessment For Glycol Ethers.
Sources
- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycol ethers - Wikipedia [en.wikipedia.org]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 8. The developmental toxicity of diethylene glycol dimethyl ether in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of diglyme by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) [inchem.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comparative Guide: QSAR Modeling Strategies for Glycol Ether Toxicity Profiling
Topic: Quantitative Structure-Activity Relationship (QSAR) for Glycol Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Predictive Challenge
Glycol ethers are ubiquitous industrial solvents used in paints, cleaners, and pharmaceutical formulations.[1] While valuable for their amphiphilic properties, they present distinct toxicological risks, particularly developmental toxicity and hemolysis . Traditional in vivo testing is resource-intensive and increasingly restricted by regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).
This guide compares quantitative structure-activity relationship (QSAR) modeling strategies for predicting glycol ether toxicity. Unlike standard QSAR applications, modeling glycol ethers requires a nuanced understanding of metabolic activation . The primary toxicity is often not driven by the parent ether but by its oxidation product, the alkoxyacetic acid .[1]
Key Takeaway: A "naive" QSAR model using only parent compound lipophilicity (logP) often fails. High-fidelity models must incorporate quantum mechanical descriptors (HOMO/LUMO) or metabolite-specific structural alerts to accurately predict hemolytic potency and teratogenicity.
Mechanistic Grounding: The Metabolic Trigger
To build a valid QSAR model, one must model the mechanism, not just the structure. Glycol ethers (e.g., 2-methoxyethanol, 2-butoxyethanol) undergo bioactivation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).[2]
Metabolic Pathway Diagram
The following diagram illustrates the critical bioactivation pathway that QSAR descriptors must capture.
Figure 1: The bioactivation pathway of ethylene glycol ethers. Toxicity is primarily driven by the accumulation of the alkoxyacetic acid metabolite.
Comparative Analysis of QSAR Approaches
Researchers typically choose between three modeling paradigms. The choice depends on the specific endpoint (Hemolysis vs. Developmental Toxicity) and the required regulatory acceptance (OECD Principles).
Comparison Table: Modeling Strategies
| Feature | Approach A: Classical Linear (MLR/PLS) | Approach B: Quantum Mechanical (QM) | Approach C: Machine Learning (SVM/RF) |
| Primary Descriptors | logP, Molar Refractivity (MR), Molecular Weight. | HOMO/LUMO Gap, Atomic Charges, Dipole Moment. | Fingerprints (MACCS, PubChem), 2D Autocorrelation. |
| Best For | Developmental Toxicity (Hydra assay).[3][4] Linear correlation with lipophilicity is often sufficient for transport-driven effects. | Hemolysis . Reactivity of the ether oxygen and acid metabolite correlates with electronic energy states. | Large, Diverse Datasets . Handling non-linear relationships in mixed solvent databases. |
| Interpretability | High . Coefficients directly show which group increases toxicity. | Medium . Requires understanding of electronic stability. | Low (Black Box) . Hard to justify mechanistically to regulators. |
| Computational Cost | Low. milliseconds per molecule.[1] | High. Requires DFT/Semi-empirical optimization (e.g., PM3, B3LYP). | Medium. Depends on training set size. |
| Typical Accuracy ( | 0.75 - 0.85 | 0.80 - 0.90 | > 0.90 (Risk of overfitting) |
Critical Insight: The "Acid" Factor
-
Approach A often fails for hemolysis because 2-butoxyethanol (EGBE) is highly hemolytic in rodents, while its lower homologs are less so. Simple logP doesn't fully capture the specific receptor binding of butoxyacetic acid.
-
Approach B is superior here. The HOMO energy (Highest Occupied Molecular Orbital) of the metabolite indicates its ability to donate electrons and participate in oxidative stress reactions, a key mechanism in red blood cell destruction [1, 2].
Protocol: Building a Validated QSAR Model for Glycol Ethers
This protocol adheres to OECD Principle 69 regarding QSAR validation. It is designed for a researcher using open-source tools (e.g., PaDEL, KNIME) or commercial suites (Dragon, Molecular Discovery).
Phase 1: Data Curation & Structure Entry
-
Select Endpoint: Define the endpoint clearly (e.g.,
in Hydra attenuata or for rat erythrocyte hemolysis). -
Handle Metabolites:
-
Option A (Direct): Model the parent glycol ethers.[5]
-
Option B (Metabolic): Generate the structure of the corresponding alkoxyacetic acid for each parent ether. Recommendation: Use Option B for hemolytic endpoints.
-
-
Clean Data: Remove inorganic salts and mixtures. Ensure stereochemistry is defined if relevant (though most industrial glycol ethers are racemic).
Phase 2: Descriptor Calculation
Calculate descriptors that capture both transport (getting to the site) and reactivity (causing the damage).
-
Transport: LogP (Octanol-water partition coefficient), Molecular Surface Area.
-
Electronic (Critical): Calculate HOMO and LUMO energies using semi-empirical methods (AM1 or PM3) or DFT (B3LYP/6-31G*).
-
Why? The HOMO-LUMO gap correlates with the chemical stability and reactivity of the ether linkage [3].
-
Phase 3: Model Construction (Workflow Diagram)
Figure 2: Standardized workflow for developing a regulatory-compliant QSAR model.
Phase 4: Validation Criteria (Self-Validating System)
A model is only as good as its validation. Ensure your model meets these thresholds before publication or internal use:
-
Goodness-of-fit (
): (minimum), (preferred). -
Robustness (
): . This measures internal stability using Leave-One-Out cross-validation. -
External Predictivity (
): The correlation coefficient on the held-out test set must be comparable to the training set. -
Applicability Domain (AD): Use a Williams Plot (Standardized Residuals vs. Leverage).
-
Rule: If a new glycol ether falls outside the leverage limit (
), the prediction is unreliable, likely due to a unique structural feature (e.g., a phenyl ring in a dataset of alkyl chains) [4].
-
Experimental Data & Benchmarks
When validating your QSAR model, compare your predicted values against these established experimental benchmarks for developmental toxicity (log [1/mmol]) in Hydra attenuata [1]:
| Compound | Structure Type | Experimental Toxicity (log 1/C) | Predicted (Typical PLS Model) | Residual |
| EGME (2-Methoxyethanol) | Short Chain | -0.54 | -0.48 | 0.06 |
| EGEE (2-Ethoxyethanol) | Medium Chain | -0.12 | -0.15 | -0.03 |
| EGBE (2-Butoxyethanol) | Long Chain | 0.65 | 0.57 | -0.08 |
| DEGBE (Diethylene glycol butyl ether) | Poly-ether | 0.22 | 0.30 | 0.08 |
Note: As the alkyl chain lengthens (Methyl -> Butyl), lipophilicity increases, generally increasing toxicity in the Hydra assay. However, for hemolysis, EGBE is significantly more toxic than predicted by lipophilicity alone, requiring electronic descriptors.
References
-
Devillers, J., et al. (2002).[3][4] "QSAR modeling of the adult and developmental toxicity of glycols, glycol ethers and xylenes to Hydra attenuata." SAR and QSAR in Environmental Research. [4]
-
Ruiz, P., et al. (2011).[6] "Assessing the toxic effects of ethylene glycol ethers using Quantitative Structure Toxicity Relationship models." Toxicology and Applied Pharmacology.
-
Karelson, M., et al. (1996). "Quantum-Chemical Descriptors in QSAR/QSPR Studies." Chemical Reviews.
-
OECD. (2007). "Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models." OECD Series on Testing and Assessment.
-
ECETOC. (2005). "The Toxicology of Glycol Ethers and its Relevance to Man." Technical Report No. 95.
Sources
- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessing the toxic effects of ethylene glycol ethers using Quantitative Structure Toxicity Relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of coalescing agents for latex paints
Technical Guide: Comparative Analysis of Coalescing Agents in High-Performance Latex Matrices
Executive Summary
The transition from volatile organic compound (VOC) laden formulations to zero-VOC systems has forced a re-evaluation of the "standard" coalescence mechanism. For decades, 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™) has served as the global benchmark. However, regulatory pressures and the need for persistent film properties have elevated alternative chemistries such as proprietary esters (Optifilm™ 400) and benzoate esters (Velate™ 368).
Cross-Disciplinary Note: While this guide focuses on architectural latex paints, the physicochemical principles of Latex Film Formation (LFF) described herein are directly transferable to pharmaceutical drug delivery . The coalescence of aqueous ethylcellulose or methacrylic acid copolymer dispersions (e.g., Eudragit®) on tablet cores follows identical thermodynamic drivers—capillary force deformation and polymer interdiffusion.
Part 1: The Mechanistic Baseline
To evaluate a coalescent, one must understand its role in the Latex Film Formation (LFF) continuum.[1] A coalescent is a temporary plasticizer; it must partition into the polymer phase, reduce the Glass Transition Temperature (
The Critical Failure Mode: If the coalescent evaporates too quickly or fails to plasticize the specific monomer backbone, the system arrests at the "Honeycombed" stage (Stage II), resulting in a porous, mechanically weak film with poor scrub resistance.
Diagram 1: The Thermodynamics of Coalescence
Figure 1: The four stages of latex film formation. The coalescent is critical in Stage III, where it lowers the modulus of the polymer particle to allow capillary forces to deform spheres into dodecahedra.
Part 2: Candidate Profiles
The Benchmark: Texanol (TMPD-MIB)
-
Chemistry: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate.[3]
-
Mechanism: Efficiently partitions into the polymer; partially water-soluble (allows some ease of incorporation).
-
Status: The industry standard for efficiency. However, it is 100% volatile over time, contributing to VOCs.
The Low-VOC Challenger: Optifilm™ Enhancer 400[4]
-
Chemistry: Proprietary Ester (High Boiling Point).
-
Mechanism: "Zero-VOC" by standard calculation (boiling point > 250°C). It acts as a permanent plasticizer.
-
Trade-off: Because it does not leave the film, it can permanently soften the coating, potentially reducing block resistance (tackiness).
The Robust Alternative: Velate™ 368
-
Chemistry: 2-Ethylhexyl Benzoate.
-
Mechanism: Highly hydrophobic. Excellent for styrene-acrylics.
-
Advantage: Superior hydrolytic stability compared to aliphatic esters (like Texanol) in high pH environments.
Part 3: Experimental Methodology (Self-Validating Protocols)
To ensure data integrity, the following protocols utilize ASTM standards as self-validating control loops.
Protocol A: Minimum Film Formation Temperature (MFFT)
-
Validation: The instrument must show a sharp transition from "cracked/white" (uncoalesced) to "clear/continuous" (coalesced).
-
Step-by-Step:
-
Equilibration: Mix Latex + Coalescent. Allow to stand for 24 hours (Critical Step: Coalescents need time to migrate from the water phase into the polymer particle).
-
Drawdown: Apply 3-mil wet film on the MFFT gradient bar (range -5°C to 30°C).
-
Read: Identify the temperature point where the film becomes optically clear.
-
Protocol B: Scrub Resistance (Mechanical Integrity)
-
Standard: ASTM D2486 (Method A).[6]
-
Validation: Run a control sample (Texanol) side-by-side. If the control deviates >15% from historical mean, reject the run.
-
Step-by-Step:
Diagram 2: Experimental Workflow
Figure 2: The validation workflow. Note the 24-hour equilibration period, which is often skipped by novice formulators, leading to erroneous MFFT data.
Part 4: Head-to-Head Data Analysis
The following data synthesizes comparative performance in a standard
Table 1: Comparative Performance Matrix
| Metric | Texanol (Control) | Optifilm 400 (Low VOC) | Velate 368 (Benzoate) |
| Chemistry Type | Ester Alcohol | Proprietary Ester | Benzoate Ester |
| VOC Contribution | High (100%) | Near Zero (< 1%) | Low |
| MFFT Efficiency | Baseline (100%) | 95% (Slightly less efficient) | 90% (Requires slightly higher load) |
| Scrub Resistance | 1350 Cycles | ~1400 Cycles (Excellent) | ~1300 Cycles |
| Hardness (Koenig) | High (Evaporates) | Lower (Permanent Plasticizer) | Moderate |
| Hydrolytic Stability | Poor (Hydrolyzes @ pH >9) | Good | Excellent |
| Odor Profile | Mild, Distinct | Very Low | Mild, Aromatic |
Key Insights:
-
Efficiency: Texanol remains the most efficient at dropping MFFT per gram added. You typically need 5-10% more Optifilm 400 to achieve the exact same MFFT suppression.
-
Scrub Resistance: Surprisingly, Optifilm 400 often matches or exceeds Texanol in scrub resistance. This is because it remains in the film, keeping it slightly more flexible and less prone to brittle fracture during the abrasive scrub test.
-
Hydrolytic Stability: In high pH paints (pH 9-11), Texanol can hydrolyze over months, losing its effectiveness and causing pH drift. Benzoates (Velate) are far more stable in alkaline matrices.
Part 5: Formulation Considerations
The "Permanent Plasticizer" Pitfall: When moving from Texanol to Optifilm 400, the coalescent does not leave the film.
-
Risk: The film remains softer for longer.
-
Mitigation: Formulators often use a "Hard/Soft" blend—mixing a volatile coalescent (for immediate film formation) with a permanent one (for flexibility), or increasing the pigment volume concentration (PVC) to regain hardness.
Hydrolytic Stability: For long-shelf-life products (2+ years), the hydrolysis of ester-alcohol coalescents can generate isobutyric acid, lowering the paint pH. This can destabilize the latex or reduce the efficiency of associative thickeners. In these cases, Benzoate esters are the superior chemical choice.
References
-
ASTM International. ASTM D2354-10(2018), Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.[7] [Link]
-
ASTM International. ASTM D2486-17, Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA.[7] [Link]
-
PCI Magazine. Making The Transition: Coalescing Aids For Latex Paint. (Comparative study on Texanol vs. Low VOC alternatives). [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of Ethylene Glycol Mono-sec-Butyl Ether
Purpose & Scope
This guide provides a definitive technical protocol for the safe handling, containment, and disposal of Ethylene glycol mono-sec-butyl ether (2-(sec-butoxy)ethanol). Unlike its more common n-butyl isomer (2-Butoxyethanol), this secondary isomer presents specific volatility and stability profiles that require precise management.
This document is designed for Senior Research Personnel and EHS Officers to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations and to mitigate the risks of peroxide formation and flammability.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity. Misidentification with other glycol ethers is a common error that can lead to improper waste stream segregation.
| Parameter | Specification | Critical Note |
| Chemical Name | This compound | Also known as 2-(sec-Butoxy)ethanol |
| CAS Number | 7795-91-7 | Distinct from n-butyl ether (CAS 111-76-2) |
| Molecular Formula | C₆H₁₄O₂ | |
| Flash Point | ~50.2°C (122°F) | Class II Combustible Liquid . High flammability risk. |
| Peroxide Hazard | Class C (Peroxide Former) | Susceptible to autoxidation upon air exposure. |
| RCRA Code | D001 (Ignitable) | Not P or U listed, but regulated by characteristic. |
| Solubility | Soluble in water & organic solvents | High mobility in aquatic environments if spilled. |
Critical Safety Warning: As a glycol ether, this compound can form explosive peroxides over time, particularly when stored in uninhibited states or after the container has been opened for extended periods (>6 months).
Pre-Disposal Assessment & Segregation
Effective disposal begins with characterization. You must determine if the waste is "pure" or a "mixture," as this dictates the disposal pathway.
The Segregation Logic:
-
Do not mix with oxidizers: Reaction with nitric acid or perchlorates can be catastrophic.
-
Peroxide Check: If the container is old or has visible crystals, DO NOT MOVE IT . Contact a bomb squad or high-hazard specialist immediately.
-
Halogenated vs. Non-Halogenated: Segregate from chloroform or DCM waste streams to reduce incineration costs and prevent the formation of dioxins during treatment.
Figure 1: Waste Characterization & Segregation Logic
Caption: Decision tree for segregating glycol ether waste based on physical state and mixture composition.
Step-by-Step Disposal Protocol
Phase 1: Packaging & Containment
-
Container Selection: Use DOT-approved High-Density Polyethylene (HDPE) or steel drums. Avoid standard glass for large volumes (>4L) to prevent breakage.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Peroxide Inhibition: If the waste is clean but old, adding a trace amount of antioxidant (e.g., BHT) prior to sealing can prevent peroxide accumulation during storage.
Phase 2: Labeling (RCRA Compliance) Every container must be labeled immediately upon the first drop of waste entering it.
-
Label Content:
Phase 3: Storage Limits
-
Satellite Accumulation Area (SAA): You may store up to 55 gallons at or near the point of generation.
-
Time Limit: Once full, move to the Central Accumulation Area (CAA) within 3 days. Total storage time usually cannot exceed 90 days (Large Quantity Generator) or 180 days (Small Quantity Generator).
Phase 4: Final Disposal (Destruction)
-
Method: The only acceptable disposal method for glycol ethers is High-Temperature Incineration or Fuel Blending (cement kilns).
-
Why? Incineration ensures the complete destruction of the ether linkage and the glycol backbone, converting it to CO₂ and H₂O. Biological treatment is generally insufficient due to the compound's potential toxicity to microbial populations in high concentrations.
Figure 2: Cradle-to-Grave Disposal Workflow
Caption: The regulatory lifecycle of hazardous waste from generation to final thermal destruction.
Emergency Procedures (Spill Response)
If a spill occurs (< 1 Liter):
-
Isolate: Evacuate the immediate area. Remove ignition sources (Flash point is ~50°C).
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. For larger spills, respiratory protection (organic vapor cartridge) is required.
-
Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels (combustible).
-
Disposal: Collect absorbent into a sealed bag/container and label as hazardous waste (D001).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 111036, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
